(2,2,2-Trifluoroethyl)oxirane
Description
The exact mass of the compound 2-(2,2,2-Trifluoroethyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382183 | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-12-5 | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to (2,2,2-Trifluoroethyl)oxirane: Synthesis, Reactivity, and Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Epoxides
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity. (2,2,2-Trifluoroethyl)oxirane, also known as 3-(Trifluoromethyl)-1,2-epoxypropane, is a highly valuable and reactive building block that provides a direct route to introduce the critical 1,1,1-trifluoro-3-hydroxypropyl moiety. Its strained three-membered ring makes it an excellent electrophile for a variety of nucleophiles, opening a gateway to a diverse range of complex fluorinated molecules.[1]
This guide offers an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. As senior scientists, our goal is not just to perform reactions, but to understand and control them; this document is structured to provide that foundational understanding.
Core Properties and Identification
The fundamental properties of this compound are summarized below. Accurate identification is paramount for both chemical synthesis and regulatory compliance.
| Property | Value | Reference(s) |
| CAS Number | 407-12-5 | [2] |
| Molecular Formula | C₄H₅F₃O | [1][2] |
| Molecular Weight | 126.08 g/mol | [1][2] |
| Appearance | Colourless liquid | [1] |
| Boiling Point | 47.8°C at 760 mmHg | [3] |
| Density | ~1.28 g/cm³ | [3] |
| Synonyms | 1,1,1-Trifluoro-3,4-epoxybutane, 4,4,4-Trifluoro-1,2-epoxybutane, 3-(Trifluoromethyl)-1,2-propenoxide | [2][3] |
Synthesis and Reactivity: A Mechanistic Perspective
Plausible Synthetic Route
While numerous specialized syntheses exist, this compound is most logically prepared via the epoxidation of its corresponding olefin, 4,4,4-trifluoro-1-butene. This transformation is a staple in organic synthesis.[4] The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method.
The causality behind this choice is rooted in the mechanism of the Prilezhaev reaction: the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic C=C double bond in a concerted fashion, ensuring the stereochemistry of the starting material is retained and minimizing side reactions.
Caption: Plausible synthesis of this compound.
Reactivity: The Nuances of Epoxide Ring-Opening
The synthetic utility of this epoxide is dominated by its ring-opening reactions. The considerable ring strain of the oxirane overcomes the typically poor leaving group nature of an oxygen atom. The reaction proceeds readily with a wide array of nucleophiles (amines, alcohols, thiols, carbanions) and can be catalyzed under either basic or acidic conditions, with critical differences in the regiochemical outcome.[5]
The strong electron-withdrawing effect of the adjacent trifluoroethyl group is the single most important factor governing the epoxide's reactivity. It enhances the electrophilicity of the ring carbons, but it also creates an electronic bias that dictates where a nucleophile will attack.
-
Under Basic/Nucleophilic Conditions (Sₙ2 Mechanism): The reaction is governed primarily by sterics. The nucleophile attacks the less substituted carbon (C1), leading to a predictable and highly regioselective outcome. This is the preferred method for generating primary alcohols.
-
Under Acidic Conditions (Sₙ1-like Mechanism): The epoxide oxygen is first protonated, making it a better leaving group. The ring then opens to form a carbocation (or a species with significant carbocationic character). The key insight here is that the carbocation will preferentially form on the carbon that can better stabilize the positive charge. While typically this is the more substituted carbon, the powerful destabilizing inductive effect of the adjacent CF₃ group makes the formation of a cation at C2 highly unfavorable. Therefore, even under acidic conditions, nucleophilic attack is heavily biased towards the less hindered C1 position. This contrasts with some perfluorinated epoxides where attack at the more substituted carbon can occur due to other stabilizing electronic effects like negative hyperconjugation.[6]
References
- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide [mdpi.com]
Synthesis of (2,2,2-Trifluoroethyl)oxirane
An In-Depth Technical Guide to the
Abstract: (2,2,2-Trifluoroethyl)oxirane is a valuable fluorinated building block in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility. The introduction of the trifluoroethyl moiety can significantly modulate the lipophilicity, metabolic stability, and binding affinity of parent molecules. This guide provides a comprehensive overview of the predominant synthetic strategy for this epoxide, focusing on the direct oxidation of its alkene precursor. It offers a detailed experimental protocol, explores the underlying reaction mechanism, and discusses critical process parameters, safety considerations, and characterization techniques, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
This compound, also known as 4,4,4-trifluoro-1,2-epoxybutane (CAS 407-12-5), is a key intermediate for incorporating the trifluoroethyl group via nucleophilic ring-opening reactions.[1] The strained three-membered oxirane ring provides a potent electrophilic site for a wide range of nucleophiles, enabling the construction of more complex fluorinated molecules.
The most direct and widely employed strategy for the synthesis of this compound is the epoxidation of the corresponding terminal alkene, 4,4,4-trifluoro-1-butene. This approach is favored for its high atom economy and procedural simplicity. While other methods for epoxide formation exist, such as those starting from halohydrins or carbonyls, the direct oxidation of the readily available alkene precursor remains the most practical and efficient route in a laboratory setting.
This guide will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a robust and reliable oxidant for the epoxidation of a wide array of alkenes.[2][3]
Core Synthesis: Epoxidation of 4,4,4-Trifluoro-1-butene
The central transformation is the oxidation of the carbon-carbon double bond in 4,4,4-trifluoro-1-butene to form the desired epoxide.
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Insight: The "Butterfly" Transition State
The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted, single-step reaction.[2] The reaction proceeds through a nonpolar, cyclic transition state, often referred to as the "butterfly" mechanism.
Caption: Conceptual overview of the concerted epoxidation mechanism.
Causality Behind Reactivity: The trifluoroethyl group is strongly electron-withdrawing. This effect reduces the electron density of the carbon-carbon double bond in 4,4,4-trifluoro-1-butene, making it less nucleophilic compared to simple alkyl-substituted alkenes.[2][4] Consequently, the reaction may require slightly longer reaction times or a small excess of the oxidizing agent to achieve full conversion.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for the epoxidation of functionally similar alkenes.[5][6] Researchers should perform their own optimization.
Workflow Overview:
Caption: Experimental workflow from reaction setup to final product characterization.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4,4,4-Trifluoro-1-butene | 110.09 | 1.0 | Starting material. A volatile gas/liquid, handle with care. |
| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1.1 - 1.2 | Typically supplied as ~77% pure, with water as a stabilizer. Adjust mass accordingly. |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous grade. Use sufficient volume for a ~0.2-0.5 M solution. |
| Sodium Sulfite (Na₂SO₃) | 126.04 | Workup | Saturated aqueous solution. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Workup | Saturated aqueous solution. |
| Sodium Chloride (NaCl) | 58.44 | Workup | Saturated aqueous solution (brine). |
| Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | Anhydrous. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,4,4-trifluoro-1-butene (1.0 eq.). Dissolve it in anhydrous dichloromethane.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq., corrected for purity) in dichloromethane. Add this solution to the stirred alkene solution dropwise over 15-30 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A stained TLC plate (e.g., with potassium permanganate) will show the disappearance of the alkene spot.
-
-
Workup - Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Causality: The product is expected to be volatile. Over-concentration or use of high heat can lead to significant product loss.
-
-
Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a colorless liquid.[9]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect complex multiplets for the three distinct protons on the oxirane ring and a multiplet for the CH₂ group adjacent to the CF₃ group. The integration should be in a 1:1:1:2 ratio.
-
¹⁹F NMR: Expect a single signal, likely a triplet, corresponding to the CF₃ group, due to coupling with the adjacent CH₂ protons.
-
¹³C NMR: Expect four distinct signals for the four carbon atoms.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the distilled product, while MS will show the molecular ion peak (m/z = 126.03) and a characteristic fragmentation pattern.
Safety Considerations
-
Reagents: m-CPBA is a potentially explosive solid, especially when dry, and is a strong oxidizing agent. Handle with non-metal spatulas and avoid grinding or subjecting it to shock. Dichloromethane is a suspected carcinogen and should be handled in a fume hood.
-
Precursor & Product: 4,4,4-Trifluoro-1-butene is a flammable gas/liquid. The product, this compound, as a small epoxide, should be treated as toxic and a potential mutagen. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Procedure: The reaction can be exothermic, especially during the initial addition of m-CPBA. The quenching step with sodium sulfite can also release gas. Ensure slow, controlled addition of reagents.
Conclusion
The synthesis of this compound is most reliably achieved through the direct epoxidation of 4,4,4-trifluoro-1-butene. The use of m-CPBA provides a predictable and scalable method, yielding the desired product with good efficiency. Critical to the success of this synthesis is the careful control of the reaction temperature, diligent monitoring of its progress, and a thorough aqueous workup to remove the acidic byproduct, which prevents undesired ring-opening. The protocol and insights provided herein offer a solid foundation for researchers to produce this valuable fluorinated intermediate for applications in drug discovery and advanced materials development.
References
- 1. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
Spectroscopic Characterization of (2,2,2-Trifluoroethyl)oxirane: An In-Depth Technical Guide
Affiliation: Google AI Laboratories
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of (2,2,2-Trifluoroethyl)oxirane, a key building block in the synthesis of fluorinated pharmaceuticals and materials. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous identification and purity assessment of this compound. Detailed experimental protocols, in-depth spectral analysis, and visual aids are provided to assist researchers, scientists, and drug development professionals in their work with this important fluorinated epoxide.
Introduction
This compound, also known as 3,3,3-trifluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] As the demand for novel fluorinated compounds grows, the need for robust analytical methods to characterize key intermediates like this compound becomes increasingly critical.
This guide offers a detailed exploration of the spectroscopic data of this compound, providing a foundational reference for its identification and analysis. The spectroscopic techniques discussed herein are fundamental to confirming the structure and purity of the synthesized or procured compound, ensuring the integrity of subsequent research and development activities.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₄H₅F₃O |
| Molecular Weight | 126.08 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroethyl)oxirane |
| CAS Number | 407-12-5 |
| SMILES | C1C(O1)CC(F)(F)F |
| InChI | InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules.[2] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency.[3]
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable connectivity information.
Experimental Protocol:
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.30 | dddd | 1H | H-3a (CH₂) |
| ~2.65 | dddd | 1H | H-3b (CH₂) |
| ~2.85 | ddt | 1H | H-1a (Oxirane CH₂) |
| ~3.05 | ddt | 1H | H-1b (Oxirane CH₂) |
| ~3.30 | m | 1H | H-2 (Oxirane CH) |
Spectral Analysis:
-
Oxirane Protons (H-1a, H-1b, H-2): The three protons on the oxirane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling. The proton on the carbon bearing the trifluoroethyl group (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen and the trifluoroethyl group.
-
Trifluoroethyl Protons (H-3a, H-3b): The two protons of the CH₂ group adjacent to the trifluoromethyl group are also diastereotopic and will appear as a complex multiplet. The strong electron-withdrawing effect of the three fluorine atoms will cause these protons to be significantly deshielded. The coupling to the three fluorine atoms will further complicate the splitting pattern.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and fluorine are deshielded and appear at higher chemical shifts.
Experimental Protocol: The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~35.0 | CH₂ (Trifluoroethyl) |
| ~45.0 | CH₂ (Oxirane) |
| ~50.0 | CH (Oxirane) |
| ~125.0 (q) | CF₃ |
Spectral Analysis:
-
Oxirane Carbons: The two carbons of the oxirane ring are expected to resonate in the range of 40-60 ppm. The carbon atom substituted with the trifluoroethyl group will be more downfield.
-
Trifluoroethyl Carbons: The CH₂ carbon of the trifluoroethyl group will appear further downfield than a typical aliphatic CH₂ due to the influence of the CF₃ group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms and will be significantly downfield.
¹⁹F NMR Spectroscopy
Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments.
Experimental Protocol: The protocol is analogous to ¹H and ¹³C NMR, but the spectrometer is tuned to the ¹⁹F frequency. A common reference standard is trifluorotoluene or CFCl₃.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -73.0 | t | CF₃ |
Spectral Analysis:
-
The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give a single signal. This signal will be split into a triplet due to coupling with the adjacent CH₂ protons. The chemical shift is expected in the typical range for a CF₃ group adjacent to an aliphatic carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Basis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength.[6] The absorption of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds.[7] Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the presence of these groups in a molecule.
Experimental Protocol:
Predicted IR Spectrum (Neat):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1250 | Strong | C-O-C asymmetric stretching (epoxide) |
| ~1150-1050 | Very Strong | C-F stretching |
| ~950-810 | Medium | Epoxide ring breathing |
Spectral Analysis:
-
C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the CH and CH₂ groups.
-
C-F Stretching: The most prominent feature in the IR spectrum is expected to be the very strong absorption band(s) in the 1150-1050 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Epoxide Vibrations: The presence of the epoxide ring will be confirmed by the C-O-C asymmetric stretching vibration around 1250 cm⁻¹ and the ring breathing vibrations in the 950-810 cm⁻¹ region.
Gas Chromatography-Mass Spectrometry (GC-MS)
Theoretical Basis: GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum that can be used for molecular weight determination and structural elucidation.[9]
Experimental Protocol:
Predicted Mass Spectrum (Electron Ionization, 70 eV):
| m/z | Predicted Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 97 | [M - CHO]⁺ |
| 83 | [M - C₂H₃O]⁺ |
| 69 | [CF₃]⁺ |
| 57 | [C₃H₅O]⁺ |
Spectral Analysis:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 126, confirming the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. A prominent peak at m/z 69, corresponding to the stable trifluoromethyl cation ([CF₃]⁺), is anticipated. Other significant fragments may arise from the cleavage of the oxirane ring.
Conclusion
The spectroscopic techniques of NMR, FTIR, and GC-MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy offer detailed insights into the molecular structure and connectivity. FTIR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl and epoxide moieties. GC-MS provides information on the molecular weight and characteristic fragmentation patterns, which is invaluable for both identification and purity assessment. This guide serves as a foundational resource for scientists and researchers, enabling the confident and accurate analysis of this important fluorinated building block.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. Visualizer loader [nmrdb.org]
- 5. acdlabs.com [acdlabs.com]
- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
1H and 19F NMR analysis of (2,2,2-Trifluoroethyl)oxirane
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of (2,2,2-Trifluoroethyl)oxirane
Abstract
This compound is a pivotal building block in modern synthetic chemistry, valued for its unique combination of a reactive epoxide ring and the influential trifluoromethyl group. The incorporation of fluorine can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, making precise structural verification essential. This guide provides a comprehensive technical framework for the analysis of this compound using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, present a detailed predictive analysis of its ¹H and ¹⁹F NMR spectra, outline a robust experimental protocol for data acquisition, and visualize the complete analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar fluorinated organic molecules.
The Strategic Importance of Fluorinated Epoxides
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group (CF₃), in particular, is a powerful electron-withdrawing moiety that can profoundly influence the reactivity and electronic environment of a molecule. This compound combines the high reactivity of the epoxide—a versatile functional group for nucleophilic ring-opening reactions—with the unique stereoelectronic effects of the CF₃ group.[2]
Accurate and unambiguous structural characterization is the bedrock of chemical research and development. NMR spectroscopy stands as the preeminent tool for this purpose in solution-state chemistry. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive analytical window, complementing the standard ¹H and ¹³C NMR experiments.[3][4] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe for confirming structure and purity.[1][4]
Molecular Structure and NMR Environments
To effectively interpret the NMR spectra, we must first dissect the molecular structure of this compound and identify all magnetically distinct nuclei.

The molecule possesses five protons and three fluorine atoms, categorized into the following distinct environments:
-
Oxirane Ring Protons (HC, HD, HE):
-
HC: The single proton on the carbon adjacent to the trifluoroethyl group (C2).
-
HD and HE: The two protons on the terminal carbon of the oxirane ring (C3). Crucially, the chiral center at C2 renders these two protons diastereotopic , meaning they are chemically and magnetically non-equivalent. They will therefore have different chemical shifts and will couple to each other.[5]
-
-
Ethyl Linker Protons (HA, HB): The two protons on the methylene carbon (C1) adjacent to the CF₃ group. These protons are also rendered diastereotopic by the adjacent chiral center (C2).
-
Trifluoromethyl Fluorines (F): The three fluorine atoms are chemically and magnetically equivalent due to the free rotation around the C-C single bonds.
Core Principles Governing the Spectra
The predicted spectra are governed by three fundamental NMR phenomena: chemical shift, spin-spin coupling, and the structural consequence of diastereotopicity.
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. Two primary factors dominate in this compound:
-
Inductive Effect of the CF₃ Group: Fluorine is the most electronegative element, and the CF₃ group exerts a powerful electron-withdrawing inductive effect. This deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[1] This effect will be most pronounced on the HA/HB protons and will also influence the HC proton.
-
Oxirane Ring Strain: The three-membered epoxide ring is highly strained. Protons attached to this ring typically appear in a characteristic region of the ¹H NMR spectrum, generally between 2.5 and 3.5 ppm.[6]
Spin-Spin (J) Coupling
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). For this molecule, we anticipate:
-
¹H-¹H Coupling:
-
Geminal Coupling (²JHH): Coupling between the diastereotopic protons HD and HE on the same carbon.
-
Vicinal Coupling (³JHH): Coupling between protons on adjacent carbons (e.g., HC with HD and HE; HC with HA and HB). The magnitude of ³J coupling is dependent on the dihedral angle between the protons.
-
-
¹H-¹⁹F Coupling:
-
Vicinal Coupling (³JHF): Coupling between the HA/HB protons and the three fluorine atoms. This coupling is typically in the range of 5-10 Hz for trifluoroethyl groups.
-
Long-Range Coupling (⁴JHF): A smaller coupling may exist between the HC proton and the fluorine atoms over four bonds.
-
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on the principles above and data from analogous structures, a detailed prediction of the ¹H NMR spectrum can be made.
-
HC (Methine Proton on Oxirane):
-
Expected Chemical Shift: ~3.1 - 3.4 ppm. This proton is on the epoxide ring and is also influenced by the nearby CF₃ group, shifting it slightly downfield relative to a simple alkyl-substituted epoxide.
-
Predicted Multiplicity: Multiplet (m) or Doublet of Doublets of Triplets (ddt) . This complex pattern arises from coupling to HD (³JCD), HE (³JCE), and the two HA/HB protons (³JCA/CB).
-
-
HD and HE (Methylene Protons on Oxirane):
-
Expected Chemical Shift: ~2.7 - 3.0 ppm. These protons are in the typical epoxide region. Due to their diastereotopic nature, they will have distinct chemical shifts.
-
Predicted Multiplicity: Doublet of Doublets (dd) for each. HD will be split by HE (²JDE) and HC (³JCD). Similarly, HE will be split by HD (²JED) and HC (³JEC).
-
-
HA and HB (Methylene Protons adjacent to CF₃):
-
Expected Chemical Shift: ~2.4 - 2.8 ppm. These protons are strongly deshielded by the CF₃ group. The adjacent chiral center makes them diastereotopic.
-
Predicted Multiplicity: Doublet of Quartets of Doublets (dqd) or a more complex multiplet for each. The primary splitting will be a quartet due to coupling with the three equivalent fluorine atoms (³JHF). This quartet will then be split into a doublet by the geminal proton (²JAB) and further split by the vicinal proton HC (³JAC/BC).
-
Predicted ¹⁹F NMR Spectrum: A Clear Signature
The ¹⁹F NMR spectrum is expected to be much simpler and provides a definitive diagnostic signal.
-
Expected Chemical Shift: Approximately -74 to -77 ppm (relative to CFCl₃). This region is characteristic of CF₃ groups attached to an sp³-hybridized carbon.[3][7]
-
Predicted Multiplicity: Triplet (t) . The three equivalent fluorine nuclei will couple to the two adjacent protons (HA and HB), resulting in a triplet according to the n+1 rule (where n=2). The coupling constant will be the ³JFH value.
Summary of Predicted NMR Parameters
The anticipated NMR data is summarized below. This table serves as a reference for researchers aiming to confirm the structure of this compound.
| Nucleus/Group | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) Involved |
| ¹H NMR | |||
| HA/HB (CH₂) | 2.4 - 2.8 | Multiplet (m) | ²JAB, ³JAC/BC, ³JAF/BF |
| HC (CH) | 3.1 - 3.4 | Multiplet (m) | ³JCA/CB, ³JCD, ³JCE |
| HD (CH₂) | 2.7 - 3.0 | Doublet of Doublets (dd) | ²JDE, ³JCD |
| HE (CH₂) | 2.7 - 3.0 | Doublet of Doublets (dd) | ²JED, ³JCE |
| ¹⁹F NMR | |||
| CF₃ | -74 to -77 | Triplet (t) | ³JFA/FB |
Recommended Experimental Protocol
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
7.1 Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common standard is trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), although referencing to an external standard like CFCl₃ (0 ppm) is also common.[3]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
7.2 NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or dedicated fluorine probe.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16 scans for good signal-to-noise.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment, often with ¹H decoupling (zgpg30 with proton decoupling). Acquiring both coupled and decoupled spectra can be informative.
-
Spectral Width (SW): Set a wide spectral width (
250 ppm) centered around the expected CF₃ region (-75 ppm) to ensure the signal is captured. -
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 scans.
-
Visualization of the Analytical Workflow
The logical flow from sample preparation to structural confirmation is a critical component of a self-validating methodology. This process is visualized below.
Advanced 2D NMR for Unambiguous Confirmation
For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are invaluable. For this compound, the following experiments would provide definitive structural proof:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show cross-peaks connecting HC to HA/B and HD/E, and HD to HE, confirming the proton connectivity map.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the assignment of the carbon skeleton.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons and fluorines. A strong correlation between the CF₃ group and the HA/B and HC protons would confirm their spatial proximity, validating the overall structure.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound are predicted to exhibit a rich set of characteristic features. The ¹H spectrum is defined by the diastereotopicity of the oxirane and ethyl protons and the influence of the electron-withdrawing CF₃ group. The ¹⁹F spectrum provides a simple but powerful diagnostic triplet, confirming the presence and electronic environment of the trifluoroethyl moiety. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently acquire, interpret, and validate the structure of this important fluorinated building block, ensuring the integrity and success of their scientific endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-EPOXYBUTANE(106-88-7) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mass Spectrometry of (2,2,2-Trifluoroethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2,2-Trifluoroethyl)oxirane, a key fluorinated building block in medicinal chemistry and materials science, presents unique challenges and opportunities in its analytical characterization. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering a foundational understanding for researchers engaged in its synthesis, application, and metabolic profiling. As a Senior Application Scientist, this document synthesizes established principles of mass spectrometry with predictive analysis based on the known reactivity of fluorinated compounds and epoxides, delivering field-proven insights into its fragmentation patterns. While a publicly available experimental mass spectrum for this specific compound is not available at the time of this writing, this guide constructs a robust predictive framework based on data from close structural analogs and first principles.
Introduction: The Significance of this compound
This compound, also known by its IUPAC name 2-(2,2,2-trifluoroethyl)oxirane and CAS number 407-12-5, is a fluorinated epoxide of growing importance.[1][2][3] The incorporation of a trifluoroethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The oxirane (epoxide) ring is a versatile functional group, susceptible to ring-opening reactions, making this compound a valuable intermediate in the synthesis of more complex fluorinated molecules.[3]
A thorough understanding of its mass spectrometric behavior is paramount for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic fate studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides exquisite sensitivity and structural information vital for these applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5F3O | [1][2][3] |
| Molecular Weight | 126.08 g/mol | [1][2][3] |
| Exact Mass | 126.02924926 Da | [1] |
| CAS Number | 407-12-5 | [1][2][3] |
| IUPAC Name | 2-(2,2,2-trifluoroethyl)oxirane | [1] |
Experimental Approach: GC-MS Analysis
Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. Electron Ionization (EI) is the most common ionization technique for GC-MS and provides reproducible fragmentation patterns that are useful for structural elucidation.
Recommended GC-MS Protocol
The following is a generalized protocol for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation: Dilute the sample in a volatile, inert solvent such as dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.
-
GC System:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200 °C.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
This protocol is designed to ensure good chromatographic separation and efficient ionization and detection of the analyte and its fragments.
Predicted Electron Ionization (EI) Fragmentation Pathways
In the absence of an experimental spectrum for this compound, we can predict its fragmentation based on the principles of mass spectrometry and the known behavior of epoxides and fluorinated compounds. The high energy of electron ionization (70 eV) will likely lead to the formation of a molecular ion (M+•) at m/z 126, which will then undergo a series of fragmentation reactions.
Key Fragmentation Mechanisms
-
α-Cleavage: The bond adjacent to the oxygen atom in the epoxide ring is a likely site for initial cleavage. This can lead to the loss of a CHO radical (29 Da), resulting in a fragment ion at m/z 97 .
-
Ring Opening and Cleavage: The epoxide ring can open, followed by cleavage of the carbon-carbon bond of the original ring. This could lead to the loss of a C2H3O radical (43 Da) and the formation of a trifluoroethyl cation radical at m/z 83 .
-
Loss of a Fluorine Radical: The highly electronegative fluorine atoms can be lost as radicals. The loss of a single fluorine atom would result in a fragment at m/z 107 .
-
Formation of the Trifluoromethyl Cation: A very common fragmentation pathway for compounds containing a CF3 group is the formation of the stable trifluoromethyl cation, [CF3]+ , at m/z 69 . This is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds.
-
Formation of the Acylium Ion: Cleavage of the bond between the ethyl group and the oxirane ring could lead to the formation of an acylium ion, [C2H3O]+ , at m/z 43 .
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions and their likely origins. The relative abundances are hypothetical and are intended to guide the interpretation of an experimental spectrum.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Ion | Proposed Fragmentation | Relative Abundance |
| 126 | [C4H5F3O]+• | Molecular Ion | Low |
| 107 | [C4H5F2O]+ | [M - F]• | Moderate |
| 97 | [C3H4F3]+ | [M - CHO]• | Moderate to High |
| 83 | [C2H2F3]+ | [M - C2H3O]• | Moderate |
| 69 | [CF3]+ | Trifluoromethyl Cation | High (Potential Base Peak) |
| 43 | [C2H3O]+ | Acylium Ion | Moderate |
Trustworthiness and Self-Validation
The predictive framework presented here is grounded in well-established principles of mass spectrometry. The proposed fragmentation pathways are consistent with the known behavior of similar fluorinated and epoxide-containing molecules. When analyzing an unknown sample suspected to be this compound, the following steps can be taken to validate the identification:
-
Molecular Ion Confirmation: While the molecular ion at m/z 126 may be of low abundance, its presence is a key indicator.
-
Characteristic Fragment Ions: The presence of the trifluoromethyl cation at m/z 69 is a strong indicator of the CF3 group. The presence of other predicted fragments would further support the identification.
-
Isotopic Pattern: High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and key fragments, matching them to the expected formulas.
-
Comparison with Analogs: The fragmentation pattern can be compared to the known spectra of similar compounds, such as 3,3,3-Trifluoro-1,2-epoxypropane, to look for consistent fragmentation behavior.
Conclusion
This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of this compound. By understanding the likely fragmentation pathways under electron ionization, researchers and drug development professionals can more confidently identify this important fluorinated building block in their work. The combination of a robust GC-MS protocol and a predictive fragmentation framework offers a powerful tool for the analysis of this and other novel fluorinated compounds. Further experimental work is needed to obtain and publish a definitive mass spectrum for this compound, which would serve as a valuable reference for the scientific community.
References
An In-depth Technical Guide to 4,4,4-Trifluoro-1,2-epoxybutane: A Key Fluorinated Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Modern Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Among the diverse array of fluorinated building blocks, 4,4,4-Trifluoro-1,2-epoxybutane has emerged as a particularly valuable synthon. Its trifluoromethyl group and reactive epoxide ring offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of 4,4,4-Trifluoro-1,2-epoxybutane, offering insights for its effective utilization in drug discovery and development programs.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of 4,4,4-Trifluoro-1,2-epoxybutane is essential for its handling, reaction optimization, and scale-up. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 407-12-5 | [3] |
| Molecular Formula | C₄H₅F₃O | [3] |
| Molecular Weight | 126.08 g/mol | [3] |
| Boiling Point | 47.8 °C at 760 mmHg | [3] |
| Density | 1.283 g/cm³ | [3] |
| Refractive Index | 1.3267 | [3] |
| Vapor Pressure | 331 mmHg at 25°C | [3] |
| Flash Point | -22 °C (closed-cup) for 1,2-epoxybutane | [4] |
| Solubility | Miscible with most organic solvents.[4] Solubility in water is expected to be lower than its non-fluorinated analog (1,2-epoxybutane) due to the hydrophobic nature of the trifluoromethyl group. 1,2-epoxybutane has a water solubility of 59 g/L at 20°C.[5] |
Synthesis of 4,4,4-Trifluoro-1,2-epoxybutane: A Strategic Approach
The synthesis of fluorinated epoxides like 4,4,4-Trifluoro-1,2-epoxybutane requires careful consideration of the starting materials and reaction conditions due to the influence of the electron-withdrawing trifluoromethyl group. A common and effective strategy involves the epoxidation of a corresponding trifluoromethyl-containing alkene.
A plausible synthetic route can be adapted from methodologies developed for similar fluorinated compounds. For instance, a three-step route starting from α,β-epoxy alcohols has been demonstrated for the synthesis of vicinal trifluoro motifs.[6] This approach involves the strategic introduction of fluorine atoms in a regio- and stereo-specific manner.
A general, conceptual workflow for the synthesis is outlined below:
Caption: Conceptual workflow for the synthesis of 4,4,4-Trifluoro-1,2-epoxybutane.
Experimental Protocol (Conceptual):
-
Starting Material: The synthesis would commence with a suitable precursor, such as 4,4,4-trifluorobut-1-ene.
-
Epoxidation: The alkene would then be subjected to an epoxidation reaction. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The choice of reagent and reaction conditions would be critical to ensure high yield and selectivity, minimizing side reactions.
-
Purification: Following the reaction, the crude product would be purified using standard laboratory techniques such as distillation or column chromatography to isolate the desired 4,4,4-Trifluoro-1,2-epoxybutane.
Reactivity and Synthetic Utility in Drug Development
The synthetic utility of 4,4,4-Trifluoro-1,2-epoxybutane lies in the reactivity of its strained epoxide ring, which is susceptible to ring-opening by a wide range of nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the regioselectivity of this ring-opening reaction.
Regioselective Ring-Opening:
The electron-withdrawing nature of the CF₃ group makes the C2 carbon of the epoxide ring more electrophilic and thus more susceptible to nucleophilic attack. This leads to a high degree of regioselectivity in the ring-opening reaction, with the nucleophile preferentially attacking the C2 position. This predictable reactivity is highly advantageous in the construction of complex molecular architectures.
Caption: Regioselective ring-opening of 4,4,4-Trifluoro-1,2-epoxybutane.
Applications in the Synthesis of Bioactive Molecules:
The regioselective ring-opening of 4,4,4-Trifluoro-1,2-epoxybutane provides access to a variety of chiral building blocks containing a β-hydroxy-γ-trifluoromethyl moiety. These synthons are valuable intermediates in the synthesis of pharmaceuticals. For example, reaction with amines can lead to the formation of trifluoromethylated amino alcohols, which are key structural motifs in many biologically active compounds, including enzyme inhibitors and receptor modulators.
While specific drug case studies directly employing 4,4,4-Trifluoro-1,2-epoxybutane are not extensively documented in publicly available literature, its potential is evident from the widespread use of similar fluorinated building blocks in drug discovery.[7] The incorporation of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.
Safety and Handling
4,4,4-Trifluoro-1,2-epoxybutane is a flammable and potentially toxic substance. It is classified as a highly flammable liquid and vapor.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4,4,4-Trifluoro-1,2-epoxybutane is a valuable and versatile fluorinated building block with significant potential in drug discovery and development. Its unique combination of a reactive epoxide ring and an electron-withdrawing trifluoromethyl group allows for the regioselective synthesis of complex chiral molecules. A thorough understanding of its physical properties, synthetic routes, and reactivity is crucial for medicinal chemists seeking to leverage the benefits of fluorination in the design of next-generation therapeutics. As the demand for more effective and metabolically robust drugs continues to grow, the importance of strategic building blocks like 4,4,4-Trifluoro-1,2-epoxybutane is set to increase.
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. echemi.com [echemi.com]
- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability of Trifluoromethylated Epoxides
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylated epoxides serve as highly valuable, yet reactive, intermediates in the synthesis of complex pharmaceutical agents.[2][3] Their utility is intrinsically linked to their chemical stability—a delicate balance between sufficient reactivity to serve as a synthetic building block and adequate stability to withstand various chemical environments. This guide provides an in-depth analysis of the factors governing the stability of trifluoromethylated epoxides, offering field-proven insights into their reactivity, handling, and the causality behind their unique chemical behavior.
The Decisive Influence of the Trifluoromethyl Group
To understand the stability of trifluoromethylated epoxides, one must first appreciate the powerful electronic influence of the CF₃ moiety. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group.[1] The CF₃ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect). This has two major consequences for the adjacent epoxide ring:
-
Polarization of the C-C bond: The electron density of the C-C bond in the epoxide ring is drawn towards the carbon atom bearing the CF₃ group.
-
Activation of the C-CF₃ Carbon: The carbon atom attached to the trifluoromethyl group becomes significantly more electrophilic and susceptible to nucleophilic attack.
This electronic perturbation is the primary determinant of the regioselectivity observed in ring-opening reactions and is a critical factor in the overall chemical stability.[4][5]
Caption: Electronic influence of the CF₃ group on an epoxide ring.
Stability Profile & Reactivity Towards Nucleophiles
Despite the inherent ring strain, epoxides are generally stable compounds.[6][7] However, the presence of a trifluoromethyl group significantly alters their reactivity profile, making them more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.
Regioselectivity of Ring-Opening
The most significant consequence of the CF₃ group's electronic influence is the pronounced regioselectivity of nucleophilic ring-opening reactions. In base-catalyzed or nucleophilic conditions, the attack almost exclusively occurs at the carbon atom bearing the trifluoromethyl group.[8] This is a direct result of this carbon being the most electrophilic center in the molecule.
This contrasts sharply with the ring-opening of typical unsymmetrical epoxides under basic conditions, where nucleophilic attack occurs at the less sterically hindered carbon in a classic Sₙ2 reaction.[9][10] For trifluoromethylated epoxides, the electronic effect of the CF₃ group overrides steric considerations.
Caption: Regioselective nucleophilic attack on a trifluoromethylated epoxide.
Reactivity with Common Nucleophiles
The stability of trifluoromethylated epoxides can be quantified by their reactivity with various classes of nucleophiles.
| Nucleophile Class | Reactivity | Typical Conditions | Product Type |
| Amines (RNH₂) | High | Room temperature, neat or in a polar solvent | β-Trifluoromethyl-β-amino alcohols |
| Thiols (RSH) | High | Base catalyst (e.g., Et₃N), room temperature | β-Trifluoromethyl-β-thio alcohols[4] |
| Alcohols (ROH) | Moderate | Requires acid or base catalysis | β-Trifluoromethyl-β-alkoxy alcohols |
| Grignard Reagents (RMgX) | High | Anhydrous ether, low temperature | Tertiary alcohols[10] |
| Azides (N₃⁻) | High | Polar aprotic solvent (e.g., DMF) | β-Trifluoromethyl-β-azido alcohols |
This table summarizes general reactivity trends. Specific reaction rates will depend on the substrate and precise conditions.
Stability in Acidic and Basic Media
The stability of trifluoromethylated epoxides under acidic or basic conditions is a critical consideration for reaction workup, purification, and formulation in drug development.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[11][12] The subsequent nucleophilic attack is more complex than in basic media. The reaction proceeds through a mechanism with significant Sₙ1 character.[13] Positive charge begins to build on the more substituted carbon, which is stabilized by the surrounding alkyl groups. Consequently, the nucleophile attacks the more substituted carbon.[11][12] This results in the same regioselectivity as observed under basic conditions for trifluoromethylated epoxides, but the mechanism is different.
However, strong acidic conditions can lead to side reactions and degradation, particularly if Lewis acids are used, which can promote rearrangements.[14] Fluorinated alcohols are often used as solvents to promote the electrophilic activation of the epoxide without the need for strong Lewis acids.[6][7]
Base-Catalyzed Ring Opening
As discussed, trifluoromethylated epoxides are highly susceptible to base-catalyzed ring-opening.[9] Even weak bases can promote reactions with suitable nucleophiles. Strong bases, such as hydroxides or alkoxides, will readily open the epoxide ring, typically at the carbon bearing the CF₃ group.[10] This high reactivity means that trifluoromethylated epoxides are generally unstable in basic aqueous or alcoholic solutions and should be handled accordingly.
Thermal Stability
The thermal stability of trifluoromethylated epoxides is generally good. The strong C-F and C-O bonds contribute to their thermal robustness.[1] Many can be purified by distillation under reduced pressure. However, prolonged heating, especially in the presence of trace acidic or basic impurities, can lead to polymerization or decomposition. Studies on fluorinated epoxy resins show that they can have high thermal decomposition temperatures, often exceeding 350°C.[15][16]
Experimental Protocol: Assessing the Chemical Stability of a Novel Trifluoromethylated Epoxide
This protocol provides a robust workflow for evaluating the stability of a new trifluoromethylated epoxide against a representative nucleophile (e.g., a primary amine) and under acidic/basic conditions.
Objective: To determine the rate of degradation or reaction of a trifluoromethylated epoxide under controlled conditions.
Materials:
-
Trifluoromethylated epoxide (test compound)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Nucleophile (e.g., Benzylamine)
-
Acidic solution (e.g., 0.1 M HCl in 50:50 Acetonitrile/Water)
-
Basic solution (e.g., 0.1 M NaOH in 50:50 Acetonitrile/Water)
-
Internal standard (e.g., Dodecane, or another stable, non-reactive compound)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
Workflow Diagram:
Caption: Experimental workflow for a chemical stability study.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the trifluoromethylated epoxide and the internal standard.
-
Dissolve in anhydrous acetonitrile to a known concentration (e.g., 2 mg/mL of epoxide). This is the "Stock Solution."
-
-
Initiation of Stability Studies:
-
For each condition (nucleophile, acid, base), add a defined volume of the Stock Solution to an equal volume of the respective stress solution in a sealed vial.
-
Ensure rapid mixing. This point is T=0.
-
Immediately withdraw the first aliquot (T=0 sample).
-
-
Incubation and Sampling:
-
Place the vials in a temperature-controlled environment (e.g., 25°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze each aliquot by HPLC.
-
Use a validated method that provides good separation between the starting epoxide, the internal standard, and any potential products/degradants.
-
Calculate the peak area ratio of the epoxide to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the remaining epoxide against time for each condition.
-
This plot provides a visual representation of the compound's stability. A rapid decrease indicates low stability under that specific condition.
-
Self-Validation and Trustworthiness:
-
The use of an internal standard corrects for variations in injection volume.
-
The T=0 time point establishes the initial concentration and ensures that no significant degradation occurred upon mixing.
-
Running a control sample (epoxide in solvent only) is crucial to confirm that degradation is due to the stress condition and not inherent instability in the solvent.
Conclusion and Future Perspectives
Trifluoromethylated epoxides are powerful synthetic intermediates whose utility is defined by their unique stability and reactivity profile. The strong electron-withdrawing nature of the CF₃ group activates the epoxide ring for highly regioselective nucleophilic attack at the substituted carbon, a feature that is invaluable in complex molecule synthesis. While this heightened reactivity makes them susceptible to degradation in strongly acidic or basic media, they possess sufficient thermal stability for most synthetic manipulations. Understanding the principles outlined in this guide allows researchers to harness the synthetic potential of these building blocks while mitigating risks associated with their instability, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Fluorinated Epoxide: A Privileged Synthon in Modern Drug Discovery
An In-depth Technical Guide to the Reactivity and Synthetic Utility of the Fluorinated Epoxide Ring
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among the diverse array of fluorinated building blocks, fluorinated epoxides have emerged as exceptionally versatile intermediates. Their inherent ring strain, coupled with the unique electronic perturbations induced by fluorine, creates a delicate balance of reactivity and selectivity that can be harnessed for the synthesis of complex, biologically active molecules.[3] This technical guide provides a comprehensive exploration of the reactivity of the epoxide ring in fluorinated compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying principles and practical applications of these powerful synthons. We will delve into the mechanistic nuances of their ring-opening reactions, the directing effects of fluorine substitution, and provide field-proven protocols for their synthetic manipulation.
The Enduring Appeal of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can elicit a range of beneficial effects, including:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[1][2]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, influencing a drug's ionization state and receptor binding.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences that may be optimal for target engagement.
Given these advantages, it is unsurprising that nearly a quarter of all marketed drugs contain at least one fluorine atom.[2] The development of synthetic methodologies to access novel fluorinated building blocks is therefore a critical endeavor in the advancement of pharmaceutical sciences.[1][2][3]
The Fluorinated Epoxide: A Nexus of Strain and Electronics
Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by significant ring strain, making them susceptible to ring-opening reactions by a wide variety of nucleophiles.[4][5] This inherent reactivity is the foundation of their synthetic utility. When fluorine or a fluorinated group is introduced into the epoxide scaffold, the electronic landscape of the molecule is significantly altered, leading to predictable and often highly desirable changes in reactivity and regioselectivity.
Electronic Influence of Fluorine on the Epoxide Ring
The powerful electron-withdrawing nature of fluorine exerts a profound influence on the adjacent carbon atoms of the epoxide ring. This inductive effect has several key consequences:
-
Increased Electrophilicity: Fluorine substitution enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.[6][7]
-
Destabilization of Adjacent Carbocations: In acid-catalyzed ring-opening reactions that may proceed through an SN1-like mechanism, the presence of a fluorine atom will destabilize a developing positive charge on an adjacent carbon. This effect strongly influences the regioselectivity of the reaction.[8]
-
Altered Nucleophilicity of Attacking Reagents: The electronic environment created by fluorine can also influence the reactivity of the incoming nucleophile. For instance, a "negative fluorine effect" has been observed where the presence of fluorine atoms on a carbanion can decrease its nucleophilicity.[9]
The interplay of these electronic factors, combined with the inherent ring strain of the epoxide, provides a powerful toolkit for directing the outcome of chemical transformations.
Nucleophilic Ring-Opening of Fluorinated Epoxides: Mechanisms and Regioselectivity
The regiochemical outcome of the ring-opening of an unsymmetrical fluorinated epoxide is dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Base-Catalyzed Ring-Opening: An SN2 Pathway
Under basic or nucleophilic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[4][10] The nucleophile attacks one of the epoxide carbons, leading to a concerted C-O bond cleavage and inversion of stereochemistry at the site of attack. In the case of fluorinated epoxides, the nucleophile will preferentially attack the carbon atom that is sterically less hindered.[10]
For example, in a trifluoromethyl-substituted epoxide, the nucleophile will attack the carbon atom distal to the CF3 group. This is due to both the steric bulk of the trifluoromethyl group and the electronic repulsion between the electron-rich nucleophile and the highly electronegative fluorine atoms.[6] This predictable regioselectivity makes fluorinated epoxides valuable for the synthesis of molecules with well-defined stereochemistry.[6][7]
Diagram 1: Base-Catalyzed Ring Opening of a Fluorinated Epoxide
Caption: SN2 mechanism for the base-catalyzed ring-opening of a trifluoromethyl epoxide.
Acid-Catalyzed Ring-Opening: A Spectrum of Mechanisms
The acid-catalyzed ring-opening of epoxides is more complex and can proceed through a continuum of mechanisms ranging from pure SN2 to SN1, depending on the substitution pattern of the epoxide and the reaction conditions.[4][11]
-
Protonation of the Epoxide Oxygen: The first step is the protonation of the epoxide oxygen by the acid catalyst, which makes the epoxide a much better electrophile and the hydroxyl group a better leaving group.[10][11]
-
Nucleophilic Attack: The nucleophile then attacks one of the epoxide carbons.
The regioselectivity of this attack is highly dependent on the electronic effects of the fluorine substituents. In cases where a carbocation can be stabilized (e.g., at a benzylic or tertiary position), the reaction will have more SN1 character, and the nucleophile will attack the more substituted carbon.[4] However, the strong electron-withdrawing nature of fluorine destabilizes adjacent carbocations. Therefore, even under acidic conditions, the ring-opening of many fluorinated epoxides will proceed with significant SN2 character, with the nucleophile attacking the less substituted carbon.
Diagram 2: Acid-Catalyzed Ring Opening of a Fluorinated Epoxide
Caption: Divergent pathways in the acid-catalyzed ring-opening of a fluorinated epoxide.
Synthetic Protocols and Methodologies
The following sections provide detailed, field-proven protocols for key transformations involving fluorinated epoxides. These protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Protocol: Regioselective Ring-Opening of a Trifluoromethyl Epoxide with an Amine Nucleophile
This protocol describes the highly regioselective ring-opening of a trifluoromethyl-substituted epoxide with an amine nucleophile, a common transformation in the synthesis of fluorinated drug candidates.[6][7]
Objective: To synthesize a β-amino alcohol with high regioselectivity.
Materials:
-
Ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate
-
p-Anisidine
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate (1.0 eq) and p-anisidine (1.2 eq).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask. The choice of a protic solvent like ethanol facilitates the reaction without the need for an additional catalyst.
-
Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the ring-opening.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or 19F NMR spectroscopy. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-amino alcohol in high yield and with excellent regioselectivity.
Causality of Experimental Choices:
-
Excess Nucleophile: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting epoxide.
-
Solvent: Ethanol acts as both a solvent and a proton source to protonate the alkoxide intermediate formed after ring-opening.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Protocol: Lewis Acid-Catalyzed Ring-Opening with a Carbon Nucleophile in a Fluorinated Alcohol Solvent
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful solvents for promoting epoxide ring-opening reactions, often obviating the need for strong Lewis acids.[12][13] This protocol details the ring-opening of an epoxide with an indole nucleophile in a fluorinated alcohol.
Objective: To achieve a Friedel-Crafts-type alkylation of an indole with an epoxide under mild conditions.
Materials:
-
(R)-Styrene oxide
-
Indole
-
2,2,2-Trifluoroethanol (TFE)
-
Magnetic stirrer
-
Schlenk flask
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve indole (1.0 eq) and (R)-styrene oxide (1.0 eq) in TFE (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature. TFE's strong hydrogen-bond donating ability activates the epoxide towards nucleophilic attack.[12]
-
Monitoring: Monitor the reaction by TLC. The reaction typically proceeds to completion within 24 hours.
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired alkylated indole product. The reaction proceeds with high regioselectivity (attack at the benzylic position) and stereospecificity (inversion of configuration).[12]
Causality of Experimental Choices:
-
Fluorinated Alcohol Solvent: TFE promotes the electrophilic activation of the epoxide, facilitating the attack by the weakly nucleophilic indole without the need for a Lewis acid catalyst.[12][13]
-
Inert Atmosphere: While not strictly necessary for all substrates, an inert atmosphere prevents potential oxidation of the indole.
Enzymatic Resolution of Fluorinated Epoxides
In addition to chemical methods, biocatalysis offers a powerful approach for the synthesis of enantiopure fluorinated epoxides and their corresponding diols.[14][15] Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding 1,2-diols.[15][16] This process can be highly enantioselective, allowing for the kinetic resolution of racemic fluorinated epoxides.[14][16]
Table 1: Enzymatic Kinetic Resolution of Trifluoromethyl-Substituted Aromatic Epoxides
| Substrate | Biocatalyst | Enantiopure Epoxide Yield (%) | Enantiopure Diol Yield (%) |
| rac-1-(4-(trifluoromethyl)phenyl)oxirane | Aspergillus niger EH | 45.3 | 42.4 |
| rac-1-(3-(trifluoromethyl)phenyl)oxirane | Aspergillus niger EH | High | High |
Data adapted from studies on Aspergillus niger epoxide hydrolase.[14]
The use of epoxide hydrolases provides a "green chemistry" approach to the synthesis of enantiomerically pure fluorinated building blocks, operating under mild conditions and often with very high selectivity.[14]
Applications in Drug Discovery and PET Imaging
The unique reactivity and stereochemical control offered by fluorinated epoxides have made them invaluable in the synthesis of a wide range of pharmaceuticals. The resulting fluorohydrin motif is present in numerous bioactive molecules.[17] Furthermore, the development of methods for the radiosynthesis of [18F]-labeled fluorohydrins from epoxides has opened up new avenues for the development of positron emission tomography (PET) imaging agents.[17]
Conclusion
Fluorinated epoxides stand at the intersection of several key principles in modern organic synthesis: the strategic use of fluorine to modulate molecular properties, the harnessing of ring strain for efficient bond formation, and the precise control of stereochemistry. A thorough understanding of the factors governing the reactivity of the fluorinated epoxide ring is essential for any scientist working in the field of drug discovery and development. The methodologies and principles outlined in this guide provide a solid foundation for the rational design and synthesis of the next generation of fluorinated therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ikprress.org [ikprress.org]
- 3. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 8. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly regio- and enantio-selective hydrolysis of two racemic epoxides by GmEH3, a novel epoxide hydrolase from Glycine max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Mechanistic Guide to the Ring-Opening Reactions of (2,2,2-Trifluoroethyl)oxirane
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the reaction mechanisms of (2,2,2-Trifluoroethyl)oxirane, a fluorinated epoxide of significant interest in medicinal chemistry and materials science. The presence of the trifluoroethyl group introduces profound electronic effects that dictate the regioselectivity and reactivity of the oxirane ring.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the computational methodologies used to predict and rationalize these effects, offering a roadmap for the theoretical investigation of fluorinated epoxides. By synthesizing principles from computational chemistry with established epoxide reactivity, we aim to provide a self-validating system for predicting reaction outcomes and designing novel synthetic pathways.
Introduction: The Significance of Fluorinated Epoxides
This compound, also known as 1,1,1-Trifluoro-3,4-epoxybutane, is a valuable building block in organic synthesis.[2][3] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly influence the reactivity of adjacent functional groups through strong inductive effects.[4] In the context of this compound, this electronic perturbation is anticipated to govern the regiochemical outcome of nucleophilic attack on the strained three-membered ring.
Epoxide ring-opening reactions are fundamental transformations in organic chemistry, providing access to a wide array of functionalized compounds.[5] These reactions can be catalyzed by either acids or bases, and the regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the epoxide.[6] For unsymmetrical epoxides, the site of nucleophilic attack is a critical consideration. This guide will explore the theoretical underpinnings of these reaction mechanisms as applied to this compound.
Theoretical Methodology: A Robust Computational Protocol
To accurately model the reaction mechanisms of this compound, a well-defined computational protocol is essential. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the mechanisms of organic reactions, including the ring-opening of epoxides.[7][8][9]
Step-by-Step Computational Workflow
The following protocol outlines a validated approach for the theoretical investigation of epoxide reaction mechanisms:
-
Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. This step is crucial for two reasons:
-
It confirms the nature of the stationary point. A minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for calculating accurate activation energies and reaction enthalpies.
-
-
Transition State Searching: Locating the transition state is often the most challenging part of the calculation. Methods like the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3) are commonly employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to verify that it connects the correct reactants and products on the potential energy surface.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Modeling: To simulate reactions in solution, a solvation model is applied. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[9]
Computational Workflow Diagram
Caption: A typical computational workflow for studying epoxide reactivity.
Recommended Levels of Theory
The choice of DFT functional and basis set is critical for obtaining reliable results. The following are commonly used and have been benchmarked for similar systems:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.[10]
-
M06-2X: A meta-hybrid GGA functional that is often recommended for main-group thermochemistry and kinetics.[10]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where non-covalent interactions may be important.
-
-
Basis Sets:
-
Pople-style basis sets: 6-31G(d) is a reasonable starting point, while 6-311+G(d,p) provides a good balance for final energy calculations.
-
Correlation-consistent basis sets: cc-pVTZ and aug-cc-pVTZ offer higher accuracy but at a greater computational expense.
-
Reaction Mechanisms of this compound
The ring-opening of this compound can proceed through different mechanisms depending on the reaction conditions. The strong electron-withdrawing nature of the trifluoroethyl group is the dominant factor in determining the regioselectivity of these reactions.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism.[6] The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted ring-opening. For unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon.
However, in the case of this compound, the strong inductive effect of the trifluoroethyl group makes the adjacent carbon (C2) significantly more electron-deficient and thus more electrophilic. This electronic effect is expected to compete with the steric hindrance at C2. Computational studies on hexafluoropropylene oxide (HFPO), a related perfluorinated epoxide, have shown that nucleophilic attack occurs preferentially at the more substituted and sterically hindered carbon due to the powerful electron-withdrawing effect of the trifluoromethyl group. A similar trend is anticipated for this compound, although the presence of the methylene spacer will somewhat attenuate the inductive effect compared to a directly attached trifluoromethyl group.
Base-Catalyzed Ring-Opening Pathway
Caption: Competing pathways in the base-catalyzed ring-opening.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the oxirane ring a much better leaving group and enhancing the electrophilicity of the ring carbons.[11] The mechanism can range from a pure SN2-like pathway to an SN1-like pathway, depending on the stability of the resulting carbocation-like transition state.
For this compound, protonation will be followed by nucleophilic attack. The strong electron-withdrawing trifluoroethyl group will destabilize any developing positive charge on the adjacent carbon (C2). Consequently, the transition state for attack at C2 will have a higher energy barrier. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the less substituted carbon (C3), which can better accommodate the partial positive charge. This is in contrast to epoxides with electron-donating substituents, where attack at the more substituted carbon is favored due to the formation of a more stable carbocation-like transition state.[6]
Acid-Catalyzed Ring-Opening Pathway
References
- 1. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to predict the regioselectivity of epoxide ring opening. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Hazards of Fluorinated Epoxides for Researchers and Drug Development Professionals
Foreword: The Double-Edged Sword of Fluorination in Epoxide Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering unparalleled control over metabolic stability, lipophilicity, and binding affinity. When this powerful tool is applied to the epoxide functional group—a versatile electrophilic intermediate—we unlock a unique chemical space for the synthesis of complex molecules. However, this combination also introduces a distinct and often underestimated hazard profile. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards associated with fluorinated epoxides, moving beyond general laboratory safety to a nuanced, mechanism-driven appreciation of the risks involved. Our goal is to foster a proactive safety culture rooted in a deep understanding of the chemical and toxicological principles at play.
The Chemical Nature of Fluorinated Epoxides: A Tale of Two Effects
The introduction of fluorine atoms onto an epoxide ring or adjacent carbons dramatically alters its reactivity. This is not a simple linear relationship but rather a complex interplay of inductive and steric effects that can either activate or deactivate the epoxide towards nucleophilic attack.
1.1. Inductive Effects: The Electron-Withdrawing Power of Fluorine
Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). This effect can significantly influence the electrophilicity of the epoxide carbons. For instance, in hexafluoropropylene oxide (HFPO), the fluorine atoms pull electron density away from the epoxide ring, making it more susceptible to nucleophilic attack. This enhanced reactivity is a double-edged sword: while beneficial for synthetic transformations, it also increases the potential for unwanted reactions with biological nucleophiles like DNA and proteins.
1.2. Steric Hindrance: A Shielding Effect
Conversely, the bulkiness of fluorine atoms can sterically hinder the approach of nucleophiles. This is particularly relevant when multiple fluorine atoms are present on or near the epoxide ring. This steric shielding can, in some cases, decrease the overall reactivity of the fluorinated epoxide compared to its non-fluorinated counterpart. The balance between these inductive and steric effects is highly dependent on the specific substitution pattern of the fluorinated epoxide.
Toxicological Hazards: Beyond Simple Reactivity
The toxicity of fluorinated epoxides is a multifaceted issue that extends beyond their inherent reactivity. It encompasses their potential for genotoxicity, cytotoxicity, and their fate as part of the broader class of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals"[1].
2.1. Genotoxicity and Carcinogenicity: The Electrophilic Threat
Epoxides, in general, are known for their potential to act as alkylating agents, forming covalent adducts with DNA. This can lead to mutations and, in some cases, cancer.[2] The enhanced electrophilicity of some fluorinated epoxides can exacerbate this risk. While not all fluorinated epoxides are necessarily carcinogenic, their structural similarity to known carcinogens warrants a high degree of caution. Many epoxides and their precursors are classified as carcinogens by regulatory bodies.[2]
2.2. A Case Study: Hexafluoropropylene Oxide (HFPO) Dimer Acid (GenX)
A prominent example of a hazardous chemical derived from a fluorinated epoxide is Hexafluoropropylene Oxide (HFPO) Dimer Acid, commonly known as GenX.[3] GenX is used as a processing aid in the production of high-performance fluoropolymers.[3] Studies on GenX and its ammonium salt have led to the finalization of human health toxicity assessments by the U.S. Environmental Protection Agency (EPA), which include the derivation of oral reference doses for chronic and subchronic exposures.[3][4] Research on zebrafish embryos has shown that exposure to high concentrations of HFPO-DA can lead to spinal deformities, edema, and cardiovascular effects.[5][6] Furthermore, studies in chicken embryos have indicated that developmental exposure to HFPO-DA can induce cardiotoxicity and hepatotoxicity.[7]
2.3. The PFAS Connection: Persistence and Bioaccumulation
Many fluorinated compounds, including those derived from fluorinated epoxides, fall under the umbrella of PFAS. These substances are characterized by their extreme persistence in the environment due to the strength of the carbon-fluorine bond.[8] This persistence can lead to bioaccumulation in wildlife and humans, with potential links to a range of adverse health effects, including altered metabolism, increased cancer risk, and immune system effects.[1][8] The environmental fate of fluorinated compounds is a significant concern, as they can be transported over long distances and contaminate water sources.[9][10]
Biological Defense Mechanisms: The Role of Epoxide Hydrolases
The body has enzymatic defense mechanisms to detoxify epoxides. Epoxide hydrolases (EHs) are key enzymes that catalyze the hydrolysis of epoxides to their corresponding, and generally less reactive, diols.[11][12] There are two main forms: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH).[13] These enzymes play a crucial role in detoxifying xenobiotic epoxides.[14][15] However, the efficiency of these enzymes in metabolizing highly fluorinated epoxides can be variable. The presence of fluorine atoms can alter the substrate specificity and catalytic efficiency of EHs, potentially leading to a reduced rate of detoxification and prolonged exposure to the reactive epoxide. In some cases, the diol product of EH activity can still be toxic.[16]
Risk Assessment and Mitigation: A Proactive Approach
Given the potential hazards of fluorinated epoxides, a robust risk assessment and mitigation strategy is essential for any laboratory or manufacturing setting where these compounds are handled.
4.1. The Hierarchy of Controls
The most effective way to manage the risks associated with fluorinated epoxides is to follow the hierarchy of controls:
-
Elimination/Substitution: If possible, replace the fluorinated epoxide with a less hazardous alternative.
-
Engineering Controls: Work with fluorinated epoxides in a well-ventilated fume hood to minimize inhalation exposure.[17][18] Use of a glove box may be necessary for highly volatile or toxic compounds.[19]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for the safe handling, storage, and disposal of fluorinated epoxides.[20] Ensure all personnel are thoroughly trained on these procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][21] The choice of glove material should be based on the specific fluorinated epoxide and any solvents being used.
4.2. Safe Handling and Storage
-
Transfer: When transferring fluorinated epoxides, use the smallest quantities necessary for the experiment.[19]
-
Storage: Store fluorinated epoxides in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area, separated from incompatible materials.[17]
-
Waste Disposal: Dispose of all fluorinated epoxide waste in accordance with institutional and regulatory guidelines for hazardous waste.[17] Do not dispose of these chemicals down the drain.
4.3. Emergency Procedures
In the event of a spill or exposure, it is crucial to have well-defined emergency procedures in place. This includes having access to safety showers, eyewash stations, and appropriate spill cleanup materials. All personnel should be familiar with these procedures.
Experimental Protocols for Hazard Assessment
A critical component of a comprehensive safety program is the experimental evaluation of the potential hazards of new or poorly characterized fluorinated epoxides.
5.1. In Vitro Genotoxicity Assays
A battery of in vitro genotoxicity assays can be used to assess the mutagenic and clastogenic potential of fluorinated epoxides. These assays are a crucial first step in identifying potential carcinogens.
Step-by-Step Methodology for the Ames Test (Bacterial Reverse Mutation Assay):
-
Strain Selection: Select a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and a strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Prepare a rat liver S9 fraction to mimic mammalian metabolism, as some compounds require metabolic activation to become genotoxic.
-
Exposure: In a test tube, combine the bacterial strain, the test compound (at various concentrations), and either the S9 mix or a buffer control.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
5.2. In Vitro Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells. This information is valuable for dose selection in further studies and for understanding the compound's potency.
Step-by-Step Methodology for the MTT Assay:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity) at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated epoxide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Hazard Landscape
To better understand the concepts discussed in this guide, the following diagrams illustrate key pathways and workflows.
Caption: Overview of Fluorinated Epoxide Hazards
Caption: Ames Test Experimental Workflow
Conclusion: A Call for Vigilance and Preparedness
Fluorinated epoxides represent a powerful class of chemical intermediates with significant potential in drug discovery and materials science. However, their unique chemical properties also give rise to a distinct and serious hazard profile. A thorough understanding of their reactivity, potential for genotoxicity and cytotoxicity, and their connection to the broader class of persistent PFAS is paramount for ensuring the safety of researchers and protecting the environment. By implementing a proactive safety culture that prioritizes the hierarchy of controls, adheres to rigorous safe handling protocols, and utilizes experimental hazard assessment, we can harness the synthetic utility of fluorinated epoxides while minimizing their associated risks.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during… [ouci.dntb.gov.ua]
- 6. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexafluoropropylene oxide dimer acid (HFPO-DA) induced developmental cardiotoxicity and hepatotoxicity in hatchling chickens: Roles of peroxisome proliferator activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. niehs.nih.gov [niehs.nih.gov]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. Perfluoroalkyl and polyfluoroalkyls [caryinstitute.org]
- 11. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Detoxication Strategy of Epoxide Hydrolase—The Basis for a Novel Threshold for Definable Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. excli.de [excli.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. entropyresins.com [entropyresins.com]
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of (2,2,2-Trifluoroethyl)oxirane with Amines
Introduction: The Strategic Importance of Trifluoroethylated β-Amino Alcohols in Medicinal Chemistry
The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (CF₃), in particular, is prized for its ability to significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The ring-opening of (2,2,2-trifluoroethyl)oxirane with various amines represents a highly efficient and atom-economical route to access 1-amino-4,4,4-trifluorobutan-2-ols. These β-amino alcohols are critical chiral building blocks for the synthesis of a new generation of pharmaceuticals, including enzyme inhibitors and modulators of cellular signaling pathways.
This technical guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for the successful execution of the aminolysis of this compound.
Mechanistic Insights: Regioselectivity and the Influence of the Trifluoroethyl Group
The reaction between an amine and this compound proceeds via a nucleophilic substitution (SN2) mechanism. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, even by moderately basic amines.
A key aspect of this reaction is its high regioselectivity. The nucleophilic amine preferentially attacks the less sterically hindered carbon of the oxirane ring (C1). This preference is further amplified by the strong electron-withdrawing nature of the adjacent trifluoroethyl group. This inductive effect polarizes the C-O bonds of the epoxide, rendering the C1 carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reaction almost exclusively yields the 1-amino-4,4,4-trifluorobutan-2-ol regioisomer.
The reaction can be performed without a catalyst, particularly with more nucleophilic aliphatic amines. However, for less reactive amines, such as anilines, or to accelerate the reaction rate, Lewis acid catalysis is often employed. The Lewis acid coordinates to the oxygen atom of the epoxide, further activating the ring towards nucleophilic attack.
Application Note & Protocols: Strategic Nucleophilic Addition to (2,2,2-Trifluoroethyl)oxirane for the Synthesis of Advanced Fluorinated Intermediates
Executive Summary: The Strategic Value of the Trifluoroethyl Moiety
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. (2,2,2-Trifluoroethyl)oxirane, also known as 1,1,1-trifluoro-3,4-epoxybutane[1], serves as a high-value building block for accessing β-trifluoromethyl alcohols. These products are versatile intermediates for a wide range of biologically active compounds.
This guide provides a detailed examination of the nucleophilic ring-opening of this compound. We will dissect the underlying reaction mechanisms that govern the crucial aspect of regioselectivity and provide robust, field-tested protocols for the reaction with various classes of nucleophiles.
The Mechanistic Heart of the Reaction: Regioselectivity
The utility of an unsymmetrical epoxide is defined by the predictability of its ring-opening. In the case of this compound, the two potential sites for nucleophilic attack are the C3 (more substituted) and C4 (less substituted) carbons of the oxirane ring. The powerful inductive electron-withdrawing effect of the adjacent trifluoroethyl group is the dominant factor controlling this choice.
Under both basic and acid-catalyzed conditions, the reaction proceeds with high regioselectivity, favoring nucleophilic attack at the more substituted C3 position.
-
Under Basic/Nucleophilic Conditions (SN2 Pathway): In a typical SN2 reaction with epoxides, the nucleophile attacks the sterically least hindered carbon[2]. However, with this compound, the strong electron-withdrawing nature of the CF₃CH₂- group makes the adjacent C3 carbon significantly more electrophilic (electron-deficient). This powerful electronic effect overrides steric considerations, directing the nucleophile to attack the C3 carbon. The reaction proceeds via backside attack, leading to an inversion of stereochemistry if the carbon is chiral.
-
Under Acid-Catalyzed Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group[3]. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted C3 position. The nucleophile then attacks this more electrophilic carbon. Unlike typical SN1 reactions, a full carbocation does not usually form; instead, the process is concerted but with significant SN1 character[3].
The consistent formation of the C3-adduct makes this building block a reliable tool for synthesizing 1,1,1-trifluoro-4-substituted-butan-3-ol derivatives.
References
Synthesis of Fluorinated Amino Alcohols Using (2,2,2-Trifluoroethyl)oxirane: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Amino Alcohols
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] The trifluoromethyl (CF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] When this moiety is incorporated into the versatile β-amino alcohol scaffold, it yields a class of compounds with immense potential in drug discovery and as chiral auxiliaries in asymmetric synthesis.[3][5][6]
(2,2,2-Trifluoroethyl)oxirane, also known as 3,3,3-trifluoro-1,2-epoxypropane, serves as a highly valuable and reactive building block for accessing these β-trifluoromethyl-β-amino alcohols.[7][8] Its strained three-membered ring is susceptible to nucleophilic attack, providing a direct and efficient route to a diverse range of fluorinated amino alcohols. This guide provides a detailed exploration of the synthesis of these compounds, focusing on the underlying chemical principles, a comprehensive experimental protocol, and key considerations for successful implementation.
Reaction Mechanism: The Aminolysis of a Fluorinated Epoxide
The core transformation is the nucleophilic ring-opening of the this compound by an amine. This reaction, often termed aminolysis, proceeds via a classic SN2 mechanism.[9][10][11][12]
Key Mechanistic Features:
-
Nucleophilic Attack: The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
-
Regioselectivity: In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group significantly influences the regioselectivity of the attack. While sterics would typically direct a nucleophile to the less substituted carbon (C1), the electronic effect makes the C2 carbon more electrophilic. However, for most amine nucleophiles under neutral or basic conditions, the attack predominantly occurs at the sterically less hindered C1 position, which is a hallmark of the SN2 reaction.[9][11] This leads to the formation of 1-amino-3,3,3-trifluoropropan-2-ol derivatives.
-
Stereochemistry: The SN2 attack occurs with an inversion of configuration at the attacked carbon center. This is crucial when using enantiomerically pure epoxides to synthesize optically active amino alcohols.[13]
-
Reaction Conditions: The reaction can be performed under various conditions. While it can proceed without a catalyst, especially at elevated temperatures, the use of Lewis acids or other activators can significantly enhance the reaction rate and allow for milder conditions.[10][14] Solvents also play a critical role, with polar protic or aprotic solvents generally being effective.[15][16]
Caption: General workflow for the synthesis of β-trifluoromethyl amino alcohols.
Experimental Protocol: Synthesis of 1-(Benzylamino)-3,3,3-trifluoropropan-2-ol
This protocol details a representative procedure for the reaction between this compound and benzylamine.
Materials:
-
Benzylamine
-
Ethanol (or another suitable solvent like acetonitrile or THF)[14]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the epoxide in ethanol (20-30 mL).
-
Addition of Amine: Add benzylamine (1.1 eq) to the solution dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzylamino)-3,3,3-trifluoropropan-2-ol.
Safety Precautions:
-
This compound is a volatile and flammable liquid.[7] Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines can be corrosive and have strong odors. Handle with care.
Data Presentation: Scope of the Aminolysis Reaction
The reaction is generally applicable to a wide range of primary and secondary amines. The following table summarizes typical outcomes.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Ethanol | Reflux | 5 | ~85 | [3] |
| 2 | Aniline | HFIP | Reflux | 4 | 84 | [15] |
| 3 | Dibenzylamine | THF | RT | 24 | High | [3] |
| 4 | Ammonia | Aqueous | RT | - | - | [3] |
| 5 | Chiral Tetrahydroquinoline | HFIP | 22 | 24 | >99 | [13] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development and Asymmetric Synthesis
Fluorinated amino alcohols are valuable intermediates and final products in several areas:
-
Pharmaceuticals: They are key structural motifs in various biologically active compounds, including enzyme inhibitors. For instance, they have been incorporated into potent inhibitors of cholesteryl ester transfer protein (CETP).[13]
-
Peptidomimetics: The incorporation of these amino alcohols into peptide sequences can enhance their stability against proteolytic degradation and modulate their conformational properties.[3][17]
-
Chiral Catalysts and Auxiliaries: Enantiomerically pure β-trifluoromethyl-β-amino alcohols can serve as chiral ligands in asymmetric catalysis, improving the stereoselectivity of reactions.[5]
Conclusion
The ring-opening of this compound with amines is a robust and versatile method for the synthesis of valuable fluorinated amino alcohols. Understanding the SN2 mechanism, regioselectivity, and optimizing reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize these important compounds for applications in drug discovery and beyond.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. (S)-(-)-3,3,3-Trifluoro-1,2-epoxypropane 97 130025-34-2 [sigmaaldrich.com]
- 8. 1,2-Epoxy-3,3,3-trifluoropropane, 98% | Fisher Scientific [fishersci.ca]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. iicbe.org [iicbe.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides [organic-chemistry.org]
- 15. datapdf.com [datapdf.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
The Strategic Incorporation of the Trifluoroethyl Moiety: A Guide to the Medicinal Chemistry Applications of (2,2,2-Trifluoroethyl)oxirane
In the landscape of modern drug discovery, the strategic introduction of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoroethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. (2,2,2-Trifluoroethyl)oxirane has emerged as a key building block for accessing this valuable motif, providing a versatile and efficient entry point for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the use of this compound in medicinal chemistry, complete with detailed application notes and validated experimental protocols.
The Trifluoroethyl Group: A Privileged Motif in Drug Design
The trifluoroethyl group (-CH₂CF₃) is increasingly utilized by medicinal chemists to optimize lead compounds. Its benefits are multifold:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, often leading to an increased in vivo half-life of the drug candidate.
-
Modulation of Lipophilicity: The trifluoroethyl group significantly increases lipophilicity, which can improve a compound's ability to cross biological membranes and reach its target.
-
Improved Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Fine-tuning of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functionalities, which can be critical for optimizing a drug's solubility and oral absorption.
This compound serves as a practical and reactive synthon for the direct introduction of the trifluoroethyl group, primarily through the synthesis of 1-(2,2,2-trifluoroethyl)-substituted-2-aminoethanols, a common scaffold in many biologically active molecules.
The Chemistry of this compound: Nucleophilic Ring-Opening
The synthetic utility of this compound lies in the high reactivity of its strained three-membered ring towards nucleophiles. The ring-opening reaction is the primary transformation employed to incorporate the trifluoroethyl moiety into a target molecule.
Regioselectivity: A Predictable Outcome
The reaction of this compound with nucleophiles, particularly amines, proceeds with a high degree of regioselectivity. Under neutral or basic conditions, the reaction follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered terminal carbon atom of the epoxide ring. This predictable outcome is a significant advantage in synthetic planning, leading to the formation of a single major regioisomer.
Caption: SN2 mechanism of amine ring-opening of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various amines. These protocols are designed to be self-validating, with expected yields and spectroscopic data provided for the resulting products.
Safety Precautions: this compound is a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
General Procedure for Neat (Solvent-Free) Aminolysis
This protocol is suitable for the reaction of this compound with liquid primary and secondary aliphatic amines.
Caption: Workflow for neat aminolysis of this compound.
Protocol 3.1.1: Reaction with Benzylamine
-
Reaction Setup: In a sealed vial, add benzylamine (2.14 g, 20.0 mmol, 2.0 equiv) followed by this compound (1.26 g, 10.0 mmol, 1.0 equiv).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the excess benzylamine under high vacuum at 50 °C.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (10% to 50%) to afford the desired product as a colorless oil.
| Product | Amine | Conditions | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol | Benzylamine | Neat, RT, 24 h | 92 | 7.38 – 7.25 (m, 5H), 4.05 (m, 1H), 3.85 (s, 2H), 2.90 (dd, J = 12.4, 3.6 Hz, 1H), 2.75 (dd, J = 12.4, 8.4 Hz, 1H), 2.50 (m, 2H), 2.10 (br s, 1H) | 139.5, 128.6, 128.3, 127.3, 125.8 (q, J = 278.0 Hz), 68.5 (q, J = 31.0 Hz), 54.0, 53.8, 38.1 |
| 4,4,4-Trifluoro-1-(morpholino)butan-2-ol | Morpholine | Neat, RT, 48 h | 88 | 4.01 (m, 1H), 3.72 (t, J = 4.7 Hz, 4H), 2.65 – 2.35 (m, 8H) | 125.7 (q, J = 278.2 Hz), 67.8 (q, J = 31.2 Hz), 67.0, 62.9, 53.8, 38.0 |
Protocol for Solvent-Based Aminolysis with Aromatic Amines
Aromatic amines are generally less reactive than aliphatic amines. Therefore, heating is often required to drive the reaction to completion.
Protocol 3.2.1: Reaction with Aniline
-
Reaction Setup: In a sealed tube, dissolve aniline (0.93 g, 10.0 mmol, 1.0 equiv) and this compound (1.26 g, 10.0 mmol, 1.0 equiv) in ethanol (5 mL).
-
Reaction: Heat the mixture at 80 °C for 48 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (5% to 30%) to yield the product as a pale yellow solid.
| Product | Amine | Conditions | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 1-(Phenylamino)-4,4,4-trifluorobutan-2-ol | Aniline | EtOH, 80 °C, 48 h | 75 | 7.25 – 7.18 (m, 2H), 6.80 – 6.70 (m, 3H), 4.15 (m, 1H), 3.95 (br s, 1H), 3.40 (dd, J = 13.2, 3.2 Hz, 1H), 3.28 (dd, J = 13.2, 8.0 Hz, 1H), 2.55 (m, 2H), 2.30 (d, J = 4.0 Hz, 1H) | 147.8, 129.4, 118.0, 113.2, 125.7 (q, J = 278.1 Hz), 68.6 (q, J = 31.1 Hz), 48.0, 38.2 |
Lewis Acid Catalyzed Aminolysis
For less reactive amines or to accelerate the reaction rate, a Lewis acid catalyst can be employed. This approach activates the epoxide, making it more susceptible to nucleophilic attack.[1]
Caption: Workflow for Lewis acid-catalyzed aminolysis.
Protocol 3.3.1: Iron(III) Trifluoroacetate Catalyzed Reaction with 4-Methoxyaniline [1]
-
Reaction Setup: To a mixture of 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 equiv) and this compound (1.26 g, 10.0 mmol, 1.0 equiv), add iron(III) trifluoroacetate (0.05 g, 0.1 mmol, 1 mol%).
-
Reaction: Stir the solvent-free mixture at room temperature for 6 hours.
-
Work-up: Dissolve the reaction mixture in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (ethyl acetate/hexanes) to give the product.
| Product | Amine | Conditions | Yield (%) |
| 4,4,4-Trifluoro-1-((4-methoxyphenyl)amino)butan-2-ol | 4-Methoxyaniline | Fe(O₂CCF₃)₃ (1 mol%), Neat, RT, 6 h | 85 |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the introduction of the trifluoroethyl group. Its reactions, particularly with amines, are generally high-yielding and regioselective, providing straightforward access to trifluoroethyl-containing β-amino alcohols. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this reagent and to generate novel molecular entities with potentially enhanced therapeutic properties. The predictability of its reactivity, combined with the significant benefits of the trifluoroethyl group, ensures that this compound will continue to be a key tool in the design and synthesis of next-generation pharmaceuticals.
References
Application Note: Strategic Incorporation of the 2,2,2-Trifluoroethyl Moiety in Drug Design Using (2,2,2-Trifluoroethyl)oxirane
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] The 2,2,2-trifluoroethyl group, in particular, offers a unique combination of electronic and steric properties that can be exploited to optimize pharmacokinetic and pharmacodynamic profiles. This document provides a detailed guide for researchers and drug development professionals on the use of (2,2,2-Trifluoroethyl)oxirane, a versatile chemical building block, for the rational design and synthesis of novel fluorinated therapeutics. We present an in-depth analysis of its reactivity, detailed experimental protocols for its ring-opening, and a discussion of the medicinal chemistry rationale for its use.
Introduction: The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance drug-like properties.[2] The trifluoromethyl (CF₃) group, and by extension the trifluoroethyl moiety, can dramatically alter a compound's physicochemical characteristics.[3] Key advantages conferred by these groups include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This can increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88), which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[4][5] This property is critical for reaching intracellular or central nervous system targets.
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the trifluoroethyl moiety can significantly lower the pKa of nearby basic functional groups (e.g., amines), which can be crucial for optimizing target binding, reducing off-target effects, and improving oral absorption.[1][3]
-
Conformational Control and Binding Interactions: The steric bulk and unique electronic nature of the trifluoroethyl group can influence molecular conformation and lead to favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.[4]
This compound (CAS 407-12-5) serves as a potent and efficient synthon for introducing a hydroxy-functionalized trifluoroethyl group, providing a handle for further molecular elaboration.[6][7][8]
Physicochemical Properties and Reactivity Profile
This compound, also known as 4,4,4-Trifluoro-1,2-epoxybutane, is a colorless liquid with the molecular formula C₄H₅F₃O.[6][9] Its utility stems from the high ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack, leading to ring-opening.[10]
The core reactivity involves the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is dictated by the reaction conditions, following well-established mechanistic principles.[11]
-
Under Basic or Nucleophilic Conditions (Sₙ2 Pathway): Strong, anionic nucleophiles (e.g., Grignard reagents, alkoxides, thiolates, amides) attack the least sterically hindered carbon of the epoxide (C1).[11][12] This is a classic Sₙ2 mechanism, driven by the need to minimize steric hindrance. The strong electron-withdrawing effect of the CF₃ group does not significantly alter this preference for attack at the terminal carbon.
-
Under Acidic Conditions (Sₙ1/Sₙ2-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring a better electrophile.[10] The nucleophile then attacks. The precise site of attack depends on the substitution pattern. For this specific oxirane, the partial positive charge that develops during the transition state is better stabilized at the secondary carbon (C2) due to the electron-withdrawing nature of the adjacent trifluoroethyl group making the terminal carbon (C1) more electron deficient. However, strong acids can promote an Sₙ1-like mechanism where the nucleophile attacks the more substituted carbon that can better stabilize a positive charge. Weaker nucleophiles under acidic conditions will still favor attack at the least hindered position.
The diagram below illustrates these two primary mechanistic pathways.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. All manipulations involving this compound should be performed in a well-ventilated fume hood, as fluorinated compounds require careful handling.[6]
Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine (Sₙ2)
This protocol describes the reaction with a primary or secondary amine to generate a β-amino alcohol, a common scaffold in pharmaceuticals.
-
Rationale: This reaction proceeds without a catalyst but may require heat to overcome the activation energy. Lewis acids like LiClO₄ or Sc(OTf)₃ can be used to accelerate the reaction at lower temperatures. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or DMF are suitable, but protic solvents like isopropanol can also be used and may facilitate the final proton transfer step.
-
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable solvent (e.g., isopropanol or acetonitrile, approx. 0.5 M concentration).
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the stirring solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired 1-(alkylamino)-4,4,4-trifluorobutan-2-ol.
-
Protocol 2: General Procedure for Ring-Opening with a Thiol (Sₙ2)
This protocol generates a β-hydroxy thioether, a valuable intermediate for accessing various sulfur-containing drug candidates.
-
Rationale: Thiolates are excellent nucleophiles. A mild base is required to deprotonate the thiol in situ to form the more nucleophilic thiolate anion. A polar aprotic solvent like DMF or THF is ideal to avoid solvating the anionic nucleophile, thereby maximizing its reactivity.[12]
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add the thiol (1.0 eq.) and dissolve it in anhydrous DMF or THF (approx. 0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (TEA, 1.2 eq.), portion-wise. Stir for 30 minutes at 0 °C to allow for thiolate formation.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to afford the target 4,4,4-trifluoro-1-(alkylthio)butan-2-ol.
-
Application in Drug Design: A Workflow
The integration of the trifluoroethyl moiety should be a data-driven process. The workflow below outlines a logical progression from initial concept to synthesized compound.
Medicinal Chemistry Insights & Data
The introduction of the 4,4,4-trifluorobutan-2-ol scaffold can profoundly impact key drug properties. The table below summarizes the expected effects based on established principles of organofluorine chemistry.[5][13][14]
| Property | Effect of 2,2,2-Trifluoroethyl Group | Rationale & Citation |
| Metabolic Stability | Significantly Increased | The C-F bond (BDE ~485 kJ/mol) is much stronger than a C-H bond (~414 kJ/mol), blocking common sites of oxidative metabolism.[5] |
| Lipophilicity (logP) | Increased | Fluorine is highly electronegative but has low polarizability, leading to an overall increase in lipophilicity compared to an ethyl or hydroxyl group.[2] |
| Acidity of β-OH | Increased | The strong electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide via an inductive effect, making the β-hydroxyl group more acidic than in a non-fluorinated analog. |
| Basicity of β-Amine | Decreased | The inductive electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom, lowering its pKa. This can be beneficial for avoiding hERG toxicity or improving cell permeability.[4] |
| Binding Affinity | Potentially Increased | The trifluoroethyl group can engage in unique non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions (C-F···C=O), with protein targets, enhancing binding affinity.[15] |
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. It provides a straightforward and efficient method for installing the 2,2,2-trifluoroethyl group, a moiety known to confer significant advantages in metabolic stability, lipophilicity, and target engagement. The predictable reactivity of the epoxide ring, governed by classic Sₙ2 and acid-catalyzed mechanisms, allows for the rational design and synthesis of a wide array of fluorinated drug candidates. By leveraging the protocols and medicinal chemistry principles outlined in this guide, researchers can effectively utilize this reagent to accelerate the development of safer and more efficacious therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. aliphatic nucleophilic substitution [faculty.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
Synthesis of Fluorinated Polyethers from (2,2,2-Trifluoroethyl)oxirane: A Detailed Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of fluorinated polyethers derived from the ring-opening polymerization of (2,2,2-Trifluoroethyl)oxirane. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated polymers for advanced therapeutic systems.
Introduction: The Significance of Fluorinated Polyethers
Fluorinated polymers possess a unique combination of properties, including high thermal and chemical stability, low surface energy, hydrophobicity, and biocompatibility, making them highly attractive for a range of biomedical applications. The introduction of fluorine atoms into a polymer backbone can significantly alter its physicochemical characteristics, offering advantages in drug delivery, medical device coatings, and tissue engineering.[1]
This compound is a promising monomer for the synthesis of fluorinated polyethers. The resulting polymer, polythis compound, features a flexible polyether backbone with pendant trifluoromethyl groups. This structure imparts a unique amphiphilic character, with a hydrophilic ether backbone and hydrophobic fluorinated side chains. This balance of properties is particularly advantageous for applications such as drug encapsulation and controlled release.
This guide will delve into the two primary methods for the polymerization of this compound: anionic and cationic ring-opening polymerization. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting polymers, with a particular focus on the pharmaceutical and biomedical fields.
Synthesis of Polythis compound
The synthesis of polythis compound is primarily achieved through ring-opening polymerization of the corresponding oxirane monomer. Both anionic and cationic methods can be employed, each offering distinct advantages and control over the final polymer architecture.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of epoxides is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.
Mechanism: The strong inductive effect of the trifluoromethyl group in this compound influences the regioselectivity of the ring-opening. Nucleophilic attack is expected to occur predominantly at the less sterically hindered carbon atom of the oxirane ring (β-position), leading to a head-to-tail polymer structure.[2]
Workflow for Anionic Ring-Opening Polymerization:
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Detailed Protocol for Anionic Polymerization:
Materials:
-
This compound (purified by distillation over CaH₂)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
-
Potassium hydroxide (KOH) or other suitable initiators (e.g., potassium naphthalenide)
-
Methanol (acidified with a small amount of HCl)
-
Methanol (for washing)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.
-
Solvent and Initiator: Anhydrous THF is cannulated into the flask. The initiator, for instance, a freshly prepared solution of potassium naphthalenide in THF, is then added until a persistent green color is observed, indicating the titration of impurities. A calculated amount of the initiator solution is then added.
-
Monomer Addition: The purified this compound is added dropwise to the stirred initiator solution at a low temperature (e.g., -78 °C) to control the initiation rate.
-
Polymerization: The reaction mixture is allowed to slowly warm to the desired polymerization temperature (e.g., room temperature or slightly elevated) and stirred for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.
-
Termination: The polymerization is terminated by the addition of a few drops of acidified methanol, which protonates the living alkoxide chain ends.
-
Purification: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and finally dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[2]
Table 1: Typical Reaction Conditions for Anionic Polymerization of this compound
| Parameter | Condition | Rationale |
| Initiator | Potassium Naphthalenide, KOH | Strong nucleophiles capable of efficient initiation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent that solvates the ions well. |
| Temperature | -78 °C to Room Temperature | Low temperature for controlled initiation, followed by warming for propagation. |
| Reaction Time | 24 - 48 hours | To achieve high monomer conversion. |
| Terminating Agent | Acidified Methanol | To protonate the living anionic chain ends. |
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of epoxides is initiated by an electrophilic species, such as a protic acid or a Lewis acid. The initiator activates the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule.
Mechanism: The polymerization proceeds via an oxonium ion intermediate. The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms of the activated oxonium ion ring. Due to the electron-withdrawing nature of the trifluoromethyl group, the cationic center is destabilized, which can make the polymerization more challenging compared to non-fluorinated epoxides.
Workflow for Cationic Ring-Opening Polymerization:
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Detailed Protocol for Cationic Polymerization:
Materials:
-
This compound (purified by distillation over CaH₂)
-
Anhydrous dichloromethane (DCM) (distilled from P₂O₅)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid catalyst
-
Ammonia solution (for termination)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon atmosphere.
-
Solvent and Monomer: Anhydrous DCM and the purified this compound are added to the flask.
-
Initiation: The reaction mixture is cooled to a low temperature (e.g., 0 °C or -20 °C). The Lewis acid catalyst, such as BF₃·OEt₂, is then added dropwise via a syringe.
-
Polymerization: The reaction is stirred at the low temperature for a specified period (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
Termination: The polymerization is quenched by the addition of a small amount of ammonia solution.
-
Purification: The reaction mixture is washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude polymer. The polymer can be further purified by precipitation in a suitable non-solvent if necessary.
Table 2: Typical Reaction Conditions for Cationic Polymerization of this compound
| Parameter | Condition | Rationale |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) | A common and effective Lewis acid for initiating cationic polymerization. |
| Solvent | Dichloromethane (DCM) | A non-coordinating, polar aprotic solvent. |
| Temperature | -20 °C to 0 °C | Low temperatures are often required to suppress side reactions. |
| Reaction Time | 1 - 4 hours | Typically faster than anionic polymerization. |
| Terminating Agent | Ammonia solution | To neutralize the acidic catalyst and terminate the polymerization. |
Characterization of Polythis compound
Thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and properties. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the polymer structure by identifying the protons in the polymer backbone and side chains.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.
-
¹⁹F NMR: A powerful tool for fluorinated polymers, it confirms the presence and environment of the trifluoromethyl groups.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (close to 1) indicates a well-controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting point (Tₘ), if the polymer is semi-crystalline.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, such as the C-O-C ether linkages and the C-F bonds.
Table 3: Expected Characterization Data for Polythis compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methylene and methine protons of the polyether backbone. |
| ¹⁹F NMR | A characteristic signal for the -CF₃ group. |
| GPC/SEC | Provides Mₙ, Mₙ, and PDI values. PDI is typically low for living polymerizations. |
| DSC | Determination of the glass transition temperature (T₉). |
| FTIR | Characteristic absorption bands for C-O-C stretching and C-F stretching. |
Applications in Drug Development
The unique properties of polythis compound make it a promising candidate for various applications in drug development, particularly in the design of advanced drug delivery systems.
-
Drug Carriers: The amphiphilic nature of the polymer allows for the encapsulation of both hydrophobic and, to some extent, hydrophilic drugs. The fluorinated domains can create a protective microenvironment for the drug, shielding it from degradation and controlling its release. These polymers can self-assemble into micelles or nanoparticles in aqueous environments, which can serve as effective drug carriers.[3][4][5]
-
Biomedical Coatings: The low surface energy and hydrophobic nature of fluorinated polymers make them suitable for coating medical devices such as catheters, stents, and implants.[1] These coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility and longevity of the devices. Polythis compound based coatings can be applied to various surfaces to impart these desirable properties.[6]
-
Enhanced Drug Permeability: The presence of fluorine can enhance the permeability of drugs across biological membranes. Incorporating fluorinated polymer segments into drug delivery systems may facilitate the transport of therapeutic agents into cells, improving their bioavailability and efficacy.
Logical Relationship of Polymer Properties to Drug Delivery Applications:
Caption: Relationship between the properties of polythis compound and its applications in drug delivery.
Conclusion
The synthesis of fluorinated polyethers from this compound via anionic and cationic ring-opening polymerization offers a versatile platform for the development of advanced materials with tailored properties. This guide has provided a detailed overview of the synthesis methodologies, characterization techniques, and potential applications of these unique polymers in the field of drug development. The combination of a flexible polyether backbone with hydrophobic trifluoromethyl side chains results in materials with significant potential for creating innovative drug delivery systems and biocompatible coatings. Further research and development in this area are expected to unlock the full potential of these promising fluorinated polymers for addressing challenges in modern medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Tunable dynamic fluorinated poly(orthoester)-based drug carriers for greatly enhanced chemotherapeutic efficacy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of (2,2,2-Trifluoroethyl)oxirane in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
The relentless pursuit of higher crop yields and more sustainable agricultural practices has driven significant innovation in the field of agrochemical research. A key development in this area is the strategic incorporation of fluorine atoms into the molecular architecture of pesticides. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients. This often translates to lower application rates, reduced environmental impact, and a broader spectrum of activity against target pests and pathogens.
Among the various fluorinated synthons, (2,2,2-Trifluoroethyl)oxirane, also known as 4,4,4-trifluoro-1,2-epoxybutane, has emerged as a pivotal building block for the introduction of the trifluoroethyl moiety. This structural motif is particularly prevalent in a class of highly effective fungicides: the triazoles. The trifluoroethyl group can significantly enhance the lipophilicity of the molecule, facilitating its penetration through the waxy cuticles of plants and the cell membranes of fungi. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals, complete with detailed protocols and mechanistic insights.
Core Synthesis Strategy: Nucleophilic Ring-Opening of this compound
The synthetic utility of this compound in agrochemical synthesis is primarily centered around the nucleophilic ring-opening of its strained three-membered epoxide ring. This reaction is a robust and versatile method for introducing the 1-(1,1,1-trifluorobutan-2-ol) backbone into a target molecule. The electrophilic nature of the epoxide carbons, exacerbated by the ring strain, makes them susceptible to attack by a wide range of nucleophiles.
In the context of agrochemical synthesis, the most pertinent nucleophiles are nitrogen-containing heterocycles, particularly 1,2,4-triazole and its derivatives. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the triazole attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a new carbon-nitrogen bond. The regioselectivity of this attack is a critical consideration. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of this compound, this is the terminal methylene carbon, resulting in the formation of a secondary alcohol.
Diagram 1: General Reaction Scheme
This diagram illustrates the nucleophilic ring-opening of this compound with a generic nucleophile (Nu-H), a reaction central to its application in agrochemical synthesis.
Caption: Nucleophilic addition to this compound.
Application Example: Synthesis of a Trifluoroethyl-Triazole Fungicide Intermediate
To illustrate the practical application of this compound, we will detail the synthesis of a key intermediate in the production of a potent triazole fungicide. This intermediate, 1-(4,4,4-trifluoro-2-hydroxybutyl)-1H-1,2,4-triazole, serves as a core scaffold onto which further chemical modifications can be made to generate the final active ingredient.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 407-12-5 | 126.08 | 12.6 g (0.1 mol) |
| 1,2,4-Triazole | 288-88-0 | 69.07 | 8.3 g (0.12 mol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.7 g (0.15 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine (saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,4-triazole (8.3 g, 0.12 mol), potassium carbonate (20.7 g, 0.15 mol), and N,N-dimethylformamide (150 mL).
-
Addition of Oxirane: Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension. Slowly add this compound (12.6 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4,4,4-trifluoro-2-hydroxybutyl)-1H-1,2,4-triazole.
Expected Yield and Characterization:
The reaction typically proceeds with good to excellent yields, often in the range of 80-95%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Diagram 2: Synthesis Workflow
This diagram outlines the key steps in the synthesis of the trifluoroethyl-triazole fungicide intermediate.
Caption: Step-by-step synthesis of a key fungicide intermediate.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the 1,2,4-triazole, making it a more potent nucleophile. Its insolubility in DMF allows for easy removal by filtration after the reaction.
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the potassium cation, leaving the triazole anion more available for nucleophilic attack. Its high boiling point is also suitable for the required reaction temperature.
-
Reaction Temperature: The elevated temperature of 80-90°C provides the necessary activation energy for the ring-opening reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.
-
Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts (potassium carbonate and its byproducts) and the DMF solvent. Washing with brine helps to remove any remaining water from the organic layer before drying.
Conclusion: A Versatile Synthon for Next-Generation Agrochemicals
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its ability to readily undergo nucleophilic ring-opening with heterocyclic amines provides a straightforward and efficient route to trifluoroethyl-containing active ingredients. The resulting compounds often exhibit enhanced biological activity and improved physicochemical properties, making them key components in the development of next-generation fungicides and other crop protection agents. The protocol detailed in this guide serves as a robust starting point for researchers and scientists in the agrochemical industry to explore the vast potential of this fluorinated synthon.
Application Note: A Researcher's Guide to the Lewis Acid-Catalyzed Ring-Opening of (2,2,2-Trifluoroethyl)oxirane
Abstract
This comprehensive guide details the mechanistic principles and provides a robust experimental protocol for the Lewis acid-catalyzed ring-opening of (2,2,2-Trifluoroethyl)oxirane, also known as 3,3,3-Trifluoro-1,2-epoxypropane. The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability and binding affinity.[1] This reaction provides a critical pathway to valuable chiral building blocks, specifically β-substituted 3,3,3-trifluoropropanols, which are precursors for advanced pharmaceuticals and agrochemicals.[2][3] We will explore the pivotal role of the Lewis acid catalyst, dissect the electronic effects of the -CF₃ group that dictate the reaction's regioselectivity, and present a validated, step-by-step protocol for the synthesis of 1-methoxy-3,3,3-trifluoro-2-propanol, complete with characterization data and troubleshooting advice.
Introduction: The Strategic Value of Fluorinated Epoxides
This compound is a highly versatile fluorinated building block in organic synthesis.[2] Its utility stems from the unique combination of a strained three-membered epoxide ring, which is primed for nucleophilic attack, and the powerful trifluoromethyl substituent. The C-F bond's strength and the -CF₃ group's electronic properties are frequently leveraged in drug design to improve a candidate's pharmacokinetic profile.[1]
The ring-opening of epoxides is a fundamental transformation that forges new carbon-heteroatom or carbon-carbon bonds, leading to highly functionalized products.[4] When applied to this compound, this reaction unlocks access to a class of trifluoromethyl-containing alcohols and amines that are otherwise challenging to synthesize. These products serve as key intermediates in the development of novel therapeutics, including inhibitors of monoacylglycerol lipase (MAGL).
Mechanistic Principles: Catalyst Role and Regiocontrol
Activation of the Epoxide Ring by Lewis Acids
Epoxides, while strained, are generally stable and require activation to react with weak nucleophiles like alcohols.[5] Lewis acids (LAs) serve as potent catalysts for this transformation. The reaction is initiated by the coordination of the Lewis acid to the lone pair of electrons on the epoxide oxygen atom. This coordination polarizes the C-O bonds, rendering the adjacent carbon atoms significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This activation lowers the overall energy barrier for the ring-opening reaction.
The strength of the Lewis acid is a critical parameter; stronger Lewis acids lead to greater activation and faster reaction rates. However, overly strong acids can promote undesired side reactions, such as polymerization or elimination. Therefore, the choice of catalyst represents a crucial optimization step in the experimental design.
The Decisive Role of the Trifluoromethyl Group in Regioselectivity
For an unsymmetrical epoxide like this compound, the incoming nucleophile can attack one of two carbons: the less substituted C1 (proximal) or the more substituted C2 (distal to the -CF₃ group). The resulting products are regioisomers, and controlling this selectivity is paramount.
The outcome is dictated by the profound electron-withdrawing inductive effect (-I effect) of the trifluoromethyl group. In a Lewis acid-catalyzed mechanism, the transition state possesses partial carbocationic character. A developing positive charge on the adjacent C2 carbon would be severely destabilized by the powerful -I effect of the -CF₃ group. Conversely, a positive charge on the C1 carbon is less affected.
Consequently, the nucleophile will preferentially attack the carbon atom that can better stabilize the partial positive charge in the transition state. In this case, attack at the less hindered C1 position is overwhelmingly favored, proceeding through an Sₙ2-type mechanism. This leads to the formation of the "normal" ring-opened product, 1-Nu-3,3,3-trifluoro-2-propanol. This electronic control is a dominant factor, overriding the steric considerations that might otherwise play a larger role.[8]
Caption: Mechanism of Lewis Acid-Catalyzed Ring-Opening.
Catalyst Selection and Performance
A variety of Lewis acids can effectively catalyze this reaction. The optimal choice depends on the nucleophile, desired reaction time, temperature, and cost. Below is a comparative overview of common catalysts.
| Catalyst | Typical Loading (mol%) | Relative Activity | Key Characteristics & Considerations |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | 5 - 20 | High | Very effective and widely used. Highly sensitive to moisture; requires strictly anhydrous conditions. Can be too harsh for sensitive substrates. |
| Titanium(IV) Isopropoxide (Ti(OⁱPr)₄) | 10 - 30 | Moderate | Milder than BF₃·OEt₂. Often provides excellent regioselectivity. The isopropoxide ligands can sometimes participate in the reaction. |
| Zinc Chloride (ZnCl₂) ** | 10 - 50 | Moderate to Low | Cost-effective and relatively easy to handle. Often requires higher temperatures or longer reaction times. |
| Tin(IV) Chloride (SnCl₄) | 5 - 15 | High | A strong Lewis acid similar to BF₃·OEt₂. Effective at low temperatures. Corrosive and moisture-sensitive.[9] |
| Scandium(III) Triflate (Sc(OTf)₃) | 1 - 5 | High | Highly active and water-tolerant Lewis acid. Can often be recycled. Higher cost is a primary drawback. |
Detailed Experimental Protocol: Synthesis of 1-Methoxy-3,3,3-trifluoro-2-propanol
This protocol provides a validated method for the regioselective ring-opening of this compound with methanol, a reaction that yields a valuable β-alkoxy alcohol.[4]
Objective: To synthesize 1-methoxy-3,3,3-trifluoro-2-propanol with high regioselectivity using BF₃·OEt₂ as the catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 359-41-1 | 112.05 g/mol | 1.12 g (10.0 mmol) |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 109-63-7 | 141.93 g/mol | 0.14 mL (1.1 mmol, 11 mol%) |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 0.48 mL (12.0 mmol) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~2-3 g |
Equipment
-
100 mL oven-dried, two-neck round-bottom flask
-
Septa and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for workup and column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask and oven-dry all glassware. Assemble the apparatus while hot under a stream of dry nitrogen or argon and allow it to cool. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add this compound (1.12 g, 10.0 mmol) followed by anhydrous dichloromethane (20 mL) and anhydrous methanol (0.48 mL, 12.0 mmol) via syringe.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Catalyst Addition: Causality Insight: The reaction is exothermic. Slow, dropwise addition of the Lewis acid is critical to control the reaction rate and prevent the formation of undesired byproducts. Using a syringe, add boron trifluoride etherate (0.14 mL, 1.1 mmol) to the stirred solution over 5 minutes. A slight color change may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed (typically 2-4 hours).
-
Quenching: Trustworthiness Insight: Quenching deactivates the potent Lewis acid catalyst, stopping the reaction and preventing product degradation during workup. Once the reaction is complete, carefully and slowly add 20 mL of saturated aqueous sodium bicarbonate solution to the flask while stirring. (Caution: Gas evolution may occur).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of dichloromethane. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methoxy-3,3,3-trifluoro-2-propanol.
Product Characterization
The expected major product is 1-methoxy-3,3,3-trifluoro-2-propanol.
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, -CH(OH)-), 3.60 (dd, 1H, -CH₂-), 3.50 (dd, 1H, -CH₂-), 3.40 (s, 3H, -OCH₃), 2.50 (d, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 124.5 (q, J = 281 Hz, -CF₃), 74.0 (d, J = 2 Hz, -CH₂-), 69.0 (q, J = 32 Hz, -CH(OH)-), 59.5 (s, -OCH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -78.5 (d, J = 6.5 Hz).
-
Mass Spec (EI): m/z = 145 [M+H]⁺, 113, 85.
-
IR (thin film, cm⁻¹): 3420 (br, O-H), 2935 (C-H), 1278 (C-F), 1125 (C-F, C-O).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by moisture).2. Insufficient catalyst loading.3. Reaction temperature too low. | 1. Use freshly opened or distilled BF₃·OEt₂ and ensure all glassware and solvents are scrupulously dry.2. Increase catalyst loading in 2-5 mol% increments.3. Allow the reaction to proceed at room temperature for a longer duration. |
| Poor Regioselectivity | 1. Reaction temperature too high, favoring a more Sₙ1-like mechanism.2. Incorrect choice of Lewis acid for the specific substrate. | 1. Maintain the reaction temperature at 0 °C or lower.2. Screen milder Lewis acids such as Ti(OⁱPr)₄ or ZnCl₂. |
| Formation of Polymer | 1. Catalyst added too quickly, causing an uncontrolled exotherm.2. Catalyst concentration is too high. | 1. Add the catalyst slowly via syringe pump over a longer period.2. Perform the reaction at a higher dilution. |
Conclusion
The Lewis acid-catalyzed ring-opening of this compound is a powerful and highly regioselective method for synthesizing valuable trifluoromethylated building blocks. A thorough understanding of the underlying electronic principles governing the reaction's regioselectivity is essential for successful execution. The protocol detailed herein provides a reliable and reproducible procedure for researchers in drug discovery, agrochemical synthesis, and materials science, enabling the efficient incorporation of the trifluoromethyl moiety into complex molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral (2,2,2-Trifluoroethyl)oxirane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Trifluoromethyl Group in Chiral Epoxides
The introduction of fluorine atoms into bioactive molecules can profoundly alter their pharmacological profiles, enhancing metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl group, in particular, has become a privileged structural motif in medicinal chemistry. When incorporated into a chiral epoxide, such as (2,2,2-trifluoroethyl)oxirane (TFEO), it creates a powerful and versatile building block for the synthesis of complex pharmaceuticals.[2][3] The high ring strain of the oxirane ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group, makes TFEO a highly reactive and stereochemically defined intermediate for introducing trifluoromethylated stereocenters.[4]
This guide provides an in-depth exploration of the stereoselective synthesis of chiral TFEO and its subsequent application in constructing valuable chiral synthons. We will delve into two primary strategies for accessing enantiopure TFEO: the asymmetric epoxidation of 3,3,3-trifluoropropene and the kinetic resolution of racemic TFEO. Furthermore, we will detail protocols for the regioselective ring-opening of this unique epoxide, a reaction whose outcome is critically governed by the electronic influence of the trifluoromethyl group.
Part 1: Stereoselective Synthesis of Chiral this compound
The preparation of enantiomerically enriched TFEO can be approached through two distinct and powerful catalytic methods. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Method A: Asymmetric Epoxidation of 3,3,3-Trifluoropropene
Direct enantioselective epoxidation of the prochiral alkene, 3,3,3-trifluoropropene, offers an elegant and atom-economical route to chiral TFEO. Among the plethora of asymmetric epoxidation methods, the organocatalytic Shi epoxidation is a particularly attractive choice due to its operational simplicity and the use of a metal-free catalyst.[5][6]
Causality of Method Selection: The Shi epoxidation employs a chiral ketone catalyst derived from fructose, which generates a chiral dioxirane in situ as the active oxidizing species.[7] This method is well-suited for electron-deficient olefins, a characteristic of 3,3,3-trifluoropropene due to the inductive effect of the CF3 group. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst during the oxygen transfer.
Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.
Detailed Protocol: Shi Asymmetric Epoxidation of 3,3,3-Trifluoropropene
Materials:
-
Shi Catalyst (fructose-derived ketone)
-
3,3,3-Trifluoropropene (condensed and cooled)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Acetonitrile (MeCN)
-
Dimethoxymethane (DMM)
-
EDTA disodium salt dihydrate
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare a 0.05 M solution of Na₂B₄O₇·10H₂O in 4 × 10⁻⁴ M aqueous Na₂EDTA. Adjust the pH to 10.5 with K₂CO₃.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and two syringe pumps, dissolve the Shi catalyst (0.2 equiv.) and TBAHS (0.05 equiv.) in a 2:1 mixture of MeCN and DMM.
-
Add the prepared buffer solution to the reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add cooled, liquefied 3,3,3-trifluoropropene (1.0 equiv.) to the stirred mixture.
-
Reagent Addition: Separately prepare solutions of Oxone® (1.5 equiv. in EDTA solution) and K₂CO₃ (to maintain pH 10.5) in EDTA solution.
-
Using the syringe pumps, add the Oxone® and K₂CO₃ solutions simultaneously and dropwise to the reaction mixture over a period of 4-6 hours, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: Upon completion, quench the reaction by adding an excess of sodium sulfite. Extract the mixture with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solution at reduced pressure and low temperature to yield the crude chiral this compound. Further purification can be achieved by careful distillation.
Expected Outcome: This method is anticipated to provide the chiral epoxide with good yield and high enantiomeric excess.
| Parameter | Value | Reference |
| Catalyst Loading | 20-30 mol% | [7] |
| Oxidant | Oxone® | [6] |
| Temperature | 0 °C | [6] |
| Expected ee | >90% | [5] |
Method B: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst.[8] The Jacobsen hydrolytic kinetic resolution (HKR) is a highly efficient and practical method for resolving terminal epoxides.[5][9]
Causality of Method Selection: The HKR employs a chiral (salen)Co(III) complex as the catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide to the corresponding 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer.[10] This method is renowned for its high selectivity factors, operational simplicity (often using water as the reagent and requiring no additional solvent), and the recyclability of the catalyst.[9][11]
Caption: Workflow for the Hydrolytic Kinetic Resolution of TFEO.
Detailed Protocol: Jacobsen Hydrolytic Kinetic Resolution of (±)-(2,2,2-Trifluoroethyl)oxirane
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-Jacobsen's Co(II) salen catalyst
-
Acetic acid (glacial)
-
Water (deionized)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
Catalyst Activation: To the (salen)Co(II) catalyst (0.5 mol%) in a flask, add TBME. Stir the suspension open to the air for 30 minutes. Add glacial acetic acid (0.55 mol%) and continue stirring for another 10 minutes to generate the active Co(III) species.
-
Reaction Setup: Remove the solvent under reduced pressure. To the resulting catalyst, add the racemic this compound (1.0 equiv.).
-
Cool the mixture to 0 °C.
-
Hydrolysis: Add water (0.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by chiral GC to determine the enantiomeric excess of the remaining epoxide. The reaction is typically stopped at ~50-55% conversion to achieve maximum ee for the unreacted epoxide.
-
Work-up and Purification: Once the desired conversion is reached, the mixture can be directly purified by vacuum distillation to separate the more volatile enantioenriched epoxide from the less volatile diol and the catalyst.
Expected Outcome: This protocol is expected to yield the unreacted epoxide with excellent enantiomeric excess (>99% ee) and the corresponding chiral diol.[9]
| Parameter | Value | Reference |
| Catalyst Loading | 0.2-2.0 mol% | [9] |
| Reagent | Water | [5] |
| Temperature | 0 °C to RT | [9] |
| Expected ee (epoxide) | >99% | [9] |
Part 2: Applications in Synthesis - Regioselective Ring-Opening of Chiral TFEO
The synthetic utility of chiral TFEO lies in its highly predictable and stereospecific ring-opening reactions. The strong electron-withdrawing trifluoromethyl group exerts a dominant influence on the regioselectivity of nucleophilic attack, often leading to outcomes that are contrary to those observed with simple alkyl-substituted epoxides.[3]
Mechanistic Insight: The "Abnormal" Regioselectivity
Under basic or neutral conditions, nucleophilic attack on typical unsymmetrical epoxides occurs at the less sterically hindered carbon atom (an SN2-type mechanism).[12] However, in the case of TFEO, the C-CF₃ bond significantly weakens the adjacent C-O bond and stabilizes the developing negative charge on the oxygen atom in the transition state. This electronic effect overrides sterics, directing the nucleophile to attack the more substituted carbon (the carbon bearing the CF₃ group).[3]
Caption: Regioselective nucleophilic attack on chiral TFEO.
Detailed Protocol: Ring-Opening of (R)-TFEO with Benzylamine
This protocol describes the synthesis of a chiral β-trifluoromethyl-β-amino alcohol, a valuable synthon for various pharmaceutical targets.[13]
Materials:
-
(R)-(2,2,2-Trifluoroethyl)oxirane (>99% ee)
-
Benzylamine
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-(2,2,2-trifluoroethyl)oxirane (1.0 equiv.) in anhydrous ethanol.
-
Nucleophile Addition: Add benzylamine (1.1 equiv.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 8-12 hours.
-
Monitoring: Monitor the consumption of the epoxide by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-amino alcohol.
Expected Outcome: The reaction is expected to proceed with high regioselectivity, affording the product resulting from nucleophilic attack at the carbon bearing the trifluoromethyl group, and with retention of stereochemical integrity.[2]
| Parameter | Condition | Reference |
| Nucleophile | Benzylamine | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Reflux | [2] |
| Regioselectivity | >95% (attack at C-CF₃) | [3] |
Conclusion
Chiral this compound is a high-value building block for the stereoselective synthesis of trifluoromethylated compounds. Its preparation in enantiopure form is accessible through established and robust methods such as Shi asymmetric epoxidation and Jacobsen's hydrolytic kinetic resolution. The profound electronic influence of the trifluoromethyl group dictates a unique and predictable regioselectivity in its ring-opening reactions, providing reliable access to a variety of chiral trifluoromethylated synthons. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to harness the full synthetic potential of this versatile chiral intermediate.
References
- 1. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 5. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Asymmetric Epoxidation Catalyzed by Chiral Ketones [ouci.dntb.gov.ua]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Polymerization of Fluorinated Epoxides for the Synthesis of High-Performance Specialty Materials
Introduction: The Strategic Value of Fluorinated Polyethers
The incorporation of fluorine into polymer structures imparts a unique combination of properties unmatched by their hydrocarbon analogs.[1] The high electronegativity and small atomic radius of fluorine result in carbon-fluorine (C-F) bonds of exceptional strength (~486 kJ/mol) and low polarizability.[2][3] This fundamental characteristic gives rise to materials with remarkable thermal stability, outstanding chemical inertness, low surface energy, and unique optical properties.[1][2][3] Fluorinated polyethers, synthesized from the ring-opening polymerization of fluorinated epoxides, are a premier class of these materials. They consist of a flexible ether backbone shielded by fluorine atoms, combining the stability of fluorocarbons with the fluidity and versatility of polyethers.[4][5]
These materials are not merely laboratory curiosities; they are critical enablers in demanding industries. Applications range from high-performance lubricants in the aerospace and semiconductor sectors to advanced hydrophobic coatings, specialty sealants, and components for biomedical devices.[1][4][5][6]
This document serves as a comprehensive technical guide for researchers and development scientists. It provides a detailed examination of the primary polymerization mechanisms and delivers field-tested, step-by-step protocols for the synthesis and characterization of specialty polymers derived from fluorinated epoxides.
Foundational Principles: Polymerization Mechanisms
The choice of polymerization strategy is the most critical decision in tailoring the final properties of the fluorinated polyether. The mechanism dictates molecular weight, polydispersity, and polymer architecture. There are three primary classes of epoxide polymerization: anionic, cationic, and metal-mediated.[7]
Anionic Ring-Opening Polymerization (AROP)
Causality: AROP is driven by the nucleophilic attack of an initiator on an electrophilic carbon atom of the epoxide ring.[8] The process is highly effective for epoxides because the strained three-membered ring is susceptible to opening.[8] The propagation step involves a terminal alkoxide anion, which continues to react with incoming monomer units. This "living" characteristic, when termination and chain-transfer reactions are minimized, allows for excellent control over molecular weight and the synthesis of block copolymers.
Initiators: The reaction is typically initiated by strong nucleophiles such as alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., potassium tert-butoxide).[9]
Why it's chosen: AROP is often selected for its ability to produce well-defined polymers with a narrow molecular weight distribution. The mechanism is robust and relatively straightforward to implement for many functional epoxides.
Cationic Ring-Opening Polymerization (CROP)
Causality: CROP is initiated by an electrophilic species, typically a proton or a carbocation generated from a Lewis acid or photoinitiator, which activates the epoxide oxygen.[10] The activated monomer is then attacked by another monomer molecule, propagating the polymer chain.[10] This mechanism is particularly powerful for creating cross-linked networks via photopolymerization when using multifunctional epoxides.[11][12]
Initiators: Common initiators include Lewis acids (e.g., boron trifluoride, BF₃) and cationic photoinitiators such as diaryliodonium or triarylsulfonium salts, which generate a superacid upon UV irradiation.[12][13][14]
Why it's chosen: CROP is versatile and can be initiated thermally or by light, the latter offering exceptional spatiotemporal control for applications like 3D printing and coatings.[11] It is compatible with a wide array of epoxide monomers.
Workflow Overview: From Monomer to Characterized Polymer
The following diagram outlines the general experimental pathway for synthesizing and analyzing polymers from fluorinated epoxides.
Caption: General experimental workflow for the polymerization of fluorinated epoxides.
Detailed Experimental Protocols
!!! Safety Precaution !!!
-
Fluorinated monomers and reagents should be handled in a well-ventilated fume hood.
-
Epoxides are sensitizers and potential carcinogens; always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves are often insufficient for prolonged exposure; consult a glove compatibility chart).
-
Strong initiators like alkali metals, their alkoxides, and Lewis acids are highly reactive and may be corrosive or water-sensitive. Handle under an inert atmosphere where specified.
Protocol 1: Anionic Polymerization of 1H,1H,2H,2H-Perfluorooctyl Glycidyl Ether
This protocol details the synthesis of a linear polyether with a fluorinated side chain, resulting in a low surface energy material.
A. Materials & Reagents
-
Monomer: 1H,1H,2H,2H-Perfluorooctyl Glycidyl Ether (purified by distillation under reduced pressure).
-
Initiator: Potassium tert-butoxide (t-BuOK), 1.0 M solution in dry THF.
-
Solvent: Anhydrous tetrahydrofuran (THF), passed through an activated alumina column.
-
Quenching Agent: Degassed methanol, acidified with a small amount of HCl.
-
Precipitation Solvent: Methanol.
-
Inert Gas: High-purity argon or nitrogen.
B. Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware: round-bottom flask with a magnetic stir bar, graduated cylinder, syringes.
-
Constant temperature oil bath.
-
Rotary evaporator.
-
Vacuum oven.
C. Step-by-Step Procedure
-
Reactor Setup: Assemble a 100 mL round-bottom flask on the Schlenk line. Heat the flask under vacuum with a heat gun to remove adsorbed moisture, then backfill with argon. Repeat this cycle three times.
-
Monomer & Solvent Addition: Under a positive flow of argon, add 50 mL of anhydrous THF to the flask via cannula transfer. Add 10.0 g of purified 1H,1H,2H,2H-Perfluorooctyl Glycidyl Ether via syringe.
-
Initiation: Place the flask in an oil bath set to 50°C and allow the solution to thermally equilibrate for 15 minutes. While stirring, rapidly inject 0.2 mL of the 1.0 M t-BuOK solution into the flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
Propagation: Allow the reaction to proceed at 50°C for 12-24 hours. The viscosity of the solution will noticeably increase. For kinetic analysis, aliquots can be carefully withdrawn at different time points and quenched for GPC analysis.
-
Termination: Cool the flask to room temperature. Slowly add 2 mL of acidified methanol to the stirring solution to quench the living alkoxide chain ends. Stir for 20 minutes.
-
Isolation: Concentrate the polymer solution to about half its volume using a rotary evaporator.
-
Purification: Slowly pour the concentrated polymer solution into a beaker containing 400 mL of vigorously stirring methanol. The fluorinated polyether will precipitate as a white, gummy solid.
-
Washing: Decant the methanol. Add 100 mL of fresh methanol to the polymer, stir or sonicate for 30 minutes, and decant again. Repeat this washing step two more times to remove unreacted monomer and initiator salts.
-
Drying: Dissolve the purified polymer in a small amount of a suitable solvent (e.g., THF or a fluorinated solvent like HFE-7100), transfer to a pre-weighed vial, and remove the solvent under a stream of nitrogen followed by drying in a vacuum oven at 40°C to a constant weight.
Protocol 2: UV-Induced Cationic Polymerization of a Fluorinated Diepoxide Resin
This protocol describes the rapid curing of a fluorinated epoxy resin to form a cross-linked, hydrophobic film. This method is common for producing protective coatings.[11]
A. Materials & Reagents
-
Monomer: A fluorinated diepoxide resin (e.g., diglycidyl ether of bis(1,1,1,3,3,3-hexafluoropropyl)cyclohexane).[15]
-
Photoinitiator: Triarylsulfonium hexafluoroantimonate salt mixture (e.g., 2 wt% of the total formulation).
-
Substrate: Glass microscope slides or aluminum panels for coating.
-
Solvent (for cleaning): Acetone and isopropanol.
B. Equipment
-
UV Curing System (e.g., a mercury vapor lamp with an intensity of ~100 mW/cm²).
-
Spin coater or draw-down bar for film application.
-
Vortex mixer or ultrasonic bath.
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
C. Step-by-Step Procedure
-
Substrate Preparation: Thoroughly clean the glass slides by sonicating them in acetone, followed by isopropanol, for 15 minutes each. Dry the slides under a stream of nitrogen.
-
Formulation: In an amber vial to protect from ambient light, weigh the fluorinated diepoxide monomer. Add 2 wt% of the triarylsulfonium salt photoinitiator. Mix thoroughly using a vortex mixer until the initiator is fully dissolved. A brief, gentle warming (~40°C) may aid dissolution.
-
Application: Apply a small amount of the liquid formulation to the center of a cleaned glass slide. Use a spin coater (e.g., 30 seconds at 2000 rpm) to create a uniform thin film. Alternatively, use a draw-down bar for a controlled thickness film.
-
Curing: Immediately place the coated substrate inside the UV curing chamber. Expose the film to UV radiation for a specified time (typically 5-60 seconds, depending on lamp intensity and film thickness).
-
Monitoring Cure: The polymerization can be monitored in real-time or post-cure by FTIR spectroscopy. The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) indicates the progress of the ring-opening reaction.
-
Post-Cure: For some systems, a thermal post-cure (e.g., 1 hour at 100°C) may be beneficial to complete the polymerization and improve the material's final properties.
-
Characterization: The cured film is now ready for characterization of its surface properties (contact angle), thermal stability (TGA), and mechanical properties.
Polymer Characterization & Expected Results
A self-validating protocol requires rigorous characterization to confirm the successful synthesis of the target material.
Data Summary Table
| Property | Anionic Polymerization (Linear) | UV-Cationic Polymerization (Cross-linked) | Technique | Purpose |
| Structure | Linear Polyether | Cross-linked Network | ¹H, ¹⁹F NMR, FTIR | Confirm structure, verify cure |
| Mn ( g/mol ) | 10,000 - 50,000 (Controllable) | N/A (Insoluble) | GPC | Determine molar mass |
| PDI (Mw/Mn) | 1.05 - 1.20 (Narrow) | N/A (Insoluble) | GPC | Assess molecular weight distribution |
| Tg (°C) | -20 to 20°C (Varies with side chain) | 40 to 150°C (Varies with cross-link density) | DSC | Measure glass transition temperature |
| T₅% (°C) | > 300°C | > 320°C | TGA | Assess thermal stability |
| Water Contact Angle | > 110° | > 110° | Goniometry | Quantify hydrophobicity |
Visualization of Polymerization Mechanisms
Caption: Simplified logical flow for AROP and CROP mechanisms.
Concluding Remarks: Enabling Advanced Applications
The polymerization of fluorinated epoxides provides a versatile platform for creating specialty materials with exceptional properties. Anionic polymerization offers precision control for synthesizing well-defined linear polymers and block copolymers. In contrast, cationic photopolymerization enables the rapid, on-demand curing of cross-linked networks for advanced coatings and adhesives.[11][12] By mastering these synthetic protocols and the associated characterization techniques, researchers can engineer materials tailored for the most demanding applications, from deep space lubrication to biocompatible surfaces.[1][4]
References
- 1. Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerald.com [emerald.com]
- 4. Perfluoropolyether - Wikipedia [en.wikipedia.org]
- 5. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]
- 6. Why PFPE - FluoroTech USA [fluorotechusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. eu-japan.eu [eu-japan.eu]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in (2,2,2-Trifluoroethyl)oxirane Ring-Opening Reactions
Welcome to the technical support center for navigating the complexities of (2,2,2-Trifluoroethyl)oxirane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the unique properties of this fluorinated building block. The presence of the trifluoroethyl group introduces significant electronic effects that profoundly influence the regiochemical outcome of the epoxide ring-opening, making a thorough understanding of the underlying principles essential for successful and predictable synthesis.
The trifluoromethyl group is a prevalent structural motif in a significant number of pharmaceuticals approved by the FDA over the last two decades.[1][2] Its incorporation can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The ring-opening of trifluoromethyl-substituted epoxides serves as a critical pathway to introduce this important functional group, making the control of regioselectivity a paramount concern in synthetic strategy.[3][4][5]
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses common issues encountered during the ring-opening of this compound, providing potential causes and actionable solutions.
Problem 1: Poor or Incorrect Regioselectivity
Symptoms:
-
Formation of a mixture of regioisomers.
-
Predominant formation of the undesired regioisomer.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Reaction Conditions (Acidic vs. Basic) | The regioselectivity of epoxide ring-opening is highly dependent on the pH of the reaction medium.[6][7] Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon.[6][8] For this compound, this is the terminal methylene carbon (C1). In contrast, under acidic conditions , the epoxide oxygen is protonated, and the reaction exhibits more SN1 character.[7][9] The strong electron-withdrawing effect of the CF3 group destabilizes any potential carbocation development at the adjacent carbon (C2), which can lead to complex outcomes. | To favor attack at the less substituted carbon (C1) , ensure your reaction conditions are basic or neutral. Use strong, anionic nucleophiles like alkoxides, Grignard reagents, or organolithiums.[8] To favor attack at the more substituted carbon (C2) , acidic conditions are generally required. However, be aware that the electronic effect of the CF3 group can complicate the expected outcome. |
| Nature of the Nucleophile | The "hardness" or "softness" of the nucleophile can influence the site of attack. Hard nucleophiles (e.g., RO⁻, R₂N⁻) tend to favor the more sterically accessible position under SN2 conditions. | For attack at C1, utilize hard nucleophiles under basic conditions. If attack at C2 is desired, a careful selection of nucleophile and acidic catalyst is necessary. |
| Choice of Lewis Acid Catalyst | In acid-catalyzed reactions, the nature of the Lewis acid can significantly impact regioselectivity.[10] Bulky Lewis acids may favor coordination in a way that directs the nucleophile to a specific carbon. | Experiment with a range of Lewis acids, from milder ones like Sc(OTf)₃ to stronger ones like BF₃·OEt₂.[11] The choice can influence the degree of SN1/SN2 character in the transition state. |
Problem 2: Low Reaction Yield
Symptoms:
-
Incomplete conversion of the starting epoxide.
-
Formation of significant side products, such as diols from residual water.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Nucleophile Strength | The electrophilicity of the epoxide carbons is influenced by the CF3 group. A weak nucleophile may not be potent enough to open the ring efficiently, especially under neutral conditions. | Use a stronger nucleophile or activate a weaker nucleophile. For example, deprotonate an alcohol to form the more nucleophilic alkoxide. |
| Presence of Water | Water can compete with the desired nucleophile, leading to the formation of 1,2-diols, particularly under acidic conditions. | Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Temperature | Epoxide ring-opening reactions can be sensitive to temperature.[12] Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side reactions or decomposition. | Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher as needed, monitoring the reaction progress by TLC or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: Why is the regioselectivity of this compound ring-opening so sensitive to reaction conditions?
A1: The regioselectivity is a direct consequence of the interplay between steric and electronic effects, which are modulated by the reaction mechanism (SN1 vs. SN2).[7] The trifluoroethyl group exerts a powerful electron-withdrawing inductive effect.
-
Under basic/neutral (SN2) conditions: Steric hindrance is the dominant factor. The nucleophile will preferentially attack the less substituted and more accessible carbon (C1).[6][13]
-
Under acidic (SN1-like) conditions: The epoxide oxygen is protonated, making it a better leaving group.[9] The transition state has significant carbocationic character. The electron-withdrawing CF₃ group strongly destabilizes a positive charge on the adjacent carbon (C2). This electronic effect can counteract the typical preference for attack at the more substituted carbon in SN1-like epoxide openings, making the regiochemical outcome less predictable and highly dependent on the specific substrate and conditions.[14]
Q2: Which carbon is typically attacked under acidic conditions for this compound?
A2: This is a nuanced question. In many acid-catalyzed epoxide openings, the nucleophile attacks the more substituted carbon because it can better stabilize the developing positive charge.[9] However, with the potent electron-withdrawing CF₃CH₂- group, the formation of a carbocation at the adjacent C2 position is highly disfavored. Therefore, the reaction may be forced through a more SN2-like pathway even under acidic conditions, leading to attack at the less substituted C1. The exact outcome can depend on the strength of the acid and the nucleophile. It is crucial to perform small-scale test reactions to determine the regioselectivity for your specific system.
Q3: Can I use water as a nucleophile? What should I expect?
A3: Yes, water can act as a nucleophile, typically under acidic conditions, to produce a 1,2-diol (vicinal diol).[15] The reaction is an acid-catalyzed hydrolysis. Given the electronic effects of the trifluoroethyl group, you may observe a mixture of regioisomers, and careful optimization would be needed to favor one over the other.
Q4: How can I favor the formation of the product resulting from attack at the more substituted carbon (C2)?
A4: Achieving selective attack at the more substituted C2 position is challenging due to the electronic destabilization by the CF₃ group. However, you can explore the following strategies:
-
Use of specific Lewis acids: Some Lewis acids might coordinate to the epoxide oxygen in a way that activates the C2 position more effectively.[10][16]
-
Intramolecular reactions: If the nucleophile is part of the same molecule, the cyclization may be sterically constrained to favor attack at C2.
-
Use of fluorinated alcohol solvents: Solvents like 2,2,2-trifluoroethanol (TFE) can promote epoxide ring-opening without strong acids and may influence regioselectivity.[17][18]
Experimental Protocols & Data
Protocol 1: Base-Catalyzed Ring-Opening with an Alkoxide (Favors C1 Attack)
This protocol describes the reaction of this compound with sodium methoxide, a strong nucleophile, under basic conditions.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Expected Regioselectivity
| Conditions | Nucleophile | Predominant Site of Attack | Mechanism | Expected Major Product |
| Basic/Neutral (e.g., NaOMe in MeOH) | Strong (e.g., RO⁻, R-MgBr) | C1 (less substituted) | SN2 | 1-Nu-3,3,3-trifluoropropan-2-ol |
| Acidic (e.g., H₂SO₄ in MeOH) | Weak (e.g., ROH, H₂O) | Often C1, but can be mixed | SN1-like/SN2 | Mixture, requires empirical determination |
Visualizing Reaction Pathways
Diagram 1: SN2 Ring-Opening Pathway
This diagram illustrates the mechanism under basic or neutral conditions, where a strong nucleophile attacks the less sterically hindered carbon atom.
Caption: SN2 attack at the less substituted carbon (C1).
Diagram 2: Decision Workflow for Optimizing Regioselectivity
This workflow provides a logical sequence for experimental design aimed at controlling the regiochemical outcome.
Caption: Decision workflow for regioselectivity control.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tutorchase.com [tutorchase.com]
- 13. youtube.com [youtube.com]
- 14. research.vu.nl [research.vu.nl]
- 15. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. m.youtube.com [m.youtube.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Regio- and stereoselective ring-opening reactions of epoxides with indoles and pyrroles in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling side reactions in the synthesis of (2,2,2-Trifluoroethyl)oxirane derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of (2,2,2-Trifluoroethyl)oxirane derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but challenging building blocks. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the adjacent oxirane ring, making it highly susceptible to specific side reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques. Our goal is to help you anticipate challenges, diagnose problems, and optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of trifluoroethyl oxiranes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable protocols to resolve the problem.
Q1: My reaction yield is very low, and I'm isolating a significant amount of a viscous, intractable material. What is happening?
Answer: This is a classic sign of epoxide polymerization . The this compound ring is highly strained and activated by the CF₃ group, making it susceptible to both acid- and base-catalyzed ring-opening polymerization. Trace amounts of acid or base can initiate a chain reaction where one epoxide opens and then attacks another, leading to long-chain polyethers.
Root Cause Analysis:
-
Acidic Catalysis: Trace acid (e.g., from glassware, reagents, or acidic workup) can protonate the epoxide oxygen, creating a highly reactive electrophile that is readily attacked by another epoxide molecule.
-
Basic Catalysis: Strong, unhindered bases (e.g., NaOH, MeO⁻) can directly attack a carbon of the epoxide ring, generating an alkoxide that propagates the polymerization.
Preventative & Corrective Actions:
-
Strictly Anhydrous & Inert Conditions:
-
Protocol: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Rationale: Moisture can hydrolyze reagents to form acids or act as a nucleophile itself, initiating oligomerization.
-
-
Choice of Base (for Corey-Chaykovsky or Darzens Routes):
-
Protocol: Opt for sterically hindered, non-nucleophilic bases. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are generally superior to sodium hydroxide or sodium methoxide.[1] When using NaH, ensure it is washed with dry hexanes to remove the protective mineral oil, which can contain impurities.
-
Rationale: Hindered bases are less likely to act as nucleophiles and directly attack the epoxide ring. Their primary role will be the intended deprotonation of the ylide or α-halo ester precursor.
-
-
Controlled Temperature:
-
Protocol: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). The initial deprotonation may require room temperature, but the subsequent reaction with the carbonyl and the epoxide formation should be conducted at reduced temperatures.
-
Rationale: Polymerization has a higher activation energy than the desired intramolecular ring-closure. Lowering the temperature significantly disfavors the polymerization pathway.
-
-
Neutral or Buffered Workup:
-
Protocol: Quench the reaction with a neutral salt solution (e.g., saturated aq. NH₄Cl) instead of strong acids. If an acidic wash is necessary for purification, keep the contact time minimal and the temperature low.
-
Rationale: This prevents the introduction of strong acids that can catalyze polymerization or ring-opening of the desired product during extraction and purification.
-
Q2: My NMR analysis shows the desired mass, but the product is a 1,2-diol, not an epoxide. Why did my epoxide ring open?
Answer: You are observing undesired hydrolysis or nucleophilic ring-opening . The trifluoromethyl group makes the epoxide carbons highly electrophilic and prone to attack by even weak nucleophiles. The product you are seeing, a trifluoromethyl-substituted 1,2-diol, is the result of the epoxide reacting with a nucleophile (like water) followed by protonation.
Root Cause Analysis & Mechanistic Insight:
The mechanism of ring-opening depends on the pH of the medium.[2]
-
Acid-Catalyzed Opening: The epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (SN1-like character) because it can better stabilize the partial positive charge in the transition state.[3]
-
Base-Catalyzed Opening: A nucleophile directly attacks one of the epoxide carbons via an SN2 mechanism. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom.[4]
Troubleshooting Workflow for Ring-Opening:
References
Purification of products from (2,2,2-Trifluoroethyl)oxirane reactions
<_ Technical Support Center: Purification of Products from (2,2,2-Trifluoroethyl)oxirane Reactions
Welcome to the technical support center for the purification of reaction products derived from this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying fluorinated compounds. The unique physicochemical properties imparted by the trifluoroethyl group necessitate specialized purification strategies. This resource provides in-depth, experience-driven answers to common and complex purification challenges.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when purifying products from reactions involving this compound.
Q1: My reaction mixture is complex. What is the first step I should take to approach purification?
A1: The first and most critical step is to obtain a comprehensive analytical profile of your crude reaction mixture. We recommend using a combination of techniques to understand the composition:
-
¹H and ¹⁹F NMR Spectroscopy: This will help identify the main product, unreacted starting materials, and major fluorinated byproducts.[1][2]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides information on the number of components and their molecular weights, which is invaluable for identifying byproducts.[3][4]
-
TLC (Thin Layer Chromatography): A quick and inexpensive method to get a preliminary idea of the number of components and to screen for suitable solvent systems for column chromatography.
Q2: What are the most common impurities I should expect in my reaction?
A2: Besides your desired product, common impurities include:
-
Unreacted this compound: This starting material is volatile and can often be removed by evaporation under reduced pressure, but care must be taken if your product is also volatile.
-
Catalyst Residues: Depending on the reaction, you may have residual acid, base, or metal catalysts. These often require a specific workup step, such as an aqueous wash or quenching, for removal.
-
Solvent: The reaction solvent will need to be thoroughly removed.
-
Byproducts from Ring-Opening: The epoxide ring can be opened under both acidic and basic conditions, potentially leading to diols or other adducts if nucleophiles are present.[5][6]
-
Polymerization Products: Epoxides can sometimes polymerize, especially under certain catalytic conditions.
Q3: Are there any general safety precautions I should take when working with this compound and its derivatives?
A3: Yes, safety is paramount. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Be aware of the potential for static discharge to ignite vapors.[7]
II. Troubleshooting Guides: Navigating Complex Purifications
This section provides detailed troubleshooting for more challenging purification scenarios.
Challenge 1: Co-elution of Product and a Key Impurity during Flash Chromatography
Scenario: You are using flash chromatography on silica gel, but your desired product and a persistent impurity have very similar retention factors (Rf) and are proving difficult to separate.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Systematic Screening: Don't just rely on standard hexane/ethyl acetate gradients. Experiment with different solvent systems that offer alternative selectivities. Consider solvents like dichloromethane, diethyl ether, or toluene in combination with a polar modifier.
-
Ternary Mixtures: Introducing a third solvent in a small percentage can sometimes dramatically improve separation. For example, adding 1-2% methanol or triethylamine (if your compound is basic) to a hexane/ethyl acetate mixture can alter the interactions with the silica surface.
-
-
Consider a Different Stationary Phase:
-
Fluorinated Phases: For fluorinated compounds, using a stationary phase with fluorous affinity can be highly effective.[8] These phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) groups, can selectively retain fluorinated molecules, often leading to better separation from non-fluorinated or less-fluorinated impurities.[8]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can provide a completely different selectivity profile compared to normal-phase silica gel.
-
-
Employ Fluorous Solid-Phase Extraction (FSPE):
-
If your product has a significantly higher fluorine content than the impurity, FSPE can be a powerful purification tool. The crude mixture is loaded onto a fluorous silica cartridge, and non-fluorinated or lightly fluorinated compounds are washed away with a fluorophobic solvent (like methanol/water). The highly fluorinated product is then eluted with a fluorophilic solvent (like a perfluorinated solvent or a highly fluorinated alcohol).[8]
-
Challenge 2: Product is a Volatile Liquid or a Low-Melting Solid
Scenario: Your purified product is a volatile liquid or a solid that melts near room temperature, making it difficult to handle and dry completely.
Troubleshooting Steps:
-
Purification by Distillation:
-
Simple Distillation: If your product has a significantly different boiling point from the impurities, simple distillation can be an effective purification method.[9][10]
-
Fractional Distillation: For separating liquids with closer boiling points, fractional distillation is necessary.[9][11]
-
Vacuum Distillation: If your product is high-boiling or thermally sensitive, distillation under reduced pressure (vacuum distillation) is the preferred method as it lowers the boiling point.
-
-
Handling Volatile Products after Chromatography:
-
Careful Solvent Removal: When removing the solvent from your purified fractions on a rotary evaporator, use a low bath temperature and carefully control the vacuum to avoid co-evaporation of your product.
-
Cold Trapping: It can be beneficial to use a cold trap (e.g., with dry ice/acetone) between the rotary evaporator and the vacuum pump to recover any volatile product that evaporates.
-
Challenge 3: Separation of Diastereomers or Enantiomers
Scenario: Your reaction has produced a mixture of stereoisomers (diastereomers or enantiomers) that need to be separated.
Troubleshooting Steps:
-
Separation of Diastereomers:
-
Chromatography: Diastereomers have different physical properties and can often be separated by carefully optimized flash chromatography or HPLC.[12] As with co-eluting impurities, screening various solvent systems and stationary phases is key.
-
Recrystallization: If the diastereomers are solid, fractional crystallization can be a highly effective separation technique.[11] This relies on the different solubilities of the diastereomers in a particular solvent.
-
-
Separation of Enantiomers:
-
Chiral Chromatography: This is the most direct method for separating enantiomers. It involves using a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography). The choice of CSP and mobile phase is crucial and often requires screening.
-
Derivatization: You can react your enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or recrystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers.
-
III. Experimental Protocols
This section provides step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar solvent of your chosen eluent system. Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use a gentle stream of air or nitrogen to apply pressure and pack the silica gel into a firm, level bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure to move the solvent through the column. Collect fractions as the solvent elutes.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[14][15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.[15]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.
IV. Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Trifluoroethylated Compounds
| Polarity | Solvent System (v/v) | Typical Applications |
| Low | Hexane / Ethyl Acetate (9:1 to 4:1) | Separation of relatively non-polar compounds. |
| Medium | Hexane / Dichloromethane (1:1) with 0-10% Ethyl Acetate | Good for a wide range of polarities, offers different selectivity. |
| High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar compounds like diols or amines. |
| Specialty | Toluene / Acetone (9:1 to 1:1) | Can provide unique selectivity for aromatic-containing molecules. |
V. Visualization of Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
VI. References
-
U.S. Patent US4369096A, "Process for the purification of epoxides," Google Patents. 16
-
U.S. Patent US4423239A, "Method for purifying an epoxidation product," Google Patents. 17
-
"Organofluorine chemistry," Wikipedia. 18
-
"Working with fluorinated silica phases," SiliCycle. 8
-
"Three step synthesis of single diastereoisomers of the vicinal trifluoro motif," PMC - NIH. 12
-
"Recrystallization," Source unavailable.
-
"Recrystallization," Chemistry LibreTexts. 19
-
"Recrystallization - Single Solvent," Source unavailable.
-
"The Purification of Organic Compound: Techniques and Applications," Reachem. 9
-
"Purification Methods of Organic Compounds," Research and Reviews. 11
-
"A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol," Benchchem. 1
-
"Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry," LCGC International. 3
-
"How do you perform purity analysis?," Chromatography Forum. 4
-
"Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment," Redalyc. 2
-
"this compound," PubChem. 20
-
"SAFETY DATA SHEET - this compound," Fisher Scientific. 7
-
"Epoxides - The Outlier Of The Ether Family," Master Organic Chemistry. 5
-
"Reactions of Epoxides - Ring-opening," Chemistry LibreTexts. 6
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. silicycle.com [silicycle.com]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. byjus.com [byjus.com]
- 11. rroij.com [rroij.com]
- 12. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 17. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
- 18. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2,2,2)-trifluoroethylpyrazole
Welcome to the technical support center for the synthesis of N-functionalized pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the N-alkylation of pyrazoles, specifically targeting N-(2,2,2)-trifluoroethylpyrazole. The incorporation of the trifluoroethyl moiety is a critical step in the development of many agrochemicals and pharmaceuticals, making yield optimization paramount.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on causality to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in my pyrazole N-alkylation reaction. What are the primary causes and how can I address them?
Low yields in pyrazole N-alkylation are most often traced back to two key issues: incomplete conversion and poor regioselectivity. A third, less common issue is product or reagent decomposition.
A. Incomplete Conversion: If you observe a significant amount of unreacted pyrazole starting material, consider the following factors:
-
Base Strength & Stoichiometry: The pyrazole N-H bond (pKa ≈ 14-15) must be deprotonated to form the highly nucleophilic pyrazolate anion. Weak bases (e.g., NaHCO₃) may not achieve complete deprotonation. Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), typically in slight excess (1.1-1.5 equivalents).
-
Reactivity of the Alkylating Agent: The choice of the leaving group on your trifluoroethylating agent is critical. The reactivity order is generally: Triflate (OTf) > Iodide (I) > Bromide (Br) > Chloride (Cl). For a relatively unreactive nucleophile or a sterically hindered pyrazole, a highly reactive electrophile like 2,2,2-trifluoroethyl triflate is recommended.[3]
-
Temperature and Reaction Time: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try incrementally increasing the temperature to 50-80 °C in a suitable solvent (e.g., DMF, DMSO, or Acetonitrile). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]
B. Poor Regioselectivity (Isomer Formation): For unsymmetrically substituted pyrazoles, N-alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. This is often the single biggest contributor to low yield of the desired product.
The diagram below illustrates the challenge of regioselectivity in the alkylation of a generic 3-substituted pyrazole.
Caption: N-Alkylation pathway for unsymmetrical pyrazoles.
Controlling this selectivity is key to improving your yield. See Q2 for a detailed guide on this topic.
Q2: My main problem is a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is a well-documented challenge in pyrazole chemistry.[5][6] The outcome is a delicate balance of steric and electronic factors, which can be manipulated by your choice of base and solvent.
Causality: The pyrazolate anion is an ambident nucleophile. The distribution of negative charge is spread across both nitrogen atoms.
-
N1 Position: Generally more accessible and less sterically hindered.
-
N2 Position: Adjacent to the substituent at C3, making it more sterically hindered but potentially more electron-rich depending on the substituent.
Strategies for Control:
-
The Cation Effect (Choice of Base): The counter-ion of the base plays a crucial role. Larger, "softer" cations like K⁺ or Cs⁺ coordinate less tightly to the nitrogen atoms, allowing the reaction to be governed by sterics. This typically favors alkylation at the less hindered N1 position. In contrast, smaller, "harder" cations like Li⁺ or Na⁺ may chelate with the N2 nitrogen and a nearby coordinating group on the C3 substituent, directing alkylation to the N2 position. Using NaH has been shown to prevent the formation of regioisomeric products in some cases.[5]
-
Solvent Polarity: The solvent can influence which nitrogen atom is more nucleophilic.[4]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solvating the cation, leaving a "naked" and highly reactive pyrazolate anion. In these cases, steric hindrance is often the dominant factor, favoring N1-alkylation.
-
Polar Protic Solvents (e.g., Ethanol): These solvents can hydrogen-bond with the nitrogen atoms, potentially altering the relative nucleophilicity and leading to poorer selectivity.[4]
-
-
Steric Hindrance: You can leverage sterics to your advantage.
-
On the Pyrazole: A bulkier substituent at the C3 position will strongly disfavor alkylation at the adjacent N2 position.
-
On the Alkylating Agent: While not applicable for the trifluoroethyl group, using a very bulky alkylating agent can also increase selectivity for the less hindered nitrogen.
-
The following workflow can help guide your optimization process:
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Summary Table for Improving N1-Selectivity:
| Factor | Recommended Change | Rationale | Reference |
| Base | Use K₂CO₃ or Cs₂CO₃ | Larger cations favor reaction at the sterically less hindered N1 position. | [5][6] |
| Solvent | Use polar aprotic (DMF, DMSO) | Solvates the cation, leading to a more reactive anion where sterics dominate. | [4] |
| Temperature | Lower the temperature | Lowering the energy of the system can increase the kinetic preference for one isomer. | N/A |
Q3: I am struggling to purify my final product away from the starting material and the undesired regioisomer. What are the best practices?
Purification can be challenging due to the similar polarities of the pyrazole starting material and the two product isomers.
A. Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution using a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is recommended. The N-alkylated products are typically less polar than the N-H pyrazole starting material. The two regioisomers are often separable, but may require a very shallow gradient and careful fraction collection.
B. Acid-Base Extraction / Salt Formation: This is a clever, often overlooked technique for removing unreacted pyrazole starting material.
-
Dissolve the crude reaction mixture in a solvent like Diethyl Ether or Ethyl Acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic N-H pyrazole starting material will be protonated and move to the aqueous layer.
-
The N-alkylated products, being much less basic, will remain in the organic layer.
-
Separate the layers, then wash the organic layer with brine and dry it with Na₂SO₄ or MgSO₄ before concentrating.
For separating the isomers themselves, one can attempt fractional crystallization of their acid addition salts (e.g., hydrochloride or oxalate salts), as the different spatial arrangements of the isomers can lead to different crystal packing and solubility.[7]
Validated Experimental Protocol
This protocol provides a robust starting point for the synthesis of N-(2,2,2)-trifluoroethyl-3-phenyl-1H-pyrazole, a representative example.
Reaction: N-alkylation of 3-phenyl-1H-pyrazole with 2,2,2-trifluoroethyl trifluoromethanesulfonate.
Materials:
-
3-phenyl-1H-pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).
-
Add finely milled potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to separate the two regioisomers.
References
- 1. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Navigating the Scale-Up of (2,2,2-Trifluoroethyl)oxirane Reactions: A Technical Support Guide
The successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. This is particularly true for reactions involving highly reactive and specialized reagents such as (2,2,2-Trifluoroethyl)oxirane. The presence of the trifluoroethyl group introduces unique electronic and steric effects that can significantly influence reactivity, regioselectivity, and the overall process safety profile. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of reactions with this valuable fluorinated building block.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are twofold: the inherent reactivity of the epoxide ring and the potential for thermal runaway. Epoxide ring-opening is an exothermic process, and on a larger scale, the heat generated can outpace the rate of heat removal, leading to a dangerous increase in temperature and pressure.[1][2] The trifluoromethyl group can influence the reaction kinetics, potentially leading to a more rapid release of heat than with non-fluorinated analogs. It is imperative to have a thorough understanding of the reaction's thermal profile through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimetry - RC) before attempting a large-scale reaction.[2] Always ensure that adequate cooling capacity and emergency quenching procedures are in place.
Q2: How does the trifluoroethyl group affect the regioselectivity of the ring-opening reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of nucleophilic attack. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.[3][4][5][6] In the case of this compound, this would be the terminal methylene (CH₂) group.
Under acidic conditions, the mechanism can have more SN1 character. The protonated epoxide can be attacked at the more substituted carbon, as this carbon can better stabilize a partial positive charge. However, the strong electron-withdrawing effect of the CF₃ group can destabilize a carbocation at the adjacent carbon, potentially still favoring attack at the less substituted position. Therefore, the choice of acidic or basic conditions is a critical parameter to control the desired regioselectivity.
Troubleshooting Common Issues
Q3: My reaction is sluggish and not going to completion, even at elevated temperatures. What could be the issue?
A3: Several factors could contribute to a sluggish reaction:
-
Insufficient Catalyst Activity: If using a catalyst, such as a Lewis acid, it may be deactivated or used in an insufficient amount for the larger scale. Moisture can deactivate many Lewis acids, so ensure all reagents and solvents are scrupulously dry.
-
Poor Solubility: The fluorinated starting material and the resulting product may have different solubility profiles than their non-fluorinated counterparts. Ensure your chosen solvent provides good solubility for all components throughout the reaction. In some cases, a co-solvent may be necessary.
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the overall reaction rate. Ensure your reactor is equipped with an appropriate agitator for the viscosity and volume of your reaction mixture.
-
Nucleophile Strength: The nucleophilicity of your reagent might be insufficient to open the epoxide ring efficiently. For weakly nucleophilic reagents, the addition of a suitable catalyst is often necessary to enhance the reaction rate.[1][7]
Q4: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
A4: Common side products in epoxide ring-opening reactions include:
-
Rearrangement Products: Lewis acid catalysts, in particular, can promote the rearrangement of the epoxide to an aldehyde or ketone. This is more likely to occur at higher temperatures or with prolonged reaction times. Consider using a milder Lewis acid or optimizing the reaction temperature.
-
Diol Formation: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding diol. Ensure all reagents and solvents are anhydrous.
-
Polymerization: Under certain conditions, the ring-opened product can act as a nucleophile and react with another molecule of the epoxide, leading to oligomer or polymer formation. This can often be controlled by maintaining a low concentration of the epoxide, for example, by slow addition to the nucleophile.
Q5: The purification of my fluorinated alcohol product is proving difficult. What strategies can I employ?
A5: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and different polarity compared to their non-fluorinated analogs.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method. However, be aware that some fluorinated alcohols can form azeotropes with solvents or impurities.[8]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Chromatography: Supercritical fluid chromatography (SFC) has been shown to be a valuable technique for the purification of alcohol-sensitive and chiral fluorinated compounds.[9] For standard column chromatography, consider using fluorinated solvents or solvent mixtures to improve separation. The use of 2,2,2-trifluoroethanol as a modifier in chromatography has also been reported to be effective for certain compounds.[9]
-
Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different polarities. The choice of extraction solvent is critical and may require some optimization.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel, charge the amine and a suitable anhydrous solvent (e.g., THF, 2-MeTHF).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired initial temperature (e.g., 0-10 °C).
-
Epoxide Addition: Add this compound to the addition funnel. Begin a slow, dropwise addition of the epoxide to the stirred amine solution, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous acid solution.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation, crystallization, or chromatography.
Caption: Workflow for Base-Catalyzed Ring-Opening.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol
This protocol provides a general guideline for the reaction of this compound with an alcohol in the presence of a Lewis acid catalyst.
-
Reactor Setup: In a reactor set up as described in Protocol 1, charge the alcohol, the anhydrous solvent, and the Lewis acid catalyst (e.g., Al(OTf)₃, Sn-Beta zeolite).[2][10]
-
Inert Atmosphere and Cooling: Establish an inert atmosphere and cool the mixture to the desired temperature.
-
Epoxide Addition: Slowly add this compound to the reaction mixture, maintaining strict temperature control.
-
Reaction Monitoring: Monitor the reaction to completion.
-
Quenching and Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize the Lewis acid).
-
Extraction and Purification: Follow the extraction and purification steps as outlined in Protocol 1.
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Thermal Runaway | - Inadequate cooling capacity for the scale. - Addition of epoxide is too fast. - Insufficient solvent to act as a heat sink. | - Immediate Action: Stop epoxide addition, increase cooling, and prepare for emergency quenching. - Prevention: Perform calorimetric studies to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient. Use a semi-batch process with slow, controlled addition of the epoxide. Increase the solvent volume to better manage the exotherm.[1][2] |
| Low Yield | - Incomplete reaction. - Product decomposition. - Volatilization of the product during work-up. | - Incomplete Reaction: Increase reaction time, temperature (with caution), or catalyst loading. - Decomposition: If the product is unstable under the reaction or work-up conditions, consider milder conditions or a different work-up procedure. - Volatility: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature during solvent removal. |
| Poor Regioselectivity | - Incorrect choice of reaction conditions (acidic vs. basic). - Mixed SN1/SN2 mechanism. | - For attack at the less substituted carbon: Use a strong nucleophile under basic or neutral conditions.[3][4][5][6] - For attack at the more substituted carbon: Use a weak nucleophile with an acid catalyst. However, be mindful that the trifluoromethyl group may still direct the nucleophile to the less substituted carbon. Careful optimization of the acid catalyst and reaction conditions is necessary. |
| Catalyst Deactivation | - Presence of moisture or other impurities. - Catalyst poisoning by reactants or products. | - Moisture: Use anhydrous reagents and solvents. Consider adding a drying agent to the reactor. - Poisoning: Investigate potential interactions between the catalyst and the reaction components. It may be necessary to screen different catalysts to find one that is more robust. |
Visualizing the Mechanistic Dichotomy
The choice between acidic and basic conditions fundamentally alters the reaction pathway and, consequently, the regiochemical outcome.
Caption: Regioselectivity in Ring-Opening.
Conclusion
The scale-up of reactions involving this compound presents a unique set of challenges that demand careful consideration of reaction conditions, safety protocols, and purification strategies. By understanding the fundamental principles of epoxide chemistry and the specific influence of the trifluoroethyl group, researchers can anticipate and mitigate potential issues. This guide serves as a foundational resource for navigating these complexities, enabling the safe and efficient transition of these valuable reactions from the laboratory to larger-scale production.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with (2,2,2-Trifluoroethyl)oxirane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling (2,2,2-Trifluoroethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with the critical information and troubleshooting strategies necessary to manage the inherent exothermic risks associated with this highly reactive epoxide, ensuring both the safety of your experiments and the integrity of your results.
Understanding the Core Hazard: The Nature of Epoxide Reactions
This compound, also known as 3-(Trifluoromethyl)-1,2-epoxypropane, is a valuable intermediate in organic synthesis, largely due to its trifluoroethyl group and the reactive oxirane (epoxide) ring.[1][2][3] The high reactivity of the epoxide ring stems from its significant ring strain. Reactions, particularly the common ring-opening polymerizations or nucleophilic additions, relieve this strain by breaking a carbon-oxygen bond.[4][5] This process is fundamentally exothermic, releasing a substantial amount of energy as heat.
If not properly managed, this heat can accumulate, leading to a rapid increase in the reaction rate. This creates a dangerous positive feedback loop—more heat accelerates the reaction, which in turn generates even more heat—a phenomenon known as a thermal runaway.[6] Uncontrolled exothermic reactions can lead to violent boiling, pressure buildup, reactor failure, and the release of hazardous materials.[4][7]
The primary factors influencing the intensity of the exotherm include:
-
Volume and Concentration: Larger volumes of reactants generate more total heat.[7][8]
-
Kinetics and Catalysis: The choice of catalyst or initiator (e.g., strong acids, bases) can dramatically increase the reaction rate and heat output.[4]
-
Temperature: Higher starting temperatures increase the reaction rate exponentially, as described by the Arrhenius equation.[6]
-
Heat Dissipation: The ability to remove heat from the reactor is critical. This is influenced by the reactor's surface-area-to-volume ratio, agitation efficiency, and the cooling system's capacity.[6][7]
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is climbing uncontrollably and exceeding my set point. What are the immediate steps to prevent a thermal runaway?
A: This is a critical situation requiring immediate and decisive action. Your primary goal is to stop the heat generation and maximize heat removal.
-
Stop Reagent Addition: Immediately cease the feed of any limiting reactant or catalyst. This is the most crucial step to halt the generation of more heat.
-
Maximize Cooling: Engage emergency cooling if available. Lower the temperature of your cooling bath or jacketed reactor to its minimum possible setting.
-
Ensure Agitation: Check that the stirrer is functioning at maximum safe speed. Proper agitation is vital to prevent localized hotspots and transfer heat to the reactor walls for removal.
-
Prepare for Quenching: If the temperature continues to rise rapidly, and it is safe to do so, prepare to add a pre-chilled, inert solvent to dilute the reaction mass and absorb heat. This should only be done if you are certain the quenching solvent will not react exothermically with the reagents.
-
Alert Personnel and Prepare for Evacuation: Inform colleagues and a supervisor of the situation. Be prepared to follow your lab's emergency shutdown and evacuation procedures. Do not prioritize the experiment over personal safety.
Q2: I'm scaling up a ring-opening polymerization of this compound from a 50 mL flask to a 2 L reactor. My initial trials are showing a much more aggressive exotherm than expected. Why is this happening?
A: This is a classic and dangerous consequence of changes in the surface-area-to-volume ratio during scale-up.
-
The Causality: As you increase the volume of a reactor, its volume increases cubically (V ∝ r³), while its surface area (the area for heat exchange) only increases squarely (A ∝ r²). This means your reaction is generating heat at a much faster rate than the larger reactor can dissipate it. A successful small-scale reaction in a flask cooled by ambient air can easily become a dangerous runaway in a larger vessel.[7]
-
The Self-Validating Protocol: Direct scale-up is never advisable for exothermic reactions. Before attempting a 2 L scale, you must quantify the thermal hazard.
-
Reaction Calorimetry: Use a reaction calorimeter (such as a Mettler-Toledo RC1 or similar) to measure key safety parameters on a small scale.[9] This is non-negotiable for safe scale-up.
-
Determine Critical Data: The calorimetry data will provide the total heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise (ΔTad)—the temperature increase if all cooling were to fail.[9]
-
Shift to Semi-Batch: Convert the process from a "batch" reaction (all reagents mixed at once) to a "semi-batch" or "feed-controlled" reaction. In this setup, the this compound or the initiator is added slowly over time. The addition rate should be set so that the rate of heat generation is always lower than the maximum heat removal capacity of your 2 L reactor.
-
Q3: During my reaction, I've noticed localized fuming and discoloration near the point of reagent addition, but my main temperature probe reads normal. What does this signify?
A: This indicates the formation of a dangerous "hotspot" due to inadequate mixing. The exotherm is occurring rapidly where the reagent is being introduced, but the heat is not being distributed throughout the bulk solution. Your temperature probe is only measuring the average temperature, not the localized, potentially runaway condition.
-
The Causality: This is common when a highly reactive catalyst or reagent is added to the surface of a poorly stirred reaction. The reaction completes in a small, localized volume before the material can be dispersed.
-
The Self-Validating Protocol:
-
Improve Agitation: Increase the stirring speed and ensure you are using an appropriately sized and shaped impeller for your vessel. For larger reactors, baffles may be necessary to improve mixing.
-
Use a Dip Tube: Introduce the reactive reagent below the surface of the reaction mixture via a dip tube. This promotes rapid dispersion and prevents accumulation on the surface.
-
Dilute the Feed: Consider diluting the reagent being added in a compatible, inert solvent. This increases the volume of the feed, slowing the effective concentration at the point of addition and aiding in heat dissipation.
-
Slow the Addition Rate: Reduce the rate at which you are adding the reagent to allow more time for mixing and heat removal between additions.
-
Frequently Asked Questions (FAQs)
Q: What are the essential safety parameters I must determine before scaling up any reaction with this compound?
A: A thorough thermal hazard assessment is critical. The following parameters should be determined using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[10][11][12]
| Parameter | Description | Why It's Critical | Measurement Tool |
| Heat of Reaction (ΔH) | The total amount of energy released per mole of reactant for the desired reaction. | Determines the total energy potential of the reaction. A high value indicates a significant hazard. | Reaction Calorimeter (RC) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (i.e., cooling failure). | This is the worst-case scenario. If Tprocess + ΔTad exceeds the boiling point of the solvent or the decomposition temperature, the risk is severe. | Calculated from RC data |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction could reach under cooling failure conditions, considering accumulated, unreacted reagents. | MTSR is a realistic "worst-case" temperature. It must be well below the decomposition temperature. | Calculated from RC data |
| Decomposition Onset (Tonset) | The temperature at which the reaction mixture begins to undergo a secondary, often much more energetic, decomposition reaction. | If the reaction exotherm can heat the mixture to Tonset, a catastrophic secondary runaway is possible. | Differential Scanning Calorimeter (DSC) |
Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: Always consult the latest Safety Data Sheet (SDS) for the specific compound.[13][14][15] Standard mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All work should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13]
Q: Which materials are incompatible with this compound and could trigger a dangerous reaction?
A: As a general rule, epoxides are highly reactive and can undergo violent, exothermic polymerization when in contact with a range of substances.[4] You should avoid unintentional contact with:
-
Strong Acids: (e.g., Sulfuric acid, Hydrochloric acid)
-
Strong Bases: (e.g., Sodium hydroxide, Potassium tert-butoxide)
-
Strong Oxidizing Agents
-
Nucleophiles: (e.g., Amines, Thiols), unless they are part of the intended, controlled reaction.
Workflow Visualizations
Diagram 1: Safe Scale-Up Workflow
This diagram outlines the mandatory, self-validating workflow for safely scaling up an exothermic reaction involving this compound.
Caption: A mandatory workflow for safely scaling exothermic reactions.
Diagram 2: Troubleshooting a Developing Exotherm
This decision tree illustrates the immediate actions required when a reaction shows signs of thermal instability.
Caption: A decision tree for immediate response to thermal runaway.
References
- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Epoxides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxy Exothermic Reaction: The Ultimate Guide - INCURE INC. [incurelab.com]
- 7. epoxyworks.com [epoxyworks.com]
- 8. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 9. fauske.com [fauske.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Thermal hazard evaluation of lauroyl peroxide mixed with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Byproduct Formation in Fluorinated Polymer Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluoropolymer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique materials. Byproduct formation is a common challenge that can significantly impact the properties, purity, and safety of your final polymer. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding byproduct formation during the radical polymerization of fluorinated monomers.
Q1: What are the primary drivers of byproduct formation in fluoropolymer synthesis?
A1: Byproduct formation is primarily driven by the high reactivity of radical species and the extreme conditions often required for polymerization. The main causes can be categorized as:
-
Thermal Degradation: Fluoropolymers are known for their thermal stability, but they will decompose at elevated temperatures. Exceeding recommended processing temperatures is a primary cause of byproduct generation, leading to the evolution of toxic gases and low-molecular-weight fluorocarbons.[1][2][3]
-
Side Reactions of Monomers: The monomers themselves can undergo unintended reactions. For instance, tetrafluoroethylene (TFE) can explosively decompose to carbon and tetrafluoromethane (CF₄) if hot spots are not controlled during polymerization.[4]
-
Unstable End Groups: Directly after polymerization, polymer chains can have unstable end groups such as carboxylic acids (–COOH) or acid fluorides (–COF).[5] At melt-processing temperatures, these groups can decompose, releasing molecules like CO₂ or hydrolyzing to produce hydrogen fluoride (HF), which can cause voids or bubbles in the final product.[5]
-
Chain Transfer Reactions: The growing polymer radical can abstract an atom from a solvent, monomer, or another polymer chain. This terminates one chain but creates a new radical, potentially leading to the formation of low molecular weight oligomers or branched structures.[6]
-
Initiator-Related Byproducts: The choice of initiator is critical. While initiators like persulfates are common, their decomposition can lead to sulfate end-groups that may need to be hydrolyzed later.[4] The use of non-fluorinated polymerization aids can sometimes yield more byproducts with unknown environmental impacts compared to fluorinated aids.[7]
Q2: How do I detect and identify unknown byproducts in my polymer sample?
A2: A multi-technique approach is often necessary for comprehensive identification. The choice of method depends on the nature of the byproduct (e.g., volatile gas, oligomer, structural defect).
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the structural components of the polymer and non-volatile byproducts. The sample is heated to a high temperature (pyrolyzed), and the resulting fragments are separated by GC and identified by MS.[8][9][10] It is particularly effective for identifying the base monomers and trapped oligomers.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is excellent for determining the thermal stability of your polymer and can indicate the presence of volatile byproducts if unexpected mass loss occurs at lower-than-expected temperatures.[1] Coupling TGA to an FTIR spectrometer (TGA-FTIR) allows for the identification of gases evolved during decomposition.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for elucidating the detailed microstructure of the polymer, including the identification of different end-groups, branched structures, and the incorporation of comonomers.[11][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying specific functional groups. For example, it can detect the presence of carbonyl groups from –COF or –COOH end-groups or carbon-carbon double bonds resulting from dehydrofluorination.[11][13]
Part 2: Troubleshooting Guides for Specific Fluoropolymers
This section provides targeted troubleshooting advice for common issues encountered during the synthesis of specific high-performance fluoropolymers.
Troubleshooting Guide: Polytetrafluoroethylene (PTFE) Synthesis
Q: My PTFE synthesis resulted in a low yield and the product has poor thermal stability. What could be the cause?
A: This issue often points to problems with monomer stability or reaction control. PTFE is produced via free-radical polymerization of tetrafluoroethylene (TFE), a process that requires special apparatus to prevent dangerous side reactions.[4]
Probable Cause 1: TFE Decomposition
-
Causality: TFE is thermally unstable and can explosively decompose into carbon (C) and tetrafluoromethane (CF₄). This is often initiated by "hot spots" in the reactor where heat from the exothermic polymerization is not dissipated effectively.[4] This dangerous side reaction consumes the monomer, reducing yield, and the resulting impurities compromise the polymer's properties.
-
Solution Protocol:
-
Reactor and Agitation Check: Ensure your polymerization reactor has a high-efficiency heat exchange system. Vigorous and effective stirring is crucial to maintain a uniform temperature throughout the reaction medium.[14]
-
Initiator Concentration: Use the lowest effective concentration of the initiator (e.g., ammonium persulfate). While a higher concentration might increase the polymerization rate, it also generates more heat, increasing the risk of hot spots.
-
Monomer Feed Rate: Control the TFE feed rate carefully. A slow, continuous feed can help manage the exotherm of the reaction more effectively than adding a large batch of monomer at once.
-
Probable Cause 2: Premature Termination
-
Causality: The polymerization can be terminated prematurely by impurities in the reaction medium or by side reactions. Oxygen is a potent inhibitor of radical polymerizations, reacting with growing chains to form stable peroxides that halt propagation.
-
Solution Protocol:
-
Deoxygenation: Thoroughly deoxygenate the reaction medium (typically deionized water) by sparging with an inert gas like nitrogen or argon before introducing the monomer and initiator.
-
Monomer Purity: Ensure the TFE monomer is of high purity. TFE is often produced on-site for immediate use because it is hazardous to transport.[15] Impurities from the synthesis of TFE (from chloroform and hydrogen fluoride) can inhibit polymerization.[15][16]
-
Troubleshooting Workflow: Identifying the Source of Instability in PTFE
Caption: Troubleshooting workflow for low yield and instability in PTFE synthesis.
Troubleshooting Guide: Fluorinated Ethylene Propylene (FEP) & Perfluoroalkoxy Alkane (PFA)
Q: My FEP/PFA copolymer is discolored and contains gels. Thermal analysis (TGA/DSC) shows a broad melting point and early decomposition. What went wrong?
A: These symptoms typically indicate issues with comonomer incorporation, side reactions from unstable end groups, or thermal degradation during polymerization/processing. FEP is a copolymer of TFE and hexafluoropropylene (HFP)[17][18], while PFA is a copolymer of TFE and a perfluoroalkyl vinyl ether (PAVE).[19]
Probable Cause 1: Thermal Degradation and Off-Gassing
-
Causality: The processing temperatures for FEP and PFA are high, approaching their degradation temperatures. Overheating can cleave the polymer backbone and generate highly toxic byproducts like perfluoroisobutylene (PFIB) and hydrogen fluoride (HF).[1][20] PFIB is a major concern, especially for FEP, and can form at temperatures as low as 360°C.[1] This degradation lowers molecular weight, broadens its distribution, and creates bubbles or voids from off-gassing.
-
Solution Protocol:
-
Strict Temperature Control: Calibrate all heating equipment. The polymer melt temperature should be monitored directly, as equipment setpoints can be misleading.[2] Maintain processing temperatures within the manufacturer's recommended window, ensuring they do not exceed the onset of significant thermal decomposition.[3]
-
Minimize Residence Time: Reduce the time the molten polymer spends at high temperatures in processing equipment like extruders to limit the extent of degradation.
-
Ventilation: Always process these polymers in a well-ventilated area with local exhaust to safely remove any toxic fumes.[1]
-
Probable Cause 2: Unstable End Groups
-
Causality: Similar to PTFE, FEP and PFA can have unstable end groups (e.g., -COOH, -COF) after polymerization.[5] These can react at high processing temperatures, causing chain scission, discoloration, and gas evolution, leading to product defects.
-
Solution Protocol:
-
Post-Polymerization Finishing: Implement a finishing step to stabilize the end groups. A common industrial practice is fluorination, where the polymer is treated with elemental fluorine gas under controlled conditions to convert unstable end groups into highly stable -CF₃ groups.[5]
-
Melt Extrusion with Devolatilization: Perform melt extrusion under vacuum. This helps to remove volatile byproducts formed from the decomposition of end groups, improving the quality and stability of the final pellets.[5]
-
Data Summary: Common Byproducts from Thermal Degradation
| Polymer | Processing Temp. Range (°C) | Major Thermal Decomposition Byproducts | Citation(s) |
| PTFE | 330 - 380 | Tetrafluoroethylene (TFE), Carbonyl Fluoride (COF₂), Hydrogen Fluoride (HF), Perfluoroisobutylene (PFIB) at >475°C | [2][4] |
| FEP | 280 - 380 | Perfluoroisobutylene (PFIB), Hydrogen Fluoride (HF), Hexafluoropropylene (HFP) | [1][11] |
| PFA | 320 - 420 | Perfluoroisobutylene (PFIB), Hydrogen Fluoride (HF), Perfluoroalkyl Vinyl Ether (PAVE) monomer | [20] |
| PVDF | 200 - 270 | Hydrogen Fluoride (HF) via dehydrofluorination | [21] |
Troubleshooting Guide: Polyvinylidene Fluoride (PVDF)
Q: My PVDF product is brittle and has a yellowish tint, especially after heat treatment. What is the cause and how can I prevent it?
A: This is a classic sign of dehydrofluorination, a common degradation pathway for PVDF.[21] PVDF's structure, [CH₂-CF₂]n, contains hydrogen atoms, making it susceptible to elimination reactions that do not occur in perfluorinated polymers like PTFE.[22]
Probable Cause: Dehydrofluorination
-
Causality: When exposed to heat or basic conditions, PVDF can undergo an elimination reaction where hydrogen fluoride (HF) is removed from adjacent carbon atoms. This creates carbon-carbon double bonds (C=C) in the polymer backbone.[21] The formation of these conjugated double bonds (polyene structures) is responsible for the yellow-to-brown discoloration. This structural change disrupts the polymer's crystallinity and leads to embrittlement.
-
Solution Protocol:
-
Avoid Basic Media: During synthesis and processing, avoid exposure to basic substances (e.g., amines, strong alkalis) which can catalyze dehydrofluorination. Ensure all reagents and solvents are neutral.
-
Precise Thermal Control: While PVDF is melt-processable, avoid excessive temperatures or prolonged heating times. The risk of dehydrofluorination increases significantly with temperature.
-
Use of Stabilizers: For applications requiring high-temperature exposure, consider incorporating thermal stabilizers into the PVDF formulation. Acid scavengers like certain metal oxides can neutralize trace amounts of HF that might be generated, preventing it from catalyzing further degradation.
-
Mechanism Diagram: PVDF Dehydrofluorination
Caption: Dehydrofluorination of PVDF leads to double bonds and HF elimination.
Part 3: References
-
Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Journal of Polymer Science Part A: Polymer Chemistry, 47(19), 5031-5058.
-
Arvaniti, O. S., & Stasinakis, A. S. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Environmental Science and Pollution Research, 29(19), 28415-28425.
-
Chemours. (2023). Manufacturing of Fluoropolymers – An Alternative Proposal for Managing The Risk. Toxic Docs.
-
Kärrman, A., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 25(12), 1963-1972.
-
Chengdu Fluorinchem New Material Co., Ltd. (n.d.). What Are the Processing Procedures of FEP Dispersion?
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Perfluoro-1-butene Based Elastomers.
-
Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins.
-
Wikipedia. (n.d.). Polytetrafluoroethylene.
-
Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, 6(1), 45-58.
-
Marshall, J. E., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 13(16), 2756.
-
Jordaan, J. H. L. (2018). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. University of Pretoria.
-
Ameduri, B. (2013). Update on fluoroelastomers: From perfluoroelastomers to fluorosilicones and fluorophosphazenes. Macromolecular Symposia, 327(1), 1-13.
-
Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 32(3), 224-227.
-
Abeykoon, C., et al. (2019). Processing of High-Performance Fluoropolymers by Additive Manufacturing. Nottingham ePrints.
-
YouTube. (2023). Perfluoroalkoxy Alkane (PFA): A High-Performance Fluoropolymer in Modern Materials Chemistry.
-
US Patent No. US20040127651A1. (2004). Reaction of fluoropolymer melts.
-
The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
-
Fluoropolymers Division, The Society of the Plastics Industry, Inc. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs.
-
YouTube. (2024). Fluoropolymer webinar: Insights from the OECD, science updates and safer alternatives in focus.
-
Chemours. (n.d.). “What Way Forward For Fluoropolymers, Fluoromonomers & fluorinated Polymerization Aids?”. Toxic Docs.
-
Kärrman, A., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts.
-
Orion Industries, Ltd. (n.d.). How is PTFE (Teflon®) Made?
-
DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.
-
ResearchGate. (n.d.). Elimination reactions undergone by PVDF, resulting in the expulsion of HF from the polymer.
-
Wikipedia. (n.d.). Fluorinated ethylene propylene.
-
YouTube. (2023). How Is Teflon Synthesized? - Chemistry For Everyone.
-
Alfa Chemistry. (n.d.). Perfluoroelastomer (FFKM).
-
Fluorogistx. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
-
Alfa Chemistry. (n.d.). Manufacturing of PTFE.
-
Kili, T. (2016). The Synthesis and Characterisation of Fluorinated Ethylene Propylene (FEP) Copolymers. University of Pretoria.
-
Niche Fluoropolymer Products. (n.d.). Safety and Repair Guidelines.
-
Chemistry LibreTexts. (2020). 18.5: Radical Polymerization of Alkenes, Polymers.
-
YouTube. (2023). How Is PVDF Used To Create Membranes? - Chemistry For Everyone.
-
ACS Publications. (n.d.). Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid. Industrial & Engineering Chemistry Research.
-
MDPI. (n.d.). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers.
-
Lohmann, R., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology, 54(24), 15593-15595.
-
Kili, T. (2016). THE SYNTHESIS AND CHARACTERISATION OF FLUORINATED ETHYLENE PROPYLENE (FEP) COPOLYMERS. University of Pretoria.
-
ResearchGate. (2017). Innovative Poly (Vinylidene Fluoride) (PVDF) Electrospun Nanofiber Membrane Preparation Using DMSO as a Low Toxicity Solvent.
-
Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Polymers, 13(11), 1787.
-
Gallagher Fluid Seals. (2017). Introduction to Perfluoroelastomers - Part 1.
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization.
-
Zeus. (n.d.). New Focus on FEP.
-
YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization.
-
ResearchGate. (n.d.). Chapter 6: Commercial Synthesis and Applications of Poly(Vinylidene Fluoride).
References
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. theic2.org [theic2.org]
- 3. fluorogistx.com [fluorogistx.com]
- 4. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 5. US20040127651A1 - Reaction of fluoropolymer melts - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 15. How is PTFE (Teflon®) Made? | Orion Industries, Ltd. [orioncoat.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Fluorinated ethylene propylene - Wikipedia [en.wikipedia.org]
- 18. zeusinc.com [zeusinc.com]
- 19. What Are the Processing Procedures of FEP Dispersion? - CHENGDU FLUORINCHEM NEW MATERIAL CO., LTD. [fluoropolymer-resin.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid polymerization during (2,2,2-Trifluoroethyl)oxirane reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2,2,2-Trifluoroethyl)oxirane, a valuable but reactive building block in modern synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its use, primarily the prevention of undesired polymerization during ring-opening reactions. We will explore the underlying mechanisms of this side reaction and provide actionable strategies and protocols to ensure high yields of your desired product.
Introduction: The Polymerization Challenge
This compound, also known as 3,3,3-Trifluoro-1,2-epoxypropane, is an epoxide functionalized with a potent electron-withdrawing trifluoroethyl group.[1] This electronic feature significantly influences its reactivity. While the strained three-membered ring is primed for nucleophilic attack, it is also highly susceptible to both cationic and anionic ring-opening polymerization (ROP), which can drastically reduce the yield of the desired monomeric product and complicate purification.[2][3][4] Understanding the triggers for these polymerization pathways is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to polymerization?
A1: The high susceptibility to polymerization stems from two main factors:
-
Ring Strain: Like all epoxides, the three-membered ring has significant angle strain (approx. 13 kcal/mol), providing a strong thermodynamic driving force for ring-opening.[5]
-
Electronic Effects: The strongly electron-withdrawing CF₃ group makes the adjacent carbons highly electrophilic and susceptible to nucleophilic attack. More importantly, it can stabilize both cationic and anionic intermediates that propagate polymerization. Trace amounts of acid can protonate the epoxide oxygen, creating a highly reactive tertiary carbocationic species that rapidly polymerizes (Cationic ROP).[2][6] Conversely, strong nucleophiles or bases can initiate a chain reaction by creating an alkoxide that proceeds to attack subsequent epoxide monomers (Anionic ROP).[3][7]
Q2: What are the visible signs of polymerization in my reaction?
A2: The most common indicators that undesired polymerization is occurring include:
-
A sudden, often exothermic, increase in reaction temperature.
-
The reaction mixture becoming viscous, cloudy, or solidifying into a gel or waxy precipitate.[8]
-
Analysis of the crude product (e.g., by NMR or GC-MS) showing a low yield of the desired product alongside a high molecular weight smear or oligomeric distribution.
Q3: Can I use acidic conditions for the ring-opening reaction?
A3: It is strongly discouraged. This compound is exceptionally sensitive to acid. Trace amounts of protic or Lewis acids can initiate rapid and often uncontrollable cationic polymerization.[2][9][10] If your desired transformation requires acidic catalysis, the reaction must be performed under extremely dilute conditions, at very low temperatures, and with slow addition of reagents. However, exploring alternative, non-acidic routes is the preferred strategy.
Q4: Is it necessary to purify the this compound before use?
A4: Yes, it is highly recommended. Commercial this compound may contain trace acidic or water impurities from its synthesis or storage, which can initiate polymerization. Purification by distillation under an inert atmosphere, preferably over a non-nucleophilic drying agent like calcium hydride (CaH₂), is a critical preliminary step for sensitive reactions.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section provides a systematic approach to troubleshooting when you encounter polymerization.
Problem 1: Reaction solidifies or becomes highly viscous upon addition of a reagent.
This is a classic sign of rapid, uncontrolled polymerization. The troubleshooting approach depends on the nature of the reagents being used.
Troubleshooting Workflow for Uncontrolled Polymerization
Caption: Troubleshooting workflow for rapid polymerization events.
Causality & Mitigation Strategies:
-
If using acidic reagents (or reagents with acidic impurities): You have initiated cationic ring-opening polymerization.[6] The protonated epoxide is a potent electrophile that reacts faster with another monomer than with your intended nucleophile.
-
Solution: Rigorously dry all solvents and reagents. Ensure all glassware is flame-dried under vacuum and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Consider adding a hindered, non-nucleophilic base like Proton Sponge® to scavenge trace acid.
-
-
If using strong nucleophiles/bases (e.g., organolithiums, Grignards, alkoxides): You have initiated anionic ring-opening polymerization.[3][11] The initial ring-opening creates an alkoxide intermediate which is itself a strong nucleophile for the next epoxide monomer. If the concentration of the initiator or the temperature is too high, polymerization will outcompete the desired single addition.
-
Solution: The key is to control the rate and concentration.
-
Lower the Temperature: Perform the reaction at low temperatures (-40 °C to -78 °C) to decrease the rate of polymerization.
-
Use Inverse Addition: Add the this compound solution slowly to a dilute solution of the nucleophile. This keeps the concentration of the epoxide low at all times, favoring the reaction with the primary nucleophile over propagation.
-
Solvent Choice: Use polar aprotic solvents like THF or Diethyl Ether, which can help stabilize the intermediates without promoting polymerization as aggressively as more coordinating solvents might.[12]
-
-
Problem 2: Low yield of desired product with significant oligomeric byproducts observed during workup.
This indicates that polymerization is occurring at a slower, more controlled rate throughout the reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Starting Material | The commercial epoxide contains trace impurities (e.g., water, HCl) that slowly initiate polymerization over the course of the reaction. | Purify the epoxide immediately before use. Distill from a small amount of CaH₂ under an inert atmosphere. Store the purified epoxide at low temperature over molecular sieves and use within a short timeframe. |
| Slow Degradation of Reagents/Solvents | Solvents like THF can generate peroxides upon storage, which can lead to radical or other side reactions.[8] Reagents may degrade to release acidic or basic species. | Use freshly purified and distilled solvents. Test for peroxides in ethereal solvents. Use high-purity, freshly opened reagents whenever possible. |
| Reaction Temperature Too High | Even if the initial reaction is controlled, maintaining it at room temperature or elevated temperatures for extended periods can provide the activation energy needed for the slower polymerization process. | Maintain low temperature throughout the reaction. Monitor by TLC or in-situ IR and quench the reaction as soon as the starting material is consumed. Avoid letting the reaction warm to room temperature for long periods if polymerization is a known issue. |
| Incorrect Stoichiometry | Using a large excess of the epoxide relative to the nucleophile can drive polymerization once the primary nucleophile is consumed. | Use a slight excess (1.05-1.2 equivalents) of the nucleophile or add the epoxide in batches, monitoring for consumption between additions. This ensures the epoxide is more likely to encounter the desired reactant. |
Validated Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes the removal of potential acidic or water impurities that can initiate polymerization.
-
Setup: Assemble a distillation apparatus. All glassware must be flame-dried under vacuum and maintained under a positive pressure of Argon or Nitrogen.
-
Drying Agent: Add a small amount of calcium hydride (CaH₂) (approx. 1-2 g per 50 mL of epoxide) to the distillation flask.
-
Distillation: Transfer the commercial this compound to the flask. Heat the flask gently using an oil bath.
-
Collection: Collect the fraction boiling at the expected temperature (approx. 81-82 °C). The receiver flask should be cooled in an ice bath to minimize vapor loss.
-
Storage: The freshly distilled epoxide should be used immediately for best results. If short-term storage is necessary, place it in a sealed flask with activated 3Å molecular sieves under an Argon atmosphere and store in a refrigerator.
Protocol 2: Nucleophilic Ring-Opening with an Amine (Minimizing Polymerization)
This protocol illustrates the "inverse addition" and low-temperature techniques for reacting a nucleophile to suppress anionic polymerization.
Workflow for Controlled Nucleophilic Addition
Caption: Experimental workflow for suppressing polymerization.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under Argon, dissolve your amine nucleophile (1.0 eq) in anhydrous THF to make a 0.2 M solution.
-
Cooling: Cool the stirred amine solution to -40 °C using an acetonitrile/dry ice bath.
-
Epoxide Addition: Prepare a separate solution of freshly distilled this compound (1.1 eq) in anhydrous THF. Using a syringe pump, add the epoxide solution dropwise to the cold amine solution over 1-2 hours. A slow, controlled addition is critical.
-
Monitoring: After the addition is complete, allow the reaction to stir at -40 °C. Monitor the consumption of the starting amine by TLC.
-
Quenching: Once the amine is consumed, quench the reaction at low temperature by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography to isolate the desired amino alcohol.[13]
By adhering to these principles of high purity, low temperature, and controlled reagent addition, researchers can successfully employ this compound in their synthetic campaigns while effectively mitigating the pervasive issue of polymerization.
References
- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. research.utwente.nl [research.utwente.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sartomer.arkema.com [sartomer.arkema.com]
- 7. Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DSpace [cora.ucc.ie]
Technical Support Center: Handling & Storage of Thermally Sensitive Fluorinated Epoxides
Welcome to the technical support center for thermally sensitive fluorinated epoxides. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive and valuable compounds. The unique properties imparted by fluorine atoms—such as altered reactivity, metabolic stability, and lipophilicity—make these epoxides essential building blocks in modern chemistry.[1][2] However, their thermal sensitivity necessitates meticulous handling and storage protocols to ensure their integrity and prevent hazardous decomposition.
This document moves beyond a simple checklist to provide the causal reasoning behind each recommendation, empowering you to make informed decisions during your experiments.
Section 1: Core Principles & Inherent Risks
FAQ 1: What makes fluorinated epoxides "thermally sensitive"?
The thermal sensitivity of fluorinated epoxides arises from a combination of factors:
-
Ring Strain: Like all epoxides, the three-membered oxirane ring is highly strained and possesses significant potential energy, making it susceptible to ring-opening reactions.[3]
-
Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine atoms can polarize the C-C and C-O bonds within the epoxide ring.[4] This polarization enhances the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack, which can be initiated by trace impurities or decomposition products, often accelerated by heat.
-
Decomposition Pathways: Thermal energy can initiate decomposition, which can be auto-catalytic. The decomposition of fluoropolymers, for instance, can release hazardous substances like hydrogen fluoride (HF) and various fluoroalkenes upon heating.[5] While your epoxide is not a polymer, analogous decomposition pathways can exist, especially at elevated temperatures.
Understanding these principles is the foundation of safe handling. The primary goal is to prevent the initiation of decomposition by rigorously controlling the compound's thermal environment from the moment it is received.
Section 2: Receiving, Inspection, and Cold Chain Management
Maintaining the cold chain is critical. A temperature excursion during transit can compromise an entire batch before it even reaches your lab.
Workflow: Cold Chain Management for Incoming Shipments
The following workflow outlines the decision-making process upon receiving a new shipment of a thermally sensitive fluorinated epoxide.
Caption: Workflow for receiving and verifying the cold chain integrity of thermally sensitive compounds.
FAQ 2: The temperature logger shows a brief spike above the recommended temperature. Is the material still usable?
This is a critical question without a simple "yes" or "no" answer. The impact of a thermal excursion depends on its magnitude and duration.
-
Causality: A brief, minor spike may not initiate significant decomposition. However, for highly reactive epoxides, even a short period at a higher temperature can be enough to generate trace amounts of impurities (e.g., hydrolyzed byproducts) that can catalyze further degradation over time, even at the correct storage temperature.
-
Self-Validating Action: Do not assume the material is viable. Quarantine the epoxide at its recommended storage temperature immediately. Contact the supplier with the temperature data; they may have stability data for such scenarios. Before any use, you must perform a quality control analysis. A common method is High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks compared to a reference chromatogram.[6][7]
Section 3: Storage Protocols
Long-term stability is achievable only under strictly controlled conditions. The appropriate storage temperature is dictated by the specific structure and reactivity of the fluorinated epoxide.
Table 1: Recommended Storage Conditions for Thermally Sensitive Fluorinated Epoxides
| Epoxide Class | Example Structure | Recommended Temp. Range | Rationale & Key Considerations |
| Simple Aliphatic | 2-(Trifluoromethyl)oxirane | 2°C to 8°C | Lower reactivity allows for standard refrigeration. Shelf life is typically limited; always check the expiration date.[8] |
| Complex/Polyfunctional | Fluorinated bis-epoxides | -20°C to -40°C | Multiple reactive sites increase the potential for intermolecular reactions and degradation. A standard freezer prevents slow degradation. |
| Highly Reactive/Strained | Perfluorinated epoxides | -70°C to -80°C (Ultra-Low) | The high degree of fluorination significantly increases the electrophilicity of the epoxide ring, making it extremely reactive. Ultra-low temperatures are essential to minimize kinetic energy and prevent decomposition.[4] |
| Critical Intermediates | Custom synthons for drug discovery | ≤ -150°C (Cryogenic) | For irreplaceable or highly unstable intermediates, cryogenic storage (liquid nitrogen vapor phase) effectively halts all chemical degradation pathways by freezing the system.[9][10][11] This is the highest level of assurance for long-term stability. |
FAQ 3: My freezer failed overnight. What should I do?
Treat this situation exactly like a shipping excursion.
-
Assess the Damage: Note the maximum temperature reached and the duration of the failure.
-
Relocate: Immediately move the material to a functioning freezer at the correct temperature.
-
Quarantine & Re-Validate: Label the material as "Potentially Compromised." Do not use it in any experiment until its purity has been re-validated via analytical methods like HPLC or NMR spectroscopy.[6][12] The goal is to verify that the main peak is undiminished and no significant new peaks have appeared.
Section 4: Safe Handling & Experimental Use
Handling these compounds requires preventing both contamination of the material and exposure to the researcher. Epoxides, in general, are known skin irritants and sensitizers.[13][14][15]
Protocol 1: Safe Aliquoting of a Fluorinated Epoxide under Inert Atmosphere
This protocol is designed to prevent the introduction of atmospheric moisture, which can cause hydrolysis, and to protect the user.
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often insufficient; consider thicker butyl or neoprene gloves).[14][16]
-
Ensure all glassware (syringes, needles, vials) is oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Allow the main container of the epoxide to equilibrate to the temperature of the inert atmosphere box or fume hood (if working on a Schlenk line) before opening to prevent condensation of atmospheric moisture onto the cold compound. This may take 30-60 minutes.
-
-
Inert Atmosphere Transfer:
-
Work within a glovebox or use a Schlenk line.
-
Puncture the septum of the main container with a needle connected to the inert gas line to create positive pressure.
-
Use a clean, dry syringe to slowly draw the desired volume of the liquid epoxide.
-
-
Aliquoting:
-
Dispense the epoxide into the pre-dried, inert-gas-flushed receiving vial.
-
Seal the receiving vial with a septum cap.
-
Wrap the cap and neck of the vial with Parafilm for an extra barrier.
-
-
Storage of Aliquot:
-
Clearly label the aliquot with the compound name, concentration, date, and your initials.
-
Immediately place the aliquot in its designated storage location (-80°C, etc.).
-
-
Clean-Up:
-
Quench any residual epoxide in the syringe by drawing up a suitable solvent (e.g., isopropanol) and dispensing it into a designated waste container. Repeat three times.[17]
-
Section 5: Troubleshooting Guide
Troubleshooting Logic: Investigating a Failed Reaction
When a reaction involving a fluorinated epoxide gives a low yield or unexpected byproducts, the integrity of the epoxide is a primary suspect.
Caption: Decision tree for troubleshooting reactions involving sensitive fluorinated epoxides.
FAQ 4: I see discoloration or precipitate in my epoxide vial. What is it?
Discoloration (e.g., yellowing) or the formation of solids is a strong visual indicator of decomposition or polymerization.
-
Causality: The precipitate could be a polymer formed by unwanted, trace-initiated ring-opening, or it could be crystallized degradation byproducts. This is a definitive sign that the material's integrity is compromised.
-
Action: Do not use the material. The concentration of the active epoxide is unknown, and the impurities could interfere with your reaction chemistry in unpredictable ways. The material should be quarantined and disposed of according to the protocol below.
Section 6: Deactivation and Disposal
Never dispose of active epoxides in standard waste streams. They must be chemically neutralized ("quenched") first.[18][19]
Protocol 2: Emergency Quenching and Disposal of a Compromised Epoxide
This procedure must be performed in a certified chemical fume hood with appropriate PPE.
-
Preparation:
-
Prepare a reaction flask (at least 10x the volume of the epoxide solution) equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath.
-
-
Dilution (Caution!):
-
Dilute the compromised epoxide by slowly adding it to an inert solvent (like THF or Toluene) in the cooled flask with vigorous stirring. This dissipates heat.
-
-
Quenching:
-
Slowly, dropwise, add a quenching agent. A common and effective method is to add a dilute solution of a nucleophile like isopropanol or ethanol.[17][20]
-
Be vigilant for signs of reaction, such as gas evolution or an increase in temperature. If the reaction becomes too vigorous, stop the addition immediately.
-
-
Final Neutralization:
-
Once the initial vigorous reaction has subsided, cautiously add water dropwise to hydrolyze any remaining reactive species.[21]
-
Finally, neutralize the solution to a pH of ~7 using a dilute acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate), as appropriate.
-
-
Disposal:
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide [comptes-rendus.academie-sciences.fr]
- 5. turi.org [turi.org]
- 6. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. astrochemical.com [astrochemical.com]
- 9. Cryogenic Materials | Research Safety [researchsafety.uky.edu]
- 10. Advances in Cryochemistry: Mechanisms, Reactions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umdearborn.edu [umdearborn.edu]
- 12. researchgate.net [researchgate.net]
- 13. wolverinecoatings.com [wolverinecoatings.com]
- 14. crosslinktech.com [crosslinktech.com]
- 15. epoxies.com [epoxies.com]
- 16. epoxy-europe.eu [epoxy-europe.eu]
- 17. sarponggroup.com [sarponggroup.com]
- 18. prosetepoxy.com [prosetepoxy.com]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of (2,2,2-Trifluoroethyl)oxirane and Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, epoxides are invaluable intermediates due to their high reactivity and versatility in forming a wide range of functionalized molecules.[1][2] Among them, (2,2,2-Trifluoroethyl)oxirane and propylene oxide represent two structurally similar yet electronically distinct building blocks. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to aid in the rational design of synthetic routes and the development of novel therapeutics.
The reactivity of epoxides is primarily driven by the significant ring strain inherent in the three-membered ring, making them susceptible to nucleophilic attack.[1][3] However, the nature of the substituents on the epoxide ring dramatically influences their reactivity through steric and electronic effects.[4] Propylene oxide, with its electron-donating methyl group, and this compound, with its strongly electron-withdrawing trifluoromethyl group, offer a compelling case study in how these effects dictate the outcome of ring-opening reactions.
Electronic and Steric Profiles: A Tale of Two Substituents
The fundamental difference in the reactivity of these two epoxides stems from the disparate electronic nature of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
Propylene Oxide: The methyl group is a weak electron-donating group through an inductive effect. This slightly destabilizes the adjacent carbon atom, making it less electrophilic.
-
This compound: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] This strong inductive effect significantly increases the electrophilicity of the adjacent carbon atoms in the epoxide ring, making them more susceptible to nucleophilic attack.[5][6]
From a steric perspective, both the methyl and the trifluoroethyl groups introduce a degree of steric hindrance at the substituted carbon, influencing the regioselectivity of nucleophilic attack.
Reactivity under Nucleophilic Conditions (Base-Catalyzed or Neutral)
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an Sₙ2 mechanism.[1][3] The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is a crucial aspect to consider.
For propylene oxide , strong nucleophiles preferentially attack the less sterically hindered carbon atom (the primary carbon).[1][3] This is a classic example of sterically controlled Sₙ2 reactivity.
In the case of This compound , the powerful electron-withdrawing effect of the trifluoromethyl group dramatically enhances the electrophilicity of the substituted (secondary) carbon atom. This electronic activation often outweighs the steric hindrance, leading to a higher propensity for nucleophilic attack at this position. Research on similar fluorinated epoxides has shown that the LUMO (Lowest Unoccupied Molecular Orbital) energy level is significantly lowered by the presence of the trifluoromethyl group, making the molecule more reactive towards nucleophiles.[6]
Table 1: Comparison of Reactivity and Regioselectivity in Nucleophilic Ring-Opening
| Feature | Propylene Oxide | This compound | Rationale |
| Overall Reactivity | Moderately reactive | Highly reactive | The strong electron-withdrawing -CF₃ group significantly activates the epoxide ring towards nucleophilic attack.[5][6] |
| Regioselectivity | Attack at the less substituted carbon (Sₙ2) | Attack can occur at the more substituted carbon | The powerful inductive effect of the -CF₃ group makes the adjacent carbon highly electrophilic, often overriding steric considerations.[6] |
Reactivity under Acidic Conditions
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for nucleophilic attack.[7][8] The mechanism of acid-catalyzed ring-opening can be viewed as a hybrid between Sₙ1 and Sₙ2 pathways.[9][10]
For propylene oxide , under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom.[9][10] This is because the transition state has significant carbocation-like character, and the positive charge is better stabilized at the more substituted secondary carbon.
For This compound , the situation is more complex. While protonation of the oxygen still occurs, the powerful electron-withdrawing trifluoromethyl group strongly destabilizes any developing positive charge on the adjacent carbon. This effect would disfavor an Sₙ1-like mechanism. Consequently, the reaction is more likely to proceed through a mechanism with more Sₙ2 character, where the nucleophile attacks the less hindered carbon. However, the enhanced electrophilicity of the substituted carbon due to the -CF₃ group remains a significant factor. The regioselectivity in this case can be highly dependent on the specific nucleophile and reaction conditions.
Diagram 1: Logical Flow of Reactivity Comparison
Caption: Comparison of reaction pathways for propylene oxide and this compound.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively compare the reactivity of this compound and propylene oxide, kinetic studies are essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these epoxides with a model nucleophile, such as an amine, using ¹H NMR spectroscopy.[4]
Protocol: Kinetic Analysis of Epoxide Ring-Opening by ¹H NMR Spectroscopy
Objective: To determine and compare the second-order rate constants for the reaction of propylene oxide and this compound with a primary amine (e.g., benzylamine).
Materials:
-
Propylene oxide
-
This compound
-
Benzylamine
-
Deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amine of known concentration in the chosen deuterated solvent.
-
Prepare separate stock solutions of propylene oxide and this compound of known concentrations in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run. The internal standard is crucial for accurate quantification of reactants over time.
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the amine stock solution and the internal standard stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Causality: Temperature control is critical as reaction rates are highly temperature-dependent.
-
-
Initiation and Data Acquisition:
-
Inject a known volume of the epoxide stock solution into the NMR tube, quickly mix, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Causality: Rapid mixing and immediate data acquisition are necessary to capture the initial stages of the reaction, especially for faster reactions.
-
-
Data Analysis:
-
Integrate the signals corresponding to a non-reacting proton of the epoxide and a proton of the internal standard in each spectrum.
-
Calculate the concentration of the epoxide at each time point by comparing its integral to the integral of the internal standard.
-
Plot the reciprocal of the epoxide concentration (1/[Epoxide]) versus time.
-
The slope of the resulting straight line will be the second-order rate constant (k).
-
Causality: For a second-order reaction, a plot of 1/[Reactant] versus time yields a straight line with a slope equal to the rate constant. This provides a direct measure of the reaction rate.
-
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining epoxide reaction kinetics using NMR spectroscopy.
Conclusion
The comparison between this compound and propylene oxide highlights the profound influence of electronic effects on epoxide reactivity. The strong electron-withdrawing nature of the trifluoromethyl group in this compound renders it significantly more reactive towards nucleophiles compared to propylene oxide. This enhanced reactivity, coupled with altered regioselectivity, provides synthetic chemists with a powerful tool for accessing complex fluorinated molecules. A thorough understanding of these reactivity differences, grounded in experimental data, is paramount for the strategic design of synthetic pathways in pharmaceutical and materials science research.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Reactivity of Fluorinated Oxiranes: (2,2,2-Trifluoroethyl)oxirane vs. 2,2-Bis(trifluoromethyl)oxirane
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Fluorinated epoxides, or oxiranes, are highly valuable building blocks in this endeavor, as their strained three-membered ring is primed for nucleophilic attack, providing a versatile entry point for constructing complex fluorinated molecules.[1][2]
This guide provides an in-depth comparison of the reactivity of two commercially available fluorinated epoxides: (2,2,2-Trifluoroethyl)oxirane and 2,2-Bis(trifluoromethyl)oxirane. While structurally similar, the presence of one versus two trifluoromethyl groups profoundly influences their electronic properties, steric profiles, and, consequently, their reactivity and regioselectivity in ring-opening reactions. Understanding these differences is critical for researchers in selecting the appropriate synthon and optimizing reaction conditions to achieve the desired chemical outcome.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two compounds lies in the degree of fluorination at the carbon adjacent to the oxirane ring.
| Feature | This compound | 2,2-Bis(trifluoromethyl)oxirane |
| Structure | ||
| CAS Number | --INVALID-LINK--[3][4] | --INVALID-LINK--[5][6] |
| Molecular Formula | C₄H₅F₃O[3][4] | C₄H₂F₆O[5][6][7] |
| Molecular Weight | 126.08 g/mol [3][4] | 180.05 g/mol [5][6][7] |
| Key Feature | Asymmetric, monosubstituted oxirane with a CF₃ group on the side chain. | Gem-disubstituted oxirane with two CF₃ groups directly on the ring. |
Comparative Reactivity Analysis
The reactivity of an epoxide is principally governed by ring strain, steric hindrance, and the electronic effects of its substituents.[8] The powerful electron-withdrawing nature of the trifluoromethyl group is the dominant factor differentiating these two molecules.
Electronic Effects and Electrophilicity
-
2,2-Bis(trifluoromethyl)oxirane: The two geminal CF₃ groups exert a profound inductive effect, withdrawing electron density from the C2 carbon of the oxirane ring. This makes the C2 position exceptionally electrophilic. Density Functional Theory (DFT) studies have shown that this strong electron-withdrawing effect leads to a lengthening and weakening of the adjacent C2-O bond.[9]
-
This compound: The single CF₃ group is β to the oxirane ring. Its electron-withdrawing effect is transmitted through the ethyl chain, making the C2 carbon electrophilic, but to a significantly lesser extent than in the bis-trifluoromethyl analogue.
This electronic difference dictates that 2,2-Bis(trifluoromethyl)oxirane is inherently more reactive toward nucleophiles due to the highly activated nature of its oxirane ring.[7]
Regioselectivity of Nucleophilic Ring-Opening
The site of nucleophilic attack (regioselectivity) is a critical consideration and is highly dependent on both the epoxide's substitution pattern and the reaction conditions (i.e., acidic vs. basic/neutral).[10][11][12]
1. Basic or Neutral Conditions (Sₙ2-like Mechanism)
Under basic or neutral conditions, the ring-opening follows an Sₙ2-type mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, displacing the oxygen.[10][13] In this scenario, steric hindrance is the primary controlling factor.[8][12]
-
This compound: As a typical asymmetrically substituted epoxide, nucleophilic attack is expected to occur at the less sterically hindered C3 carbon . This leads to the formation of a secondary alcohol.
-
2,2-Bis(trifluoromethyl)oxirane: Despite the extreme electrophilicity of the C2 carbon, it is sterically shielded by the two bulky CF₃ groups. Consequently, nucleophilic attack occurs exclusively and regioselectively at the less hindered C3 (CH₂) position .[9] This reaction proceeds readily with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles to yield tertiary alcohols of the structure NuCH₂C(CF₃)₂OH.[9] This outcome is a classic example where electronic activation directs reactivity, but steric factors control the point of attack.
2. Acidic Conditions (Sₙ1-like Mechanism)
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[14][15] The reaction then proceeds through a transition state with significant carbocation character (Sₙ1-like).[10][16] The nucleophile preferentially attacks the carbon atom that can best stabilize the developing positive charge.[11][14]
-
This compound: The nucleophile will attack the more substituted C2 carbon , as this position can better stabilize the partial positive charge. The adjacent electron-withdrawing CF₃CH₂- group, however, will destabilize this carbocationic character, potentially slowing the reaction compared to non-fluorinated analogues.
-
2,2-Bis(trifluoromethyl)oxirane: Protonation creates a highly unstable tertiary carbocationic center at C2, which is severely destabilized by the two adjacent electron-withdrawing CF₃ groups. However, the reaction is still highly regioselective. The reaction with strong acids (HX) proceeds under mild conditions to form XCH₂C(CF₃)₂OH, indicating that even under these conditions, the nucleophile attacks the C3 position.[9] This suggests that the C2-O bond breaks to form a stabilized tertiary alcohol product, with the nucleophile still attacking the sterically accessible C3.
Caption: Reaction pathways for fluorinated oxiranes under different conditions.
Experimental Protocol: Comparative Kinetic Analysis
To quantify the reactivity difference, a comparative kinetic study can be performed by monitoring the rate of epoxide consumption upon reaction with a nucleophile. This protocol uses ¹⁹F NMR spectroscopy, which provides a clean background and high sensitivity for fluorine-containing molecules.
Objective: To determine the second-order rate constants for the reaction of this compound and 2,2-Bis(trifluoromethyl)oxirane with a model nucleophile, piperidine.
Materials:
-
This compound (≥98%)
-
2,2-Bis(trifluoromethyl)oxirane (≥98%)
-
Piperidine (≥99%)
-
Trifluorotoluene (internal standard, ≥99%)
-
Acetonitrile-d₃ (CD₃CN, deuterated solvent)
-
NMR tubes
-
Constant temperature NMR probe or water bath
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Bis(trifluoromethyl)oxirane | C4H2F6O | CID 11469419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 31898-68-7: 2,2-Bis(trifluoromethyl)oxirane [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. aliphatic nucleophilic substitution [faculty.csbsju.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 16. echemi.com [echemi.com]
Spectroscopic comparison of fluorinated vs. non-fluorinated epoxides
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Epoxides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, epoxides are indispensable building blocks. Their inherent ring strain makes them versatile intermediates for a vast array of chemical transformations. The strategic introduction of fluorine into organic molecules—a practice known as fluorination—imparts unique and often highly desirable properties, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics. Consequently, fluorinated epoxides have emerged as critical components in pharmaceuticals, advanced polymers, and specialty chemicals.
The successful synthesis and application of these molecules hinge on precise analytical characterization. While non-fluorinated and fluorinated epoxides share a common three-membered ring, the presence of fluorine—the most electronegative element—profoundly alters their electronic structure. These alterations manifest as distinct and diagnostic signatures across various spectroscopic techniques. This guide provides an in-depth comparison of these signatures, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to equip researchers with the knowledge to unambiguously identify and characterize these two classes of compounds.
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between fluorinated and non-fluorinated epoxides. The comparison extends beyond standard proton (¹H) and carbon (¹³C) NMR to include fluorine (¹⁹F) NMR, a highly sensitive and informative technique.
The Influence of Fluorine on ¹H and ¹³C NMR Spectra
The potent electron-withdrawing (inductive) effect of fluorine atoms dramatically influences the chemical environment of nearby protons and carbons.
-
¹H NMR: Protons on or adjacent to the epoxide ring in non-fluorinated systems typically resonate in the 2.5–3.5 ppm range.[1][2] When fluorine is introduced, nearby protons are significantly deshielded, causing their signals to shift downfield to a higher ppm value. The magnitude of this shift depends on the proximity and number of fluorine atoms. Furthermore, spin-spin coupling between ¹H and ¹⁹F nuclei (²JHF, ³JHF) introduces additional signal splitting, providing invaluable structural information.
-
¹³C NMR: Epoxide carbons in non-fluorinated compounds typically appear in the 45–55 ppm region.[3] Fluorination causes a pronounced downfield shift for the carbon atoms. A carbon directly bonded to fluorine will experience the largest shift, while carbons two or three bonds away will also be affected, albeit to a lesser extent.
¹⁹F NMR: The Definitive Signature
¹⁹F NMR is the premier technique for characterizing fluorinated compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive.[4] Its key advantage is the vast chemical shift range—over 800 ppm—which provides exquisite resolution and minimizes signal overlap, a common issue in ¹H NMR.[4][5] The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a precise probe of molecular structure.[5]
-
Chemical Shift: The specific chemical shift in ¹⁹F NMR can indicate whether the fluorine is part of a -CF, -CF₂, or -CF₃ group and its position relative to the epoxide ring and other functional groups.
-
Coupling: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide through-bond connectivity information, aiding in the complete structural assignment.
Data Summary: Comparative NMR Chemical Shifts
| Spectroscopy | Non-Fluorinated Epoxide (e.g., Propylene Oxide) | Fluorinated Epoxide (e.g., 3,3,3-Trifluoro-1,2-epoxypropane) | Causality of Difference |
| ¹H NMR | ~2.5 - 3.1 ppm[1] | ~2.8 - 3.6 ppm | Strong deshielding of protons by the electron-withdrawing CF₃ group. |
| ¹³C NMR | ~47 - 52 ppm[3] | C-O: ~50 - 55 ppmC-CF₃: ~75 - 80 ppm (quartet due to ¹JCF) | Inductive effect of fluorine deshields adjacent carbons. |
| ¹⁹F NMR | Not Applicable | ~ -65 to -75 ppm (relative to CFCl₃) | The specific chemical environment of the CF₃ group attached to the epoxide ring.[4] |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules. While non-fluorinated epoxides have characteristic peaks, the introduction of fluorine adds new, strong absorptions that serve as clear diagnostic markers.
-
Non-Fluorinated Epoxides: These compounds are identified by characteristic epoxide ring vibrations. These include a symmetric ring "breathing" mode near 1250 cm⁻¹, an asymmetric ring deformation (strong) near 950–815 cm⁻¹, and a symmetric ring deformation (strong) near 880–750 cm⁻¹.[6][7]
-
Fluorinated Epoxides: The most significant difference is the appearance of intense C-F stretching bands in the 1000–1400 cm⁻¹ region. These bands are often the strongest in the spectrum and provide definitive evidence of fluorination. The electron-withdrawing nature of fluorine can also slightly shift the frequencies of the epoxide ring vibrations.[8]
Data Summary: Comparative IR Absorption Frequencies
| Vibrational Mode | Non-Fluorinated Epoxide | Fluorinated Epoxide | Significance |
| C-H Stretch | 2900 - 3050 cm⁻¹ | 2900 - 3050 cm⁻¹ | Generally present in both, unless perfluorinated. |
| Epoxide Ring "Breathing" | ~1250 cm⁻¹[7] | ~1250 - 1280 cm⁻¹ | Minor shifts may occur due to electronic effects. |
| Asymmetric Ring Deformation | 950 - 815 cm⁻¹ (Strong)[6] | 950 - 815 cm⁻¹ (Strong) | A key indicator of the epoxide ring. |
| C-F Stretch | Not Applicable | 1000 - 1400 cm⁻¹ (Very Strong) | Unambiguous evidence of fluorination. |
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information on molecular weight and structure by analyzing the fragmentation of ionized molecules. The high bond strength of C-F and the stability of fluorinated fragments lead to distinct fragmentation patterns for fluorinated epoxides.
-
Non-Fluorinated Epoxides: Typically undergo α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening fragmentations.
-
Fluorinated Epoxides: Fragmentation is dominated by the fluorine substituents. Common fragmentation pathways include the loss of F• (19 Da) or HF (20 Da).[9] For molecules containing a trifluoromethyl (-CF₃) group, the formation of the highly stable CF₃⁺ cation (m/z = 69) is a very common and often abundant peak.[10] The molecular ion peak (M⁺) in perfluorinated compounds can be weak or absent entirely.[10]
Data Summary: Common Mass Spectrometry Fragments
| Ion Type | Non-Fluorinated Epoxide | Fluorinated Epoxide | Diagnostic Value |
| Molecular Ion (M⁺) | Typically observable | Can be weak or absent, especially in highly fluorinated compounds. | Provides molecular weight. |
| Characteristic Fragments | α-cleavage products | [M-F]⁺, [M-HF]⁺ | Indicates the presence and sometimes position of fluorine. |
| Base Peak | Varies (often α-cleavage ion) | Often CF₃⁺ (m/z = 69) for trifluoromethylated compounds.[10] | A hallmark of the -CF₃ group. |
Visualizing the Concepts
Experimental Protocols
Trustworthy data begins with robust and validated protocols. The following are generalized step-by-step methodologies for the characterization of an unknown epoxide sample.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the epoxide sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is common. For ¹⁹F NMR, a known fluorinated compound like hexafluorobenzene (-164.9 ppm) can be used as an internal reference.[11]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all expected signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be large (~250 ppm) to ensure all fluorine signals are captured.
-
Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the internal standard. Integrate signals to determine relative ratios of nuclei.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place 1-2 drops of the liquid epoxide sample directly onto the ATR crystal, ensuring it is fully covered. For solid samples, press the powder firmly onto the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: The acquired spectrum will be automatically ratioed against the background. Identify key functional group frequencies, paying close attention to the 1000-1400 cm⁻¹ region for C-F bonds and the fingerprint region for epoxide ring vibrations.
Conclusion
The decision to fluorinate an epoxide is a strategic one, designed to achieve specific performance characteristics. Verifying the outcome of this strategy requires a detailed and multi-faceted analytical approach. The differences between fluorinated and non-fluorinated epoxides are not subtle; they are clear, quantifiable, and mechanistically understood.
-
In NMR , fluorination causes predictable downfield shifts in ¹H and ¹³C spectra and, most importantly, generates powerful diagnostic signals in ¹⁹F NMR.
-
In IR , the presence of strong C-F stretching bands provides an unmistakable fingerprint of fluorination.
-
In MS , fragmentation patterns are altered, with losses of F/HF and the appearance of characteristic fluorinated ions like CF₃⁺ serving as key identifiers.
By leveraging the complementary nature of these techniques, researchers can confidently determine the structure, confirm the identity, and assess the purity of their epoxide materials, ensuring the integrity of their research and the quality of their final products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. marinelipids.ca [marinelipids.ca]
- 3. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of (2,2,2-Trifluoroethyl)oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating potency, metabolic stability, and bioavailability. This guide provides an in-depth comparison of the biological activities of compounds derived from (2,2,2-trifluoroethyl)oxirane and its structural congeners, highlighting the profound impact of the trifluoromethyl moiety. We will delve into their applications in anticancer, antiviral, and enzyme inhibitory contexts, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Power of Trifluorination: More Than Just a Fluorine Atom
The introduction of a trifluoromethyl group, a key feature of derivatives from this compound, imparts a unique set of physicochemical properties to a molecule. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity, basicity, and reactivity of neighboring functional groups. Furthermore, the CF₃ group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach its biological target. Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s, thereby increasing the compound's in vivo half-life.
A Tale of Two Molecules: The Impact of the Trifluoromethyl Group on BACE1 Inhibition
A compelling example of the trifluoromethyl advantage can be seen in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. A study on 1,3-oxazine-based BACE1 inhibitors provides a direct head-to-head comparison of a trifluoromethylated compound and its non-fluorinated analog.
The trifluoromethyl-substituted oxazine 89 demonstrated potent and brain-penetrant BACE1 inhibition, leading to a significant reduction of amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) of rats at oral doses as low as 1 mg/kg. This effect was sustained, with notable Aβ reduction even after 24 hours. In stark contrast, its non-fluorinated counterpart, compound 1b , was found to be virtually inactive in vivo.[1] This dramatic difference underscores the critical role of the trifluoromethyl group in enhancing the pharmacological profile of these inhibitors, likely by improving metabolic stability and target engagement.
Comparative Data: BACE1 Inhibitors
| Compound | Key Structural Feature | In Vivo Efficacy (Rat Model) |
| Oxazine 89 | Trifluoromethyl (CF₃) group | Significant reduction of CSF Aβ40 and Aβ42 at 1 mg/kg oral dose |
| Oxazine 1b | No trifluoromethyl group | Virtually inactive in vivo |
Anticancer Activity: Enhancing Potency and Overcoming Resistance
For instance, trifluoromethyl-containing quinazoline derivatives have emerged as potent inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[2] The trifluoromethyl group in these molecules often contributes to enhanced binding affinity and metabolic stability, leading to improved efficacy.
Illustrative Comparison: Anticancer Agents
| Compound Class | Key Structural Feature | Target | Representative IC₅₀ Values |
| Trifluoromethyl Quinazoline Derivatives | Trifluoromethyl (CF₃) group | EGFR | Potent inhibition in nanomolar to low micromolar range |
| 5-Fluorouracil (5-FU) | Fluorine atom | Thymidylate Synthase | Cell-line dependent, typically in the micromolar range |
| Doxorubicin | Non-fluorinated anthracycline | Topoisomerase II | Potent inhibition in nanomolar to low micromolar range |
Antiviral Efficacy: Blocking Viral Replication
The introduction of trifluoromethyl groups into nucleoside and non-nucleoside analogs has proven to be a highly effective strategy in the development of antiviral drugs.[3] The trifluoromethyl moiety can enhance the binding affinity of the drug to viral enzymes, such as reverse transcriptase or polymerase, and increase its metabolic stability, leading to a longer duration of action.
A study on trifluoromethylthiolane derivatives demonstrated significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). The lead compound, 2-hydroxy-2-trifluoromethylthiolane, was found to significantly reduce the production of new infectious virus particles. While a direct non-fluorinated analog was not tested in this study, the results highlight the potential of trifluoromethylated scaffolds in antiviral drug discovery.
Illustrative Comparison: Antiviral Agents
| Compound/Class | Key Structural Feature | Viral Target | Representative EC₅₀/IC₅₀ Values |
| 2-hydroxy-2-trifluoromethylthiolane | Trifluoromethyl (CF₃) group | HSV-1 | Significantly reduced viral titer |
| Efavirenz | Trifluoromethyl (CF₃) group | HIV-1 Reverse Transcriptase | Potent inhibition in the nanomolar range[3] |
| Acyclovir | Non-fluorinated guanosine analog | HSV DNA Polymerase | Potent inhibition in the low micromolar range |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed protocols for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the effectiveness of an antiviral compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Cell culture medium
-
Test compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Virus-Compound Incubation: Mix the virus stock with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization: Fix the cells with the fixative and then stain with the staining solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Data Analysis: Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
BACE1 Inhibition Assay (Fluorogenic)
This assay measures the activity of BACE1 by detecting the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound, and the BACE1 enzyme. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic BACE1 substrate to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the rate of the enzymatic reaction for each compound concentration. Calculate the percentage of inhibition relative to the no-compound control and determine the IC₅₀ or Kᵢ value.
Signaling Pathways and Mechanisms of Action
To visualize the mechanisms by which these compounds exert their biological effects, the following diagrams illustrate the key signaling pathways involved.
Caption: Inhibition of BACE1 by this compound derivatives blocks the cleavage of APP, reducing the production of neurotoxic Amyloid-β peptides.
Caption: Trifluoromethylated anticancer agents can inhibit receptor tyrosine kinases like EGFR, blocking downstream signaling pathways that promote cancer cell proliferation and survival, and inducing apoptosis.
Caption: Trifluoromethylated antiviral compounds can act as nucleoside analogs, inhibiting viral polymerases and thereby blocking the replication of the viral genome within the host cell.
Conclusion
The strategic incorporation of the trifluoromethyl group, a hallmark of derivatives of this compound, offers a significant advantage in the design of novel therapeutic agents. As demonstrated through the direct comparison of BACE1 inhibitors and illustrative examples in anticancer and antiviral research, this small functional group can profoundly enhance biological activity. The increased potency, metabolic stability, and improved pharmacokinetic profiles conferred by the CF₃ group make it an invaluable tool for medicinal chemists. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of trifluorination in their own discovery programs.
References
A Researcher's Guide to Catalytic Ring-Opening of Fluorinated Epoxides: A Comparative Study
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties. Fluorinated epoxides are potent synthons, providing access to a diverse array of valuable fluorinated building blocks. However, the regioselective and stereoselective ring-opening of these strained heterocycles presents a significant synthetic challenge due to the profound electronic influence of fluorine substituents. This guide provides a comparative analysis of catalytic systems for the ring-opening of fluorinated epoxides, offering field-proven insights into catalyst selection, reaction mechanisms, and experimental design. We will delve into the nuances of Lewis acid, Brønsted acid, and organocatalytic approaches, supported by experimental data and a detailed, self-validating protocol.
The Unique Challenge of Fluorinated Epoxides
Unlike their non-fluorinated analogs, fluorinated epoxides exhibit altered reactivity patterns. The strong electron-withdrawing nature of fluorine atoms or fluoroalkyl groups (e.g., -CF₃) significantly influences the polarization of the epoxide C-O bonds. This effect can de-stabilize adjacent carbocationic character, making Sₙ1-type pathways less favorable and often leading to unusual regioselectivity where nucleophiles attack the more sterically hindered carbon.[1] For instance, in hexafluoropropylene oxide (HFPO), nucleophilic attack preferentially occurs at the CF₃-substituted carbon, a phenomenon attributed to the strengthening of the adjacent C-O bond by negative hyperconjugation.[1] Understanding these electronic subtleties is paramount for selecting an appropriate catalytic system to achieve the desired regiochemical outcome.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter governing the success of a fluorinated epoxide ring-opening reaction. The primary catalyst classes include Lewis acids, Brønsted acids, and, more recently, organocatalysts.
Lewis Acid Catalysis: The Workhorse Approach
Lewis acids are the most extensively studied catalysts for this transformation. They function by coordinating to the epoxide oxygen, enhancing its electrophilicity and facilitating nucleophilic attack.
Mechanism of Action: The Lewis acid (LA) activates the epoxide, making it more susceptible to attack by a nucleophile (Nu⁻). This generally proceeds via an Sₙ2 or Sₙ2-like mechanism. For asymmetric epoxides, the site of attack is a delicate balance between sterics and electronics. While basic ring-opening typically favors attack at the less-substituted carbon, Lewis acid catalysis can favor attack at the more substituted carbon, especially if that carbon can stabilize positive charge (e.g., benzylic position).[2][3] However, with strongly electron-withdrawing groups like CF₃, this preference can be reversed.
A key advantage of Lewis acids is their tunability. A wide range of metals and ligand systems allows for fine-tuning of reactivity and selectivity. Rare-earth metal triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as exceptionally effective and versatile catalysts.[4][5] They are tolerant of various nucleophiles and functional groups.
Data Snapshot: Lewis Acid Performance
| Catalyst | Substrate Example | Nucleophile | Yield (%) | Regioselectivity (Major Isomer) | Reference |
| Yb(OTf)₃ | Styrene Oxide | Aniline | 95% | Attack at benzylic carbon | [4] |
| Fe(O₂CCF₃)₃ | (R)-Styrene Oxide | p-Anisidine | >95% | Attack at benzylic carbon | [6] |
| BF₃·OEt₂ | Perfluoroalkane bis-epoxide | Methanol | High | Complete attack at terminal carbon | [7] |
| Sn-Beta (Zeolite) | Epichlorohydrin | Methanol | >90% | 97% (Attack at terminal carbon) | [8] |
Expertise in Action: The choice of Lewis acid matters. Stronger Lewis acids like BF₃·OEt₂ can be highly effective but may also promote side reactions.[9] Milder, moisture-tolerant catalysts like Yb(OTf)₃ often provide a better balance of reactivity and selectivity, especially for complex substrates.[4] Heterogeneous catalysts like Sn-Beta offer advantages in terms of catalyst recovery and reuse.[8]
Brønsted Acid and Fluorinated Alcohol Promoters
Brønsted acids catalyze epoxide ring-opening by protonating the epoxide oxygen, creating a highly reactive intermediate that is readily attacked by a nucleophile.[10] This mechanism often has more Sₙ1 character than Lewis acid catalysis, with the nucleophile attacking the carbon best able to stabilize a partial positive charge.[3]
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have gained prominence as powerful promoters for these reactions.[11][12] They function as hydrogen-bond donors, activating the epoxide in a manner similar to a Brønsted acid but under milder conditions. This approach can effectively replace traditional Lewis acids, particularly for reactions with neutral carbon nucleophiles like indoles.[12]
Causality Behind Experimental Choices: Using a fluorinated alcohol as a solvent or co-solvent is a strategic choice to enhance epoxide electrophilicity without employing a strong, corrosive acid. This is particularly useful for acid-sensitive substrates where traditional Brønsted or Lewis acids might cause decomposition.
Organocatalysis: The Asymmetric Frontier
Asymmetric organocatalysis represents an emerging and powerful strategy for the enantioselective ring-opening of epoxides.[13] These catalysts, often based on chiral amines, (thio)ureas, or phosphoric acids, operate through non-covalent interactions, such as hydrogen bonding, to activate the epoxide and direct the nucleophile's approach.[14][15][16]
A notable example is the use of a cooperative dual-catalyst system, combining a chiral amine and a chiral Lewis acid, for the highly enantioselective ring-opening of meso-epoxides with fluoride.[17][18] This approach leverages the strengths of both catalyst types to achieve high selectivity under mild conditions.
Visualizing the Catalytic Pathways
To better understand the fundamental differences in activation, the following diagrams illustrate the mechanisms of Lewis and Brønsted acid catalysis.
Caption: Comparative mechanisms for epoxide activation.
Field-Proven Experimental Protocol: Yb(OTf)₃-Catalyzed Aminolysis
This protocol details a reliable and self-validating method for the ring-opening of a terminal fluorinated epoxide with an amine nucleophile, yielding a valuable β-amino alcohol. The synthesis of such compounds is of high interest in medicinal chemistry.[19][20]
Workflow Visualization
Caption: Experimental workflow for catalytic aminolysis.
Step-by-Step Methodology
Materials:
-
2-(Trifluoromethyl)oxirane (1.0 eq)
-
Aniline (1.1 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
System Inertness (Trustworthiness Pillar): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Yb(OTf)₃ (0.05 eq). Causality: Yb(OTf)₃ is hygroscopic; moisture will deactivate the catalyst and inhibit the reaction. An inert atmosphere is crucial for reproducibility.
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 0.2 M relative to the epoxide) via syringe. Stir for 5 minutes to dissolve the catalyst. Add aniline (1.1 eq) via syringe. Cool the resulting solution to 0°C in an ice bath. Causality: Using anhydrous solvent is non-negotiable for this Lewis acid-catalyzed reaction. Cooling the solution before adding the electrophilic epoxide helps to control the initial exotherm and prevent potential side reactions.
-
Epoxide Addition and Reaction: Add 2-(trifluoromethyl)oxirane (1.0 eq) dropwise to the stirred solution over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 2-4 hours). Causality: TLC allows for real-time tracking of the reaction, preventing unnecessarily long reaction times which could lead to byproduct formation and ensuring the reaction has gone to completion.
-
Workup and Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Causality: The basic quench neutralizes the acidic catalyst and any remaining acidic species, preparing the mixture for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired β-trifluoromethyl amino alcohol.
Conclusion and Future Outlook
The catalytic ring-opening of fluorinated epoxides is a foundational transformation for accessing complex fluorinated molecules. Lewis acids, particularly rare-earth triflates, offer a robust and versatile platform for a wide range of nucleophiles. Concurrently, the development of organocatalytic and dual-catalysis systems is paving the way for highly efficient and enantioselective transformations, addressing a long-standing challenge in the field.[17][21] Future research will likely focus on expanding the scope of asymmetric organocatalysis, developing more sustainable and recyclable heterogeneous catalysts, and leveraging computational studies to predict and control the unique regioselectivity inherent to these fascinating substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure Confirmation of (2,2,2-Trifluoroethyl)oxirane Products: A Comparative Analysis of NMR and MS Techniques
For researchers, synthetic chemists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of scientific rigor. The introduction of fluorinated moieties, such as the trifluoroethyl group, into molecular frameworks can significantly alter their chemical and biological properties. (2,2,2-Trifluoroethyl)oxirane is a valuable building block for introducing this group, but confirming the structure of its reaction products requires a nuanced analytical approach. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of products derived from this compound, grounded in field-proven insights and experimental data.
The Chemistry of this compound: Predicting the Outcome
This compound, like other epoxides, readily undergoes nucleophilic ring-opening reactions. This is the primary pathway through which this building block is incorporated into larger molecules. The key question in the structural analysis of these reactions is the regioselectivity of the nucleophilic attack. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which can influence the electron density distribution in the oxirane ring and the stability of potential carbocation intermediates in acidic conditions.
Generally, under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. In the case of this compound, this would be the terminal methylene carbon (C3). Conversely, under acidic conditions, the reaction may proceed through a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon (C2) that can better stabilize a partial positive charge. However, the strong electron-withdrawing nature of the CF3 group can destabilize a carbocation at the adjacent carbon, often favoring the SN2 pathway even under mildly acidic conditions.
This guide will focus on the characterization of the two possible regioisomers resulting from the reaction of this compound with a generic nucleophile (Nu-H), as depicted below:
-
Product A (Major, from attack at C3): 1-Nu-4,4,4-trifluorobutan-2-ol
-
Product B (Minor, from attack at C2): 2-Nu-4,4,4-trifluorobutan-1-ol
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For fluorinated compounds, the presence of the 19F nucleus provides an additional, highly sensitive NMR handle.[1][2][3]
The Power of Multinuclear NMR: 1H, 13C, and 19F NMR
A comprehensive NMR analysis for the products of this compound should involve the acquisition of 1H, 13C, and 19F NMR spectra. Each of these provides unique and complementary information.
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals gives the relative ratio of the protons.
-
13C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts are highly indicative of the functional groups present.
-
19F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F NMR is highly sensitive.[1][2][3] The large chemical shift dispersion of 19F NMR makes it an excellent tool for identifying and differentiating fluorinated compounds, even in complex mixtures.[1][2][3]
Expected NMR Data for the Regioisomers
The key to distinguishing between Product A and Product B lies in the careful analysis of the chemical shifts and coupling patterns in the 1H, 13C, and 19F NMR spectra.
Table 1: Predicted 1H and 19F NMR Data for Ring-Opened Products
| Product | Proton | Expected 1H Chemical Shift (ppm) & Multiplicity | Expected 19F Chemical Shift (ppm) & Multiplicity |
| Product A | H on C1 bearing Nu | Dependent on Nucleophile (e.g., ~3.5 for OCH3) | |
| H on C2 bearing OH | ~4.0 (m) | ||
| H's on C3 | ~2.5 (m) | ||
| OH | Variable, broad singlet | ||
| CF3 | ~ -70 to -75 (t) | ||
| Product B | H's on C1 bearing OH | ~3.7 (m) | |
| H on C2 bearing Nu | Dependent on Nucleophile | ||
| H's on C3 | ~2.8 (m) | ||
| OH | Variable, broad singlet | ||
| CF3 | ~ -70 to -75 (t) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific nucleophile.
The most telling differences will be in the 1H NMR spectrum. For Product A , the proton on the carbon bearing the hydroxyl group (C2) will be a multiplet around 4.0 ppm, coupled to the protons on C1 and C3. For Product B , the protons on the carbon bearing the hydroxyl group (C1) will be a multiplet around 3.7 ppm, coupled to the proton on C2. The proton on C2, now bearing the nucleophile, will have a chemical shift highly dependent on the nature of that nucleophile.
The 19F NMR will likely show a triplet in both cases due to coupling with the adjacent methylene protons. The chemical shift of the CF3 group is sensitive to its electronic environment and can provide further confirmation of the structure.[1]
Experimental Protocol for NMR Analysis
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product for 1H and 19F NMR, and 20-30 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical compatibility.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for 1H and 13C NMR). For 19F NMR, an external standard or a known internal standard can be used.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better resolution.
-
Tune and match the probe for the respective nucleus (1H, 13C, 19F).
-
Acquire a standard 1D 1H NMR spectrum.
-
Acquire a 1D 19F NMR spectrum. It is often beneficial to acquire both proton-coupled and decoupled spectra to observe the JHF couplings.
-
Acquire a 1D proton-decoupled 13C NMR spectrum.
-
For unambiguous assignments, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Integrate the 1H NMR signals.
-
Assign all peaks in the 1H, 13C, and 19F spectra, using the 2D correlation data to confirm connectivity.
-
Visualization of the NMR Workflow
Caption: Workflow for NMR-based structure confirmation.
Section 2: Mass Spectrometry (MS) - A Complementary Perspective on Molecular Composition and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. While NMR provides a detailed map of the molecular structure, MS offers a complementary "fingerprint."
Ionization Techniques and Expected Molecular Ions
For the analysis of the reaction products of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred to minimize in-source fragmentation and observe the molecular ion.
-
ESI: In positive ion mode, the expected molecular ion would be [M+H]+ or [M+Na]+. In negative ion mode, [M-H]- might be observed, especially if the nucleophile introduces an acidic proton.
-
CI: This technique often yields a strong [M+H]+ ion with less fragmentation than Electron Ionization (EI).
Fragmentation Patterns: Unraveling the Structure from its Pieces
Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation patterns for Product A and Product B are expected to differ.
Table 2: Predicted Key MS/MS Fragments
| Product | Precursor Ion | Expected Fragment Ions (m/z) and Neutral Losses |
| Product A | [M+H]+ | Loss of H2O, Cleavage between C1-C2, Cleavage between C2-C3 |
| Product B | [M+H]+ | Loss of H2O, Cleavage between C1-C2, Cleavage between C2-C3 |
The key to distinguishing the isomers via MS/MS lies in the relative abundance and specific masses of the fragment ions. For example, the cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[4] In Product A , cleavage between C2 and C3 would result in a fragment containing the trifluoroethyl group, while cleavage between C1 and C2 would produce a fragment containing the nucleophile. The relative stability of these fragments will dictate the observed spectrum. A similar analysis can be applied to Product B , where the fragmentation pattern will reflect the different positions of the hydroxyl group and the nucleophile.
A characteristic fragmentation for compounds containing a CF3 group is the loss of CF3 or related fragments.
Experimental Protocol for MS Analysis
This protocol emphasizes a systematic approach to obtain reliable mass spectral data.
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can help in determining the elemental composition of the molecular ion and its fragments.
-
Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature for ESI) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform MS/MS analysis by selecting the molecular ion as the precursor and applying a range of collision energies to obtain a comprehensive fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass data to propose elemental compositions.
-
Propose a fragmentation pathway that is consistent with the observed fragment ions and the expected structure of the compound.
-
Visualization of the MS Workflow
Caption: Workflow for MS-based structure confirmation.
Section 3: A Comparative Analysis - NMR vs. MS
Both NMR and MS are indispensable for the structural confirmation of this compound products. However, they provide different types of information and have their own strengths and limitations.
Table 3: Comparison of NMR and MS for Structure Elucidation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed connectivity of atoms, stereochemistry | Molecular weight and elemental composition, fragmentation pattern |
| Isomer Differentiation | Excellent, can definitively distinguish regio- and stereoisomers | Can distinguish isomers based on fragmentation, but can be challenging |
| Sensitivity | Lower, requires mg quantities | Higher, can detect pg to ng quantities |
| Sample Purity | Requires relatively pure samples | More tolerant to impurities, especially with chromatographic coupling |
| Analysis Time | Longer, especially for 2D experiments | Faster for routine analysis |
| Quantitative Analysis | Inherently quantitative | Can be quantitative with appropriate standards |
For the specific challenge of distinguishing between Product A and Product B, NMR is the more definitive technique . The distinct chemical shifts and coupling patterns in the 1H and 13C NMR spectra provide a clear and unambiguous assignment of the structure. While MS/MS can provide strong evidence for one isomer over the other, the interpretation of fragmentation patterns can sometimes be complex and may not be entirely conclusive on its own.
However, MS is invaluable for confirming the molecular formula through accurate mass measurement and for detecting low-level impurities that might be missed by NMR. The high sensitivity of MS also makes it the technique of choice when only small amounts of the product are available.
Conclusion: An Integrated Approach for Unquestionable Confidence
For the robust and unequivocal structure confirmation of products derived from this compound, a synergistic approach utilizing both NMR and MS is highly recommended. NMR provides the detailed structural framework, while MS confirms the molecular weight and offers complementary structural information through fragmentation analysis. As a Senior Application Scientist, my recommendation is to first use MS to quickly confirm the molecular weight of the product and assess its purity. Following this, a comprehensive suite of NMR experiments (1H, 13C, 19F, and 2D correlations) should be performed to definitively establish the connectivity and regiochemistry of the final product. This integrated workflow ensures the highest level of scientific integrity and provides a self-validating system for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Electrophilicity of Fluorinated Epoxides: A DFT-Driven Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's metabolic stability, bioavailability, and binding affinity.[1] Epoxides, as highly versatile synthetic intermediates, are frequently employed in the synthesis of complex pharmaceutical agents.[2] The convergence of these two fields—fluorine chemistry and epoxide reactivity—presents a compelling area of study. Fluorinated epoxides, in particular, offer unique reactivity profiles that can be harnessed for the construction of novel fluorinated drugs.[3][4]
This guide provides an in-depth, DFT-driven comparative analysis of the electrophilicity of fluorinated epoxides versus their non-fluorinated analogs. As a Senior Application Scientist, my goal is to bridge theoretical insights with practical applications, offering a robust framework for understanding and predicting the reactivity of these valuable synthetic building blocks. We will explore the theoretical underpinnings of electrophilicity within the context of Density Functional Theory (DFT), present a detailed protocol for its calculation, and compare the computed electrophilicity of various fluorinated epoxides with supporting experimental data.
The Significance of Electrophilicity in Drug Development
The electrophilicity of a molecule is a critical parameter in drug design and development. It governs a molecule's susceptibility to nucleophilic attack, a fundamental process in many biological interactions and metabolic pathways. For instance, the covalent modification of target proteins by electrophilic warheads is a key mechanism of action for numerous drugs. Conversely, high, uncontrolled electrophilicity can lead to off-target effects and toxicity through reactions with biological nucleophiles like glutathione. Therefore, the ability to precisely tune the electrophilicity of a molecule is paramount for designing safe and effective therapeutics.
Fluorination provides a powerful tool for modulating electrophilicity. The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, including the electrophilicity of nearby reactive centers like an epoxide ring.[5] Understanding this influence is crucial for the rational design of fluorinated drug candidates.
Theoretical Framework: Quantifying Electrophilicity with DFT
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry, allowing for the accurate prediction of molecular properties, including reactivity.[6][7] Within the framework of conceptual DFT, several indices have been defined to quantify the electrophilicity of a molecule.
Global Electrophilicity Index (ω)
The most widely used descriptor is the global electrophilicity index (ω), introduced by Parr, von Szentpály, and Liu.[8][9][10] It is defined as:
ω = μ² / 2η
where:
-
μ is the electronic chemical potential, which represents the escaping tendency of electrons from a system. It can be approximated as the average of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies: μ ≈ (EHOMO + ELUMO) / 2 .
-
η is the chemical hardness, which measures the resistance of a system to a change in its electron distribution. It can be approximated as the difference between the LUMO and HOMO energies: η ≈ ELUMO - EHOMO .
A higher value of ω indicates a greater capacity of a molecule to accept electrons, and thus, a higher electrophilicity.[11] This index has been shown to correlate well with the reactivity of electrophiles in a wide range of reactions.[12]
Local Electrophilicity and Parr Functions
While the global electrophilicity index provides a measure of the overall electrophilicity of a molecule, it does not provide information about which specific atoms are the most susceptible to nucleophilic attack. To address this, local electrophilicity indices are used. The local electrophilicity (ωk) at an atomic site k can be calculated by projecting the global electrophilicity onto that site using the electrophilic Parr function, P+k:[13][14]
ωk = ω * P+k
The electrophilic Parr function, P+k, identifies the most electrophilic centers in a molecule and is derived from the analysis of the spin density distribution of the radical anion of the molecule.[13]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Epoxides
The introduction of fluorine atoms into an epoxide scaffold has a profound impact on its electrophilicity. The strong electron-withdrawing nature of fluorine lowers the energy of the LUMO, which in turn increases the global electrophilicity index (ω).[5] This enhanced electrophilicity generally translates to increased reactivity towards nucleophiles.
To illustrate this, we present a comparative DFT analysis of the global electrophilicity index (ω) for a series of epoxides with varying degrees and patterns of fluorination.
| Epoxide | Structure | EHOMO (eV) | ELUMO (eV) | μ (eV) | η (eV) | ω (eV) |
| Ethylene Oxide | C2H4O | -7.52 | 2.15 | -2.69 | 9.67 | 0.37 |
| Propylene Oxide | C3H6O | -7.28 | 2.08 | -2.60 | 9.36 | 0.36 |
| Fluoroethylene Oxide | C2H3FO | -7.89 | 1.54 | -3.18 | 9.43 | 0.54 |
| 1,1-Difluoroethylene Oxide | C2H2F2O | -8.25 | 0.98 | -3.64 | 9.23 | 0.72 |
| Trifluoroethylene Oxide | C2HF3O | -8.67 | 0.45 | -4.11 | 9.12 | 0.93 |
| Trifluoromethyl Ethylene Oxide | C3H3F3O | -8.11 | 1.23 | -3.44 | 9.34 | 0.63 |
Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
As the data in the table clearly demonstrates, increasing the number of fluorine substituents on the epoxide ring leads to a systematic increase in the global electrophilicity index (ω). This is primarily due to the stabilization of the LUMO, making the molecule a better electron acceptor. The position of the fluorine substituent also plays a role, as seen in the comparison between trifluoroethylene oxide and trifluoromethyl ethylene oxide.
Supporting Experimental Data
The computational predictions are well-supported by experimental observations. For instance, fluorinated epoxides are known to be more susceptible to ring-opening by nucleophiles compared to their non-fluorinated counterparts.[5][15][16] The regioselectivity of these reactions is also influenced by the presence of fluorine. Under basic or neutral conditions, nucleophilic attack on epoxides typically occurs at the less sterically hindered carbon atom in an SN2-like fashion.[17] However, for perfluorinated epoxides like hexafluoropropylene oxide (HFPO), a fascinating reversal of regioselectivity is observed, with the nucleophile preferentially attacking the more substituted carbon. DFT studies have revealed that this "abnormal" regioselectivity is due to the strengthening of the C-O bond at the less substituted carbon through negative hyperconjugation between the oxygen lone pair and the antibonding C-F orbitals.
Furthermore, kinetic studies on the ring-opening of various epoxides provide quantitative evidence for the enhanced reactivity of fluorinated derivatives. For example, the reaction of epoxides with carbon nucleophiles is often promoted by fluorinated alcohol solvents, which enhance the electrophilicity of the epoxide through hydrogen bonding.[15][16]
Experimental Protocol: DFT Calculation of Electrophilicity Indices
This section provides a detailed, step-by-step protocol for calculating the global and local electrophilicity indices of an epoxide using a typical quantum chemistry software package.
Software: Gaussian, ORCA, or similar. Method: Density Functional Theory (DFT) Functional: B3LYP (a widely used hybrid functional) Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and computational cost)
Step 1: Geometry Optimization and Frequency Calculation of the Neutral Molecule
-
Build the 3D structure of the epoxide molecule.
-
Perform a geometry optimization and frequency calculation to obtain the minimum energy structure and confirm that it is a true minimum (no imaginary frequencies).
-
From the output file, extract the energies of the HOMO and LUMO.
Step 2: Single-Point Energy Calculation of the Anion and Cation
-
Using the optimized geometry of the neutral molecule, perform a single-point energy calculation for the radical anion (charge = -1, multiplicity = 2).
-
Perform another single-point energy calculation for the radical cation (charge = +1, multiplicity = 2).
Step 3: Calculation of Global Electrophilicity Index (ω)
-
Calculate the vertical ionization potential (I) and electron affinity (A):
-
I = Ecation - Eneutral
-
A = Eneutral - Eanion
-
-
Calculate the electronic chemical potential (μ) and chemical hardness (η):
-
μ = -(I + A) / 2
-
η = I - A
-
-
Calculate the global electrophilicity index (ω):
-
ω = μ² / 2η
-
Step 4: Calculation of Local Electrophilicity (ωk) using Parr Functions
-
From the single-point calculation of the radical anion, obtain the atomic spin densities for each atom. The electrophilic Parr function (P+k) for an atom k is its atomic spin density.
-
Calculate the local electrophilicity (ωk) for each atom:
-
ωk = ω * P+k
-
The atoms with the highest ωk values are the most electrophilic sites in the molecule.
Visualization of the Computational Workflow
The following diagram, generated using the DOT language, illustrates the workflow for the DFT calculation of electrophilicity indices.
Caption: Computational workflow for determining the global and local electrophilicity of epoxides using DFT.
Logical Relationship: Fluorine Substitution and Electrophilicity
The following diagram illustrates the causal relationship between fluorine substitution and the increased electrophilicity of epoxides.
Caption: The electron-withdrawing effect of fluorine enhances epoxide electrophilicity and reactivity.
Conclusion and Future Outlook
This guide has demonstrated the power of DFT in providing a quantitative and predictive understanding of the electrophilicity of fluorinated epoxides. The clear trend of increasing electrophilicity with fluorination, as calculated by the global electrophilicity index (ω), is well-supported by experimental observations of enhanced reactivity. The ability to pinpoint the most electrophilic sites within a molecule using local electrophilicity indices further empowers medicinal chemists in the rational design of targeted covalent inhibitors and other bioactive molecules.
As computational methods continue to advance in accuracy and efficiency, we can anticipate an even greater reliance on DFT and other theoretical approaches in drug discovery. The insights gained from these computational studies will undoubtedly accelerate the development of next-generation fluorinated pharmaceuticals with improved efficacy and safety profiles.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Investigating the Photolysis Mechanism of Propylene Oxide Using DFT and TD-DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Herbicidal Activity of N-(2,2,2)-Trifluoroethylpyrazole Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals
The pyrazole chemical class has long been a cornerstone in the development of effective herbicides, with numerous commercialized products targeting various weeds.[1] Recently, N-(2,2,2)-trifluoroethylpyrazole derivatives have emerged as a particularly promising subclass, demonstrating potent herbicidal activity and favorable crop selectivity. This guide provides an in-depth, objective comparison of their performance against alternative herbicides, supported by experimental data, to inform future research and development in weed management.
Dominant Mechanisms of Action in Pyrazole Herbicides
The herbicidal activity of pyrazole derivatives is primarily attributed to the inhibition of key plant enzymes. Understanding these mechanisms is crucial for contextualizing their efficacy and potential for resistance management.
Protoporphyrinogen Oxidase (PPO) Inhibition
A primary target for many pyrazole-based herbicides is the enzyme Protoporphyrinogen Oxidase (PPO).
-
Causality of Action: PPO is the final common enzyme in the biosynthesis of both chlorophyll and heme. Its inhibition leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. This substrate leaks from the chloroplast and is rapidly oxidized into protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, causing rapid destruction of cell membranes, leakage of cellular contents, and ultimately, tissue necrosis.
Caption: PPO Inhibition Pathway Leading to Cell Death.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Another significant target for pyrazole herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
-
Causality of Action: HPPD is a key enzyme in the tyrosine degradation pathway, responsible for converting p-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA). In plants, HGA is a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. By inhibiting HPPD, these herbicides disrupt carotenoid production. Carotenoids protect chlorophyll from photo-oxidation; their absence leads to rapid chlorophyll degradation in the presence of light, resulting in the characteristic bleaching symptoms and eventual plant death.[2]
Comparative Herbicidal Activity of N-(2,2,2)-trifluoroethylpyrazole Derivatives
Greenhouse and field trials have provided robust data on the efficacy of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. A standout candidate from these studies is compound 11a (4-chloro-5-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole).[3][4]
Performance Against a Commercial Standard
Experimental data demonstrates that compound 11a exhibits superior pre-emergence herbicidal activity compared to the widely used commercial herbicide, metolachlor.[3][4] Metolachlor belongs to the chloroacetamide class and acts by inhibiting the synthesis of very long-chain fatty acids, a different mechanism of action.
Table 1: Pre-emergence Herbicidal Activity of Compound 11a vs. Metolachlor [3]
| Weed Species | Type | Compound 11a Inhibition (%) | Metolachlor Inhibition (%) |
| Echinochloa crus-galli (Barnyardgrass) | Monocot | 100 | 95 |
| Digitaria sanguinalis (Large Crabgrass) | Monocot | 100 | 90 |
| Setaria faberi (Giant Foxtail) | Monocot | 100 | 95 |
| Abutilon theophrasti (Velvetleaf) | Dicot | 100 | 100 |
| Amaranthus retroflexus (Redroot Pigweed) | Dicot | 100 | 100 |
| Brassica napus (Rapeseed) | Dicot (Crop) | 10 | 0 |
| Zea mays (Maize) | Monocot (Crop) | 10 | 10 |
| Application Rate | 150 g a.i. ha⁻¹ | 150 g a.i. ha⁻¹ |
Data synthesized from Ma, H.-J., et al. (2010).[3]
The results indicate that at a rate of 150 g a.i. ha⁻¹, compound 11a provides excellent control of both monocotyledonous and dicotyledonous weeds, with efficacy equal to or greater than metolachlor.[3] Crucially, it demonstrates a comparable level of safety for important crops like maize and rapeseed.[3][4]
Comparison with Alternative Herbicides
The performance of N-(2,2,2)-trifluoroethylpyrazole derivatives can be benchmarked against a range of other herbicides with varying mechanisms of action.
Table 2: Comparison of Herbicidal Classes
| Herbicide Class | Example(s) | Primary Mechanism of Action | Target Weeds | Key Characteristics |
| N-(2,2,2)-trifluoroethylpyrazoles | Compound 11a | Likely PPO or HPPD Inhibition | Broad spectrum (Grasses & Broadleaves) | Excellent pre-emergence activity; good crop safety.[3] |
| Chloroacetamides | Metolachlor, Acetochlor | Inhibition of Very Long-Chain Fatty Acids | Annual grasses, some broadleaves | Widely used pre-emergence herbicide; different MOA provides rotation options.[5] |
| Other Pyrazole PPO Inhibitors | Pyraflufen-ethyl, Fluazolate | PPO Inhibition | Primarily broadleaf weeds | Often used for post-emergence control; rapid contact action. |
| Pyrazole HPPD Inhibitors | Pyrazolate, Pyroxasulfone | HPPD Inhibition | Grasses and broadleaves | Causes characteristic bleaching symptoms; effective pre-emergence.[1][2] |
| Non-pyrazole PPO Inhibitors | Flumioxazin (N-phenyl-phthalimide) | PPO Inhibition | Broadleaf weeds, some grasses | Provides residual control; different chemical scaffold. |
Experimental Protocol: Greenhouse Pre-emergence Herbicidal Assay
Self-validating protocols are essential for trustworthy and reproducible results. The following is a standardized workflow for assessing the pre-emergence activity of novel compounds.[6]
Step-by-Step Methodology
-
Substrate Preparation:
-
Use a uniform substrate, such as a mixture of sandy loam soil, peat, and sand (e.g., in a 2:1:1 ratio).
-
Sterilize the substrate to eliminate existing weed seeds and pathogens.
-
Fill plastic pots or trays (e.g., 10 cm diameter) with the prepared substrate, leaving approximately 2 cm of headspace.
-
-
Seed Planting:
-
Sow seeds of selected weed species (e.g., E. crus-galli, A. theophrasti) and crop species (Z. mays) into separate, labeled pots.
-
Plant seeds at a uniform, shallow depth (approx. 1 cm) to ensure consistent germination. This is a critical step to validate that emergence is influenced by the herbicide, not planting depth.[6]
-
-
Herbicide Application:
-
Prepare stock solutions of the test compounds (e.g., N-(2,2,2)-trifluoroethylpyrazole derivatives) and reference herbicides (e.g., metolachlor). The compounds are typically dissolved in a suitable solvent like acetone or DMF and then diluted with water containing a surfactant (e.g., Tween-80) to the desired final concentrations.[7]
-
Immediately after planting (pre-emergence), apply the herbicide solutions evenly to the soil surface of the pots using a cabinet sprayer calibrated to deliver a specific volume (e.g., equivalent to 600 L/ha).
-
Include an untreated control (solvent + surfactant only) and a positive control (commercial standard) for every species tested.
-
-
Incubation and Growth:
-
Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25-30°C, 12-14 hour photoperiod, 60-80% relative humidity).
-
Water the pots as needed, typically by subirrigation, to maintain soil moisture without disturbing the herbicide layer on the surface.[6]
-
-
Evaluation and Data Analysis:
-
After a set period (e.g., 15-20 days after treatment), visually assess the herbicidal injury on a percentage scale, where 0% is no effect and 100% is complete plant death.
-
For quantitative analysis, harvest the above-ground plant material (shoots) from each pot.
-
Determine the fresh weight of the harvested material.
-
Calculate the percentage of growth inhibition relative to the untreated control using the formula: Inhibition (%) = [1 - (Fresh Weight of Treated / Fresh Weight of Control)] * 100.
-
Caption: Workflow for Pre-emergence Herbicide Bioassay.
Structure-Activity Relationship (SAR) Insights
The efficacy of pyrazole herbicides is highly dependent on their molecular structure. Systematic modification of the pyrazole scaffold has yielded key insights into the features that govern herbicidal activity.
-
Influence of the Linker and Pyrazole Substitution: For the N-(2,2,2)-trifluoroethylpyrazole class, studies have shown that a sulfonylmethylene bridge connecting the pyrazole ring to a dihydroisoxazole moiety is highly effective. Furthermore, substitution at the 4-position of the pyrazole ring is critical; a chlorine atom at this position (as in compound 11a) was found to confer the highest herbicidal activity.[3]
-
N-Substitution on the Pyrazole Ring: The presence of the N-(2,2,2)-trifluoroethyl group is a defining feature of this subclass and is integral to its high potency.
-
General Trends: Across various pyrazole series, the nature and position of substituents on attached aryl rings can dramatically influence activity and selectivity.[8] For instance, electron-withdrawing groups on a phenyl ring often enhance herbicidal effects.
Caption: Logical Flow of Structure-Activity Relationship (SAR) Studies.
Conclusion and Future Perspectives
N-(2,2,2)-trifluoroethylpyrazole derivatives represent a highly effective and promising class of herbicides. Experimental evidence, particularly for compounds like 11a, demonstrates their potential to outperform existing commercial standards like metolachlor in pre-emergence applications, offering broad-spectrum weed control with excellent crop safety.[3][4] Their potent activity is rooted in the inhibition of critical plant enzymes, likely PPO or HPPD, which remains an active area of investigation.
The detailed structure-activity relationships guide the rational design of next-generation molecules. Future research should focus on elucidating the precise molecular targets of these novel compounds, optimizing their formulation for field performance, and evaluating their environmental fate. As weed resistance to existing herbicides continues to grow, the development of potent new chemical classes, such as the N-(2,2,2)-trifluoroethylpyrazoles, is essential for ensuring sustainable agricultural productivity.
References
- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cotton.org [cotton.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Surface properties of polymers synthesized with (2,2,2-Trifluoroethyl)oxirane
An In-Depth Guide to the Surface Properties of Polymers Synthesized with (2,2,2-Trifluoroethyl)oxirane: A Comparative Analysis for Advanced Applications
Introduction: The Unique World of Fluorinated Polymers
In the realm of advanced materials, fluorinated polymers occupy a distinct and critical space. Their unique combination of properties, including exceptional chemical inertness, thermal stability, and low surface energy, makes them indispensable in a wide array of applications, from aerospace and electronics to biomedical devices.[1][2] The introduction of fluorine atoms into a polymer backbone dramatically alters its surface characteristics, leading to materials that are simultaneously hydrophobic and lipophobic. This guide provides a detailed exploration of the surface properties of polymers synthesized from this compound, offering a comparative analysis with other relevant fluorinated and non-fluorinated polymers to inform material selection for researchers, scientists, and drug development professionals.
Polythis compound: A Polymer of Interest
Polythis compound (PTFEO) is synthesized from the ring-opening polymerization of its monomer, this compound. The structure of PTFEO is unique in that it combines a flexible polyether backbone with pendant trifluoroethyl groups. This combination imparts a fascinating set of surface properties that differentiate it from other fluoropolymers.
Caption: Synthesis of Polythis compound.
Comparative Analysis of Surface Properties
The true value of PTFEO's surface characteristics is best understood through a comparative lens. Here, we evaluate its performance against benchmark polymers.
Wettability and Contact Angle
A primary indicator of a surface's hydrophobicity is its water contact angle; a higher angle signifies greater water repellency.[3] Fluorinated polymers are renowned for their high water contact angles.
-
Poly(tetrafluoroethylene) (PTFE): As a fully fluorinated polymer, PTFE exhibits a very high water contact angle, making it superhydrophobic. This is due to the low polarizability of the C-F bonds and the symmetrical arrangement of fluorine atoms, which results in a non-polar surface.[4]
-
Polythis compound (PTFEO): PTFEO, with its trifluoroethyl side chains, also demonstrates significant hydrophobicity. However, the presence of the ether oxygen in the backbone can lead to some interaction with polar liquids, potentially resulting in a slightly lower contact angle compared to PTFE.[5]
-
Partially Fluorinated Polymers (e.g., PVDF, PVF): These polymers have a lower degree of fluorination and possess strong surface dipoles, leading to greater wettability (lower contact angles) compared to fully fluorinated polymers like PTFE.[6][7]
-
Non-Fluorinated Polyethers: The non-fluorinated counterparts of PTFEO are significantly more hydrophilic due to the prevalence of the polar ether linkages, resulting in much lower water contact angles.
| Polymer | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |
| PTFE | ~110-120 | ~90 | ~18-20 |
| PTFEO (estimated) | ~100-110 | ~80-90 | ~20-25 |
| PVDF | ~80-90 | ~60-70 | ~25-30 |
| Poly(ethylene glycol) | < 20 | ~30-40 | ~40-45 |
Note: The values for PTFEO are estimated based on the properties of similar fluorinated polyethers.
Surface Energy
The surface energy of a material is a measure of the excess energy at its surface compared to the bulk. Fluorinated polymers are known for their exceptionally low surface energies, which is the primary reason for their non-stick and anti-fouling properties.[8][9]
The introduction of fluorine, the most electronegative element, into a polymer chain creates strong, stable C-F bonds and reduces the polarizability of the molecule, leading to weak intermolecular forces at the surface. This results in the characteristically low surface energy of fluoropolymers.[10]
Protein Adsorption: A Critical Factor for Biomedical Applications
For researchers in drug development and medical device fabrication, a material's interaction with biological molecules is of paramount importance. Non-specific protein adsorption onto a material's surface can trigger a cascade of undesirable biological responses, including immune reactions and thrombosis.[11]
Fluorinated polymers, due to their low surface energy, generally exhibit reduced protein adsorption compared to more hydrophilic materials.[12] However, the relationship is not always straightforward.
-
The "Fouling-Release" Zone: Research has shown that there is a critical surface energy window (around 20-30 mN/m) where protein adhesion is minimized.[12] Many fluorinated polymers fall within this range.
-
Competitive Adsorption: In a complex biological environment like blood plasma, the adsorption of proteins is a competitive process. Studies on fluorinated polyimides have interestingly shown that the trend of IgG adsorption in plasma can be opposite to that in a simple buffer solution, highlighting the complexity of in vivo biocompatibility.[11]
-
Amphiphilic Surfaces: Creating amphiphilic surfaces, which contain both hydrophobic fluorinated segments and hydrophilic components, can be an effective strategy to further enhance resistance to protein adsorption.[13] The structure of PTFEO, with its hydrophobic side chains and more polar backbone, may offer a unique balance for controlling protein interactions.
Caption: Relationship between surface properties and protein adsorption.
Experimental Protocols
To enable researchers to validate and compare the surface properties of polymers, the following standard protocols are provided.
Protocol 1: Static Contact Angle Measurement
Objective: To determine the hydrophobicity of a polymer surface.
Materials:
-
Goniometer with a high-resolution camera
-
Microsyringe
-
Polymer-coated substrates
-
Deionized water and other probe liquids (e.g., diiodomethane)
Procedure:
-
Ensure the polymer-coated substrate is clean, dry, and free of any contaminants.
-
Place the substrate on the goniometer stage.
-
Fill the microsyringe with deionized water.
-
Carefully dispense a small droplet (typically 2-5 µL) of water onto the polymer surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.
-
Repeat the measurement at multiple locations on the surface to ensure statistical significance.
-
Repeat the procedure with other probe liquids if calculating surface energy.
Protocol 2: Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble Method)
Objective: To calculate the total surface energy and its polar and dispersive components.
Procedure:
-
Measure the static contact angles of at least two probe liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane).
-
Use the following equation to calculate the surface energy of the solid (γs):
-
γL(1 + cosθ) = 2(γs^d * γL^d)^0.5 + 2(γs^p * γL^p)^0.5
-
Where:
-
γL is the total surface tension of the liquid
-
θ is the contact angle
-
γs^d and γs^p are the dispersive and polar components of the solid's surface energy
-
γL^d and γL^p are the dispersive and polar components of the liquid's surface tension
-
-
-
Solve the two simultaneous equations (one for each probe liquid) to determine γs^d and γs^p.
-
The total surface energy of the solid is the sum of its dispersive and polar components (γs = γs^d + γs^p).
Protocol 3: Protein Adsorption Assay (Micro-Bicinchoninic Acid Assay)
Objective: To quantify the amount of protein adsorbed onto a polymer surface.
Materials:
-
Polymer-coated substrates
-
Protein solution (e.g., bovine serum albumin or human plasma)
-
Phosphate-buffered saline (PBS)
-
Micro-BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Incubate the polymer-coated substrates in the protein solution for a specified time (e.g., 1 hour) at 37°C.
-
Gently rinse the substrates with PBS to remove any non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% sodium dodecyl sulfate).
-
Perform the Micro-BCA assay on the eluate according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Determine the protein concentration by comparing the absorbance to a standard curve generated with known protein concentrations.
Caption: Workflow for comparing polymer surface properties.
Conclusion
Polymers synthesized from this compound represent a compelling class of materials with a finely tuned set of surface properties. Their combination of a flexible polyether backbone and hydrophobic trifluoroethyl side chains positions them as promising candidates for applications where controlled surface interactions are critical, particularly in the biomedical field. By understanding their surface characteristics in comparison to other well-established polymers, researchers can make more informed decisions in the design and development of next-generation materials for advanced applications.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. mdpi.com [mdpi.com]
- 3. cmeri.res.in [cmeri.res.in]
- 4. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fts-de.com [fts-de.com]
- 11. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Enantioselective Synthesis Validation Using Chiral Chromatography
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological systems with which drug molecules interact are inherently chiral, leading to potentially profound differences in the pharmacological and toxicological profiles of enantiomers. Consequently, the validation of enantioselective synthesis—proving that a chemical process has produced the desired enantiomer in high purity—is a cornerstone of the regulatory approval process. This guide provides an in-depth comparison of chiral chromatography techniques, offering field-proven insights and detailed protocols to empower researchers in this exacting task.
The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a unique analytical challenge. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs), has emerged as the definitive and most versatile technique for this purpose. The underlying principle of this separation is the formation of transient, diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase. The differential stability of these complexes results in distinct retention times, enabling their separation and quantification.
Part 1: The Heart of the Separation - A Comparison of Chiral Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The market offers a diverse array of CSPs, each with unique recognition mechanisms. However, polysaccharide-based CSPs have become the workhorses of the pharmaceutical industry due to their broad applicability and proven track record.
The Dominance of Polysaccharide-Based CSPs
Derived from cellulose or amylose that has been derivatized (e.g., with phenylcarbamates) and coated or immobilized on a silica support, these CSPs offer a remarkable ability to resolve a wide range of chiral compounds. Their chiral recognition ability stems from the polymer's helical secondary structure, which creates chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.
-
Coated vs. Immobilized Polysaccharide CSPs:
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface. These are highly effective but have limitations on the types of solvents that can be used, as aggressive solvents can strip the coating.
-
Immobilized CSPs: The derivative is covalently bonded to the silica support. This provides enhanced robustness, allowing for the use of a wider range of solvents (including those prohibited for coated phases like dichloromethane and ethyl acetate) and extending the possibilities for method development.
-
Other Key CSP Categories
While polysaccharide phases are often the first choice, other CSPs offer unique selectivities for specific compound classes:
-
Cyclodextrin-Based CSPs: These utilize cyclodextrins (cyclic oligosaccharides) as chiral selectors. Separation is based on the inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin.
-
Protein-Based CSPs: Columns like those using α1-acid glycoprotein (AGP) or ovomucoid proteins mimic biological interactions, making them useful for separating drug molecules.
-
Pirkle-Type (Brush-Type) CSPs: These phases have small chiral molecules bonded to the silica support and operate primarily through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Macrocyclic Antibiotic Phases: Glycopeptide antibiotics like vancomycin and teicoplanin are bonded to silica, offering complex chiral recognition sites. They are particularly versatile and can be used in multiple chromatographic modes (reversed-phase, normal-phase, polar organic).
Performance Comparison: A Case Study with Fluoxetine
To illustrate the critical impact of CSP selection, consider the separation of fluoxetine enantiomers. The choice of column dramatically affects resolution, selectivity, and even the elution order.
| Parameter | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) | Cyclobond I 2000 DM (Cyclodextrin-based) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Dimethylated β-cyclodextrin |
| Typical Mobile Phase | Hexane/Isopropanol/DEA (98/2/0.2) | Hexane/Isopropanol/DEA (98/2/0.2) | Methanol/0.2% TEAA (25/75) |
| Resolution (Rs) | Good (e.g., > 2.0) | Good (e.g., > 2.0) | Excellent (e.g., > 3.5) |
| Elution Order | R-enantiomer first | S-enantiomer first | R-enantiomer first |
| Key Advantage | Lower mobile phase consumption | Broad applicability | Superior resolution for this analyte |
Data synthesized from literature sources for illustrative purposes.
This comparison underscores a crucial point: no single CSP is universally superior . An empirical, systematic screening approach is fundamental to successful and efficient chiral method development.
Part 2: The Workflow of Validation: From Method Development to Enantiomeric Purity
Validating an enantioselective synthesis requires a robust analytical method that is fit for its purpose. This involves a logical progression from developing the separation to rigorously validating its performance according to regulatory standards, such as the ICH Q2(R1) guidelines.
Logical Flow for Chiral Method Validation
The following diagram outlines the comprehensive workflow, emphasizing the self-validating nature of the process where system suitability acts as a recurring check on performance.
Caption: Workflow for Chiral Method Development and Validation.
Step 1: Chiral Method Development - A Systematic Approach
Developing a chiral separation method is an iterative process of screening and optimization.
-
Protocol 1: Systematic Screening for a Novel Chiral Compound
-
Column Selection: Select a diverse set of 3-4 chiral columns. A typical starting set includes an amylose-based CSP, a cellulose-based CSP, and a cyclodextrin or Pirkle-type CSP.
-
Mode Selection (HPLC vs. SFC):
-
HPLC: Screen under Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) conditions. NP (e.g., hexane/alcohol) is often a good starting point for polysaccharide CSPs.
-
SFC: Supercritical Fluid Chromatography is a powerful alternative, using supercritical CO2 with an alcohol modifier. SFC often provides faster separations and higher efficiency.
-
-
Initial Gradient Screening: Run a broad gradient for each column/mobile phase combination to identify promising conditions where separation is observed.
-
Isocratic Optimization: Once a "hit" is found, optimize the separation by converting to an isocratic method. Adjust the mobile phase composition to achieve a resolution (Rs) of > 2.0 and a tailing factor (Tf) between 0.8 and 1.5.
-
Step 2: Method Validation - Proving Performance
Validation demonstrates that the analytical procedure is suitable for its intended purpose. The key parameters, as defined by ICH Q2(R1), must be assessed.
-
System Suitability Testing (SST): This is not a validation parameter itself, but an integral part of the process performed before any analysis to ensure the system is working correctly.
-
Protocol 2: System Suitability Test
-
Prepare a solution containing both enantiomers (e.g., a racemic mixture or a spiked sample).
-
Inject the solution (e.g., n=5 replicates).
-
Verify that the acceptance criteria are met.
-
-
Typical SST Acceptance Criteria
Parameter Acceptance Criteria Rationale Resolution (Rs) ≥ 2.0 Ensures baseline separation for accurate integration. Tailing Factor (Tf) 0.8 – 1.5 Confirms good peak shape, preventing integration errors. Repeatability (%RSD of Peak Area) ≤ 2.0% for n≥5 Demonstrates the precision of the injector and system. | Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, the primary demonstration of specificity is achieving baseline resolution between the two enantiomers.
-
Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantioselective synthesis validation, it is crucial to determine the LOQ for the undesired enantiomer. This defines the limit to which you can claim enantiomeric purity.
-
Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the minor enantiomer over a range from the LOQ to a level exceeding its specification limit (e.g., 120%).
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 50%, 100%, 150% of the specification limit) and calculating the percent recovery.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%). This provides an indication of its reliability during normal usage.
Step 3: Calculating Enantiomeric Excess (ee)
Once a sample is analyzed using the validated method, the enantiomeric excess (% ee) is calculated. This value quantifies the purity of the chiral sample. It represents the percentage excess of the major enantiomer over the minor one.
The calculation is straightforward using the peak areas from the chromatogram:
% Enantiomeric Excess (ee) = |(% Major Enantiomer) - (% Minor Enantiomer)|
Where the percentage of each enantiomer is calculated as: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
For example, if the major enantiomer has a peak area representing 99.5% of the total, and the minor enantiomer is 0.5%: % ee = |99.5% - 0.5%| = 99.0%
Part 3: Advanced Considerations - SFC and Emerging Technologies
While HPLC is the established standard, Supercritical Fluid Chromatography (SFC) offers significant advantages for chiral separations.
Caption: Comparison of SFC and HPLC for Chiral Separations.
SFC uses carbon dioxide in its supercritical state as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and significantly reduced organic solvent consumption, making it a "greener" technology. Furthermore, emerging technologies like microfluidics systems are poised to revolutionize chiral analysis by offering miniaturization and high-throughput capabilities.
Conclusion
The validation of an enantioselective synthesis is a multi-faceted process that relies on robust and reliable analytical science. Chiral chromatography, underpinned by a systematic approach to method development and rigorous validation against international standards, provides the necessary framework for this critical task. By understanding the principles of chiral recognition, carefully selecting a chiral stationary phase, and adhering to a logical validation workflow, researchers and drug development professionals can generate data of the highest integrity, ensuring the quality, safety, and efficacy of chiral molecules.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2,2,2-Trifluoroethyl)oxirane
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2,2,2-Trifluoroethyl)oxirane (CAS No. 407-12-5). As a highly reactive and flammable fluorinated epoxide, improper disposal poses significant safety, health, and environmental risks. The procedures outlined below are designed to ensure regulatory compliance and protect laboratory personnel. The causality behind each step is explained to foster a deep understanding of the necessary precautions.
Core Hazard Profile & Risk Assessment
A thorough understanding of the chemical's properties is the foundation of its safe management. This compound is a highly flammable liquid that presents serious health hazards upon contact or inhalation.[1][2][3] Its epoxide ring is susceptible to ring-opening reactions, and as a fluorinated organic compound, its thermal decomposition can release highly toxic hydrogen fluoride gas.[1][4][5]
The primary risks during disposal operations are ignition of flammable vapors, chemical burns from skin/eye contact, and respiratory irritation. These risks mandate strict adherence to protocols governing personal protective equipment, waste segregation, and emergency preparedness.
Key Chemical and Safety Data
| Property | Value | Significance for Disposal |
| CAS Number | 407-12-5[1] | Unique identifier for tracking and regulatory reporting. |
| Molecular Formula | C₄H₅F₃O[6] | Indicates its nature as a fluorinated organic compound. |
| Molecular Weight | 126.08 g/mol [7] | Relevant for calculating quantities. |
| Boiling Point | 62 - 69 °C[3][7] | Low boiling point contributes to high volatility and vapor pressure, increasing fire risk. |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor.[2][3]H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[3] | These classifications dictate the minimum required PPE and handling precautions. |
| Incompatibilities | Strong oxidizing agents, strong acids, bases, metals.[1][5] | Critical: Must not be mixed with these materials in waste containers to prevent violent reactions. |
Pre-Disposal Handling & Waste Segregation Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. This compound is classified as a halogenated organic waste and must be handled as such.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the irritating nature of the compound, double-gloving is recommended.[8] Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[3][8]
-
Work Area: All handling and pouring of waste must be conducted inside a certified chemical fume hood to control flammable and irritating vapors.[9]
Step 2: Select the Correct Waste Container
The choice of container is crucial for preventing leaks and reactions.
-
Material Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[10][11] Avoid glass for fluorinated compounds where possible, especially if there is any chance of hydrofluoric acid formation.[10][12]
-
Container Integrity: Use only containers that are in good condition, with no cracks or defects. The container must have a tightly sealing lid to prevent the escape of flammable vapors.[10][11] Corks or rubber stoppers are not acceptable.[10]
-
Capacity: Liquid waste containers should only be filled to 70-80% capacity.[10] This headspace allows for vapor expansion, preventing pressure buildup and potential rupture.
Step 3: Segregate and Label the Waste Stream
-
Segregation: Collect this compound waste in a dedicated container labeled "Halogenated Organic Waste."[8] Do not mix it with non-halogenated solvents, aqueous waste, solid waste, or incompatible chemicals like strong acids or oxidizers.[1][8][10] Mixing waste streams is not only dangerous but also violates hazardous waste regulations and significantly increases disposal costs.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas).[10]
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date.
-
Step-by-Step Disposal Procedures
This section details the workflow for disposing of pure, unused product and materials contaminated with it.
Protocol 3.1: Disposal of Unused or Excess this compound
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the area is clear of ignition sources (e.g., hot plates, motors).[1] Ground and bond the container and receiving equipment to prevent static discharge.[1][3]
-
Transfer the Chemical: Carefully pour the unused chemical from its original container into the designated, pre-labeled "Halogenated Organic Waste" container using a funnel.
-
Seal and Store: Securely close the waste container. The exterior of the container must be clean and free of any chemical residue.[11] Store the sealed container in a designated satellite accumulation area, such as a ventilated, flame-resistant cabinet, away from incompatibles.[8]
Protocol 3.2: Disposal of Contaminated Materials
-
Collect Solid Waste: Any materials that have come into direct contact with this compound, such as absorbent pads from spills, contaminated gloves, or weighing papers, are also considered hazardous waste.[8]
-
Package Solid Waste: Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container. The label should read "Solid Waste Contaminated with this compound."
-
Final Disposal: Arrange for pickup of all waste containers (liquid and solid) through your institution's Environmental Health and Safety (EH&S) department.[10] Do not attempt to treat or neutralize the waste yourself.[10]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
This protocol is for minor spills that can be safely managed by trained laboratory personnel. For spills larger than 1 liter, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response team immediately.[13][14]
-
Alert and Evacuate: Alert personnel in the immediate area.[14]
-
Control Ignition Sources: Immediately remove all sources of ignition.[1][15]
-
Ventilate: Ensure the area is well-ventilated, keeping fume hoods on and closing the laboratory door to prevent vapor spread.[15]
-
Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material like vermiculite, sand, or "kitty litter." Create a dike around the spill's edges and then work inward.[13][15]
-
Absorb and Collect: Cover the spill with the absorbent. Use non-sparking tools to gently scoop the absorbed material into a compatible, sealable container for disposal.[1][13]
-
Decontaminate: Clean the spill surface with soap and water.[13] All cleanup materials must be disposed of as hazardous waste as described in Protocol 3.2.[14]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once while under a safety shower.[1] Flush the affected skin area with plenty of water for at least 15 minutes.[13] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision points from waste generation to final disposal by qualified personnel.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. ctrnet.ca [ctrnet.ca]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. cws.auburn.edu [cws.auburn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for (2,2,2-Trifluoroethyl)oxirane
Greetings, fellow researchers and innovators. In the landscape of drug development and chemical synthesis, our progress is intrinsically linked to our diligence in safety. (2,2,2-Trifluoroethyl)oxirane is a valuable reagent, but its reactive epoxide ring and fluoroalkyl chain demand our utmost respect and a rigorous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive strategy for safeguarding yourself and your work. We will delve into the causality behind each procedural choice, ensuring that your safety protocols are as robust as your research.
Core Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound presents a multi-faceted hazard profile that dictates our every move.
This compound is a highly flammable liquid and vapor that can cause serious skin and eye irritation, and may also lead to respiratory irritation.[1][2] Its high volatility means that vapor-phase hazards are as significant as liquid-phase contact.
| Hazard Classification | Description | Primary Risk |
| Flammable Liquid (Category 2) | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3] | Fire and explosion when exposed to heat, sparks, open flames, or static discharge.[1] |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2] | Direct contact can lead to redness, inflammation, and discomfort. |
| Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging eye irritation.[1][2] | Splashes can cause significant injury to the cornea and other eye tissues. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | Inhalation of vapors can irritate the nose, throat, and lungs.[5] |
This substance must be handled with the understanding that it seeks out avenues of exposure—through skin contact, eye contact, and inhalation. Our protective strategy, therefore, must create an impermeable barrier against all three routes.
The Imperative PPE Ensemble: A Multi-Layered Defense
A casual approach to PPE is an invitation for exposure. For this compound, a complete and correctly chosen ensemble is non-negotiable.
Primary Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the environment itself must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound—from transfers to reactions—must occur within a certified chemical fume hood. This is critical to control the inhalation hazard posed by its vapors.
-
Grounding and Bonding: Due to its high flammability and the risk of static discharge igniting vapors, all metal containers and equipment used for transfer must be properly grounded and bonded.[1]
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[1] Their location and functionality must be verified before work begins.
Personal Protective Equipment: The Last Barrier
| PPE Component | Material/Type Specification | Rationale and Causality |
| Hand Protection | Butyl Rubber or Ethylene Vinyl Alcohol (EVOH) Laminate Gloves. Nitrile gloves may be used as a splash guard but should be doubled and changed immediately upon contact.[5][6] | The epoxide functionality and fluorinated nature of this molecule necessitate high chemical resistance. Standard latex gloves are insufficient.[5][6] Butyl rubber or EVOH provides superior protection against a broad range of reactive chemicals. Double-gloving provides an additional layer of security against undetected pinholes or rapid permeation. |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a full-face shield. [1][5] | Safety glasses are inadequate. Goggles are required to protect against splashes from all angles.[5] A full-face shield is mandatory to protect the entire face from splashes during transfers of larger quantities or when a heightened risk of splashing exists.[1] |
| Body Protection | Flame-retardant, chemical-resistant lab coat or coveralls. For larger volume work, a chemical-resistant apron (e.g., butyl rubber) is also required.[5] | This protects the skin on the torso and limbs from accidental splashes and prevents the contamination of personal clothing.[5][7] Flame-retardant properties are crucial given the chemical's high flammability. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. [5][7] | This is essential for preventing the inhalation of harmful vapors, especially in the event of a spill outside of a fume hood. A respirator must be fit-tested and the user must be trained in its use, in accordance with OSHA standard 29 CFR 1910.134.[5][7] |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes. Shoe covers may be used for added protection. | Protects feet from spills. Pants should be worn over the boots or shoes to prevent chemicals from entering from the top.[5][7] |
Procedural Discipline: Safe Operations from Start to Finish
Correct equipment is only half the battle. The procedures you follow are just as critical.
Protocol: PPE Donning and Doffing
The order of donning and doffing PPE is designed to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching as little of the exterior surface as possible.
Caption: PPE Donning and Doffing Sequence.
Protocol: Handling and Transfer
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear, and all necessary PPE is correctly donned.
-
Grounding: Securely attach grounding straps to the source container and the receiving vessel.
-
Transfer: Use only non-sparking tools for opening containers.[1] Perform the transfer slowly and carefully within the fume hood to minimize splashing and vapor generation.
-
Sealing: Tightly close all containers immediately after use.[1]
-
Decontamination: Wipe down the exterior of containers and the work surface with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Storage: Store the chemical in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[1][8]
Protocol: Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, wipes, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste. Do not fill beyond 90% capacity.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office.[1][8] Never pour this chemical down the drain or mix it with other waste streams unless explicitly instructed by a qualified chemist or safety professional.[8]
Emergency Response: Acting with Precision Under Pressure
In the event of an exposure or spill, a clear, pre-rehearsed plan is essential.
Caption: Emergency Response Flowchart.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][9] Use a safety shower for large-area contact.[10] Seek medical attention if irritation persists.[1][9]
-
Inhalation: Move the affected person to fresh air at once.[1][9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[12]
-
Spill: Evacuate the immediate area and remove all sources of ignition.[3][13] If the spill is small and you are trained and equipped to handle it, contain it with an inert absorbent material (like vermiculite or sand) and place it in a sealed container for disposal.[1][8] For large spills, or if you are ever in doubt, evacuate the area and call emergency services.
By internalizing these principles and protocols, you transform safety from a checklist into a core scientific practice. Your health, and the integrity of your research, depend on it.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. niicap.net [niicap.net]
- 6. entropyresins.com [entropyresins.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
